Benzene, (pentylthio)-
Description
Structure
3D Structure
Properties
CAS No. |
1129-70-0 |
|---|---|
Molecular Formula |
C11H16S |
Molecular Weight |
180.31 g/mol |
IUPAC Name |
pentylsulfanylbenzene |
InChI |
InChI=1S/C11H16S/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 |
InChI Key |
DUGRRXREOWMDFE-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=CC=CC=C1 |
Canonical SMILES |
CCCCCSC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
"Benzene, (pentylthio)-" synthesis from thiophenol
Technical Whitepaper: Optimized Synthesis of Benzene, (pentylthio)- via Nucleophilic S-Alkylation
Part 1: Executive Summary & Strategic Context
The synthesis of Benzene, (pentylthio)- (also known as n-pentyl phenyl sulfide or amyl phenyl sulfide) represents a fundamental yet critical transformation in organic synthesis: the formation of a C(sp³)–S bond via nucleophilic substitution. While conceptually simple, the reaction demands rigorous control over oxidative side-reactions (disulfide formation) and strict odor management protocols due to the high volatility and stench of the thiophenol starting material.
This guide provides a robust, scalable workflow for researchers. We move beyond textbook descriptions to address the practical realities of the bench: solvent selection for rate acceleration, phase transfer catalysis (PTC) for green scalability, and self-validating purification steps.
Target Compound Profile:
| Property | Data |
| IUPAC Name | Benzene, (pentylthio)- |
| CAS Number | 1129-70-0 |
| Molecular Formula | C₁₁H₁₆S |
| Molecular Weight | 180.31 g/mol |
| Boiling Point | ~260 °C (760 mmHg) / 110–115 °C (0.1 mmHg) |
| Density | 0.96 g/mL |
| Appearance | Colorless to pale yellow liquid |
Part 2: Mechanistic Principles
The transformation relies on an SN2 (Substitution Nucleophilic Bimolecular) mechanism. Thiophenol (PhSH) is a relatively acidic thiol (pKₐ ≈ 6.6), significantly more acidic than aliphatic thiols. Deprotonation by a base yields the thiolate anion (PhS⁻), a "soft" nucleophile that reacts rapidly with "soft" electrophiles like primary alkyl halides.
Critical Mechanistic Factors:
-
Nucleophilicity: The thiolate anion is highly nucleophilic.[1] The reaction rate is generally
. -
Leaving Group (X): Reactivity follows the order I > Br > Cl. However, 1-bromopentane is the optimal balance of reactivity, stability, and cost for this synthesis.
-
Solvent Effects: Polar aprotic solvents (DMF, Acetone, DMSO) solvate the cation (K⁺/Na⁺) while leaving the thiolate anion "naked" and highly reactive.
Figure 1: Mechanistic pathway for S-alkylation, highlighting the critical thiolate intermediate and potential oxidative side reaction.
Part 3: Experimental Methodologies
Method A: Standard Homogeneous Alkylation (High Yield)
Best for: Small to medium scale (1g – 50g) where yield and purity are paramount.
Reagents:
-
Thiophenol (1.0 equiv)
-
1-Bromopentane (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous)
-
Solvent: Acetone (reagent grade) or DMF (for faster rates)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. CRITICAL: Vent the condenser into a bleach trap (sodium hypochlorite solution) to neutralize escaping thiol vapors.
-
Deprotonation: Charge the flask with Acetone (0.5 M concentration relative to thiol), K₂CO₃, and Thiophenol. Stir at room temperature for 15 minutes. The mixture will become a suspension of the thiolate salt.
-
Addition: Add 1-Bromopentane dropwise via syringe or addition funnel.
-
Note: A slight exotherm may occur.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 95:5). Thiophenol (R_f ~0.4) should disappear; Product (R_f ~0.7) will appear.
-
-
Workup:
-
Filter off the solid inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Diethyl Ether or Ethyl Acetate.
-
Odor Removal Wash: Wash the organic layer with 10% NaOH (2x) to remove unreacted thiophenol, then water, then brine.
-
-
Purification: Dry over MgSO₄, filter, and concentrate. The resulting oil is often >95% pure. For analytical purity, vacuum distillation is recommended (approx. 110–115 °C @ 0.1 mmHg).
Method B: Phase Transfer Catalysis (Green/Scalable)
Best for: Large scale (>50g) or when avoiding volatile organic solvents is desired.
Reagents:
-
Thiophenol (1.0 equiv)
-
1-Bromopentane (1.1 equiv)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)
-
Solvent: Toluene / 20% NaOH (aq) biphasic mixture.
Protocol:
-
Biphasic Setup: In a flask, combine Toluene (3 volumes), 20% NaOH aqueous solution (3 volumes), and TBAB catalyst.
-
Addition: Add Thiophenol. The thiolate forms immediately in the aqueous phase but is transported to the organic phase by the quaternary ammonium catalyst.
-
Alkylation: Add 1-Bromopentane. Stir vigorously at 60–80°C. High agitation is required to maximize interfacial surface area.
-
Completion: Reaction is typically complete in 2–6 hours.
-
Separation: Separate the layers. The organic layer contains the product.[2][3]
-
Workup: Wash organic layer with water and brine. Evaporate Toluene to yield the crude sulfide.
Part 4: Process Control & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Issue | Indicator | Root Cause | Corrective Action |
| Low Yield | Significant starting material remains. | Incomplete deprotonation or "Hard/Soft" mismatch. | Switch solvent to DMF (more polar) or use Iodopentane (better leaving group). |
| Disulfide Impurity | Solid precipitate or unexpected NMR peaks (Ph-S-S-Ph). | Oxidation of thiolate by atmospheric oxygen. | Degas solvents with N₂/Ar prior to use. Add a pinch of NaBH₄ to the reaction to reduce disulfide back to thiol in situ. |
| Persistent Stench | Finished product smells like rotten garlic. | Residual Thiophenol. | Wash organic phase with 10% NaOH or dilute bleach (carefully) to oxidize residual thiol to odorless sulfonate. |
| Poly-alkylation | Unlikely in this specific reaction. | N/A | This reaction is highly selective for mono-alkylation due to the nature of the sulfide product (neutral, poor nucleophile compared to thiolate). |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of pentyl phenyl sulfide.
Part 5: Characterization Standards
To validate the identity of the synthesized compound, compare spectral data against these standard values.
1. Proton NMR (¹H NMR, 300 MHz, CDCl₃):
-
δ 7.15 – 7.40 (m, 5H): Aromatic protons (Phenyl ring).
-
δ 2.92 (t, J = 7.4 Hz, 2H): S–CH ₂– (Triplet, deshielded by sulfur).
-
δ 1.60 – 1.75 (m, 2H): S–CH₂–CH ₂– (Multiplet).
-
δ 1.30 – 1.50 (m, 4H): –CH ₂–CH ₂– (Multiplet, alkyl chain body).
-
δ 0.90 (t, J = 7.0 Hz, 3H): Terminal –CH ₃.
2. Carbon NMR (¹³C NMR, 75 MHz, CDCl₃):
-
Aromatic C: ~137.0 (ipso), 129.0, 128.8, 125.6 ppm.
-
Aliphatic C: ~33.5 (S-CH₂), 31.1, 29.0, 22.3, 14.0 (CH₃) ppm.
3. Mass Spectrometry (GC-MS):
-
Molecular Ion (M⁺): m/z 180.
-
Base Peak: Often m/z 110 (PhS⁺) or m/z 109 (PhS•), resulting from the cleavage of the alkyl chain.
References
-
Standard Alkylation Protocols
-
Physical Properties & Spectral Data
-
Phase Transfer Catalysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0302321A2 - Process for the preparation of thiophenols, and these thiophenols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Pentyl(phenyl) sulfide | CAS#:1129-70-0 | Chemsrc [chemsrc.com]
- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
Phenyl pentyl sulfide physical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Phenyl Pentyl Sulfide
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of phenyl pentyl sulfide (also known as pentylsulfanylbenzene). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key data points with practical, field-proven insights into its synthesis, characterization, and handling.
Phenyl pentyl sulfide (CAS No: 1129-70-0) is an organic thioether characterized by a phenyl group and a pentyl group attached to a sulfur atom. Its structure imparts a non-polar character, influencing its physical properties and solubility profile.
Chemical Identifiers and Formula
-
Molecular Formula: C₁₁H₁₆S[1]
-
Molecular Weight: 180.31 g/mol [1]
-
IUPAC Name: pentylsulfanylbenzene
-
SMILES: CCCCCSc1ccccc1[1]
-
InChIKey: DUGRRXREOWMDFE-UHFFFAOYSA-N[1]
Tabulated Physical Properties
The quantitative physical properties of phenyl pentyl sulfide are summarized below. These values are critical for predicting its behavior in various experimental and industrial settings, such as reaction kinetics, purification processes, and formulation development.
| Property | Value | Source |
| CAS Number | 1129-70-0 | [1] |
| Density | 0.96 g/cm³ | [1] |
| Boiling Point | 260.2°C at 760 mmHg | [1] |
| Melting Point | Not Available | [1] |
| Flash Point | 108.9°C | [1] |
| Refractive Index (n/D) | 1.533 | [1] |
| Vapor Pressure | 0.0201 mmHg at 25°C | [1] |
| LogP (Octanol/Water) | 3.96890 | [1] |
| Polar Surface Area (PSA) | 25.30 Ų | [1] |
Solubility Profile
Based on its chemical structure—a non-polar aromatic ring and a flexible aliphatic chain—phenyl pentyl sulfide is predicted to be insoluble in water. It is expected to be miscible with or soluble in a wide range of common organic solvents. This behavior is consistent with similar thioethers like phenyl sulfide, which is soluble in ether, benzene, carbon disulfide, and hot alcohol[2][3]. This solubility is a key consideration for its use in organic reactions, extraction, and purification via chromatography.
Synthesis and Purification
The construction of the C-S bond in aryl alkyl sulfides is a fundamental transformation in organic chemistry. The most direct and reliable method for synthesizing phenyl pentyl sulfide is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.
Rationale for Synthetic Strategy
The chosen synthetic pathway involves the S-alkylation of thiophenol with a suitable pentyl halide. This method is favored due to the high nucleophilicity of the thiolate anion, which is easily generated by deprotonating thiophenol with a mild base. The reaction proceeds efficiently with primary alkyl halides like 1-bromopentane or 1-chloropentane, which are listed as known precursors[1]. This strategy minimizes side reactions and typically results in high yields of the desired thioether. A similar protocol has been successfully used to prepare cyclopentyl phenyl sulfide from benzenethiol and cyclopentyl bromide[4].
Detailed Experimental Protocol: Synthesis from Thiophenol and 1-Bromopentane
This protocol describes a self-validating system for the laboratory-scale synthesis of phenyl pentyl sulfide.
Materials:
-
Thiophenol (1.0 eq)
-
1-Bromopentane (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Diethyl ether
-
5% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate.
-
Reagent Addition: Add anhydrous acetone to the flask, followed by thiophenol. Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the potassium thiophenolate salt.
-
Alkylation: Add 1-bromopentane to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Workup - Extraction: Add water to the residue to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the crude phenyl pentyl sulfide with diethyl ether (3x volumes).
-
Workup - Washing: Combine the organic layers. Wash twice with a 5% sodium hydroxide solution to remove any unreacted thiophenol, followed by one wash with water and one wash with brine[4].
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure phenyl pentyl sulfide.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for Phenyl Pentyl Sulfide Synthesis.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized product. The following sections describe the expected spectral data for phenyl pentyl sulfide based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for both the aromatic and aliphatic portions of the molecule.
-
Aromatic Protons (δ 7.1-7.4 ppm): A multiplet integrating to 5 protons corresponding to the monosubstituted benzene ring.
-
Alpha-Methylene Protons (-S-C H₂-): A triplet around δ 2.9-3.1 ppm, integrating to 2 protons. The downfield shift is due to the deshielding effect of the adjacent sulfur atom.
-
Aliphatic Methylene Protons (-CH₂-CH₂-C H₂-CH₂-): Multiplets between δ 1.3-1.8 ppm, collectively integrating to 6 protons.
-
Terminal Methyl Protons (-C H₃): A triplet around δ 0.9 ppm, integrating to 3 protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 8 unique carbon signals, assuming free rotation around the C-S bond.
-
Aromatic Carbons: Four signals are expected in the δ 125-138 ppm region. The ipso-carbon (C-S) will be the most downfield in this group.
-
Aliphatic Carbons: Four signals are expected in the δ 14-35 ppm region, corresponding to the five carbons of the pentyl chain.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-S Stretch: A weak to medium band in the 600-800 cm⁻¹ region, which can sometimes be difficult to assign definitively[5].
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect to see a prominent peak at m/z = 109 (thiophenol fragment, [C₆H₅S]⁺) and fragments corresponding to the loss of the pentyl chain or parts of it.
Safety, Handling, and Storage
While specific toxicity data for phenyl pentyl sulfide is not available, data from analogous short-chain alkyl phenyl sulfides and diphenyl sulfide provide a strong basis for recommended safety protocols. Phenyl sulfide is harmful if swallowed and causes skin irritation[6][7].
Hazard Identification
-
Toxicity: Likely harmful if swallowed.
-
Irritation: Expected to cause skin and eye irritation[8].
-
Flammability: Combustible liquid with a flash point of 108.9°C[1]. Keep away from flames and hot surfaces[8].
-
Other Hazards: May possess a strong, unpleasant odor (stench), a common characteristic of thioethers[6][9].
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors[8].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat[10].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[9]. In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes[10].
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container[8][10]. Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents[11].
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant[6][9].
References
-
Chemsrc. (2025, September 14). Pentyl(phenyl) sulfide | CAS#:1129-70-0. [Link]
-
Chem Service. (2018, October 29). SAFETY DATA SHEET - Methyl phenyl sulfide. [Link]
-
ChemBK. Phenyl sulfide - Physico-chemical Properties. [Link]
-
Acros Organics. (2025, September 17). SAFETY DATA SHEET - Phenyl sulfide. [Link]
-
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Phenyl sulfide. [Link]
-
PrepChem.com. Synthesis of cyclopentyl phenyl sulfide. [Link]
-
Organic Syntheses. Phenyl vinyl sulfide. [Link]
- Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry.
- Still, I. W. J., & Tzaltsanis, M. S. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-161.
-
ResearchGate. FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide.... [Link]
-
Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC. [Link]
Sources
- 1. Pentyl(phenyl) sulfide | CAS#:1129-70-0 | Chemsrc [chemsrc.com]
- 2. chembk.com [chembk.com]
- 3. Phenyl sulfide, 99% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. prepchem.com [prepchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Phenyl Sulfide | 139-66-2 | TCI AMERICA [tcichemicals.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.ca [fishersci.ca]
Technical Guide: Benzene, (pentylthio)- Structure Elucidation & Application
Content Type: Technical Whitepaper Subject: Chemical Characterization, Synthesis, and Metabolic Profiling of Alkyl Aryl Sulfides Target Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists
Executive Summary
Benzene, (pentylthio)- (CAS: 2051-04-9), commonly known as Pentyl Phenyl Sulfide , represents a canonical alkyl aryl thioether. While structurally simple, it serves as a critical model system in two distinct domains: organometallic catalysis (as a flexible S-donor ligand) and xenobiotic metabolism (as a probe for Flavin-containing Monooxygenase (FMO) and Cytochrome P450 sulfoxidation specificity).
This guide provides a rigorous breakdown of its structural elucidation, validated synthetic protocols, and its utility in modeling oxidative metabolic pathways.
Chemical Identity & Structural Properties[1][2][3]
The molecule consists of a lipophilic n-pentyl chain attached to a phenyl ring via a thioether linkage. The sulfur atom introduces a "kink" in the structure (C-S-C bond angle approx. 109°) and acts as a soft Lewis base.
| Property | Data |
| IUPAC Name | (Pentylsulfanyl)benzene |
| Common Name | Pentyl phenyl sulfide; Amyl phenyl sulfide |
| CAS Registry Number | 2051-04-9 |
| Molecular Formula | |
| Molecular Weight | 180.31 g/mol |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~260 °C (at 760 mmHg); 125-128 °C (at 10 mmHg) |
| LogP (Predicted) | ~4.2 (High Lipophilicity) |
Synthetic Pathways: Causality & Mechanism
The synthesis of Benzene, (pentylthio)- is best approached via Nucleophilic Aromatic Substitution (
Mechanistic Logic
-
Deprotonation: Thiophenol (
) is easily deprotonated by mild bases ( ) or strong bases (NaH) to form the thiophenolate anion ( ). -
Solvent Choice: Polar aprotic solvents (DMF, DMSO, or Acetone) are required to solvate the cation (
or ), leaving the "naked" and highly reactive. -
Substitution: The thiophenolate attacks the primary carbon of 1-bromopentane, displacing the bromide leaving group.
Pathway Visualization
The following diagram outlines the retrosynthetic logic and the forward reaction pathway.
Figure 1: Nucleophilic substitution pathway for the synthesis of Pentyl Phenyl Sulfide. The thiophenolate anion acts as the nucleophile attacking the electrophilic alkyl halide.
Structural Elucidation (Spectroscopy)[4][5]
Validating the structure requires distinguishing the alkyl chain integration and the specific chemical shift of the methylene group adjacent to the sulfur atom (
Nuclear Magnetic Resonance (NMR) Analysis
The sulfur atom exerts a deshielding effect on the
Table 1:
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Mechanistic Note |
| Ar-H | Aromatic | 7.15 – 7.35 | Multiplet | 5H | Overlapping ortho/meta/para protons. |
| 2.90 – 2.95 | Triplet ( | 2H | Diagnostic Peak: Deshielded by S atom. | ||
| 1.60 – 1.70 | Quintet | 2H | Shielded relative to | ||
| 1.30 – 1.45 | Multiplet | 4H | Bulk methylene envelope. | ||
| 0.85 – 0.95 | Triplet | 3H | Terminal methyl group. |
Mass Spectrometry (EI-MS)
-
Molecular Ion (
): m/z 180 (Strong). -
Base Peak: Often m/z 110 (
) or m/z 109 ( radical), resulting from the cleavage of the alkyl chain (C-S bond rupture). -
Tropylium Ion: m/z 91 (
) may appear if rearrangement occurs, but sulfur retention is common in the primary fragments.
Functional Applications: Metabolic Stability Profiling
In drug discovery, alkyl aryl sulfides are often used to assess the oxidative capacity of liver microsomes. The sulfur center is susceptible to oxidation by Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO) .
The Sulfoxidation Pathway
The metabolism proceeds in two stages:
-
Sulfoxidation: Conversion of Sulfide to Sulfoxide (Chiral center creation).
-
Sulfonylation: Conversion of Sulfoxide to Sulfone (irreversible).
This transformation changes the molecule from lipophilic (LogP 4.2) to polar, facilitating excretion.
Figure 2: Stepwise oxidative metabolism of Pentyl Phenyl Sulfide. The transition from Sulfide to Sulfoxide is rapid, while Sulfoxide to Sulfone is typically slower and enzyme-dependent.
Experimental Protocol: Synthesis & Purification
Safety Warning: Thiophenol is toxic and has a potent, offensive stench. All operations must be performed in a fume hood. Bleach (NaOCl) should be available to neutralize glassware.
Materials
-
Thiophenol (10 mmol, 1.10 g)
-
1-Bromopentane (11 mmol, 1.66 g)
-
Potassium Carbonate (
, anhydrous, 15 mmol) -
Acetone (Reagent grade, 30 mL)
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Solvation: Add
and Acetone to the flask. -
Thiol Addition: Via syringe, add Thiophenol dropwise. The suspension may turn slightly yellow as the thiophenolate forms. Stir for 15 minutes at room temperature.
-
Expert Insight: Using Acetone/K2CO3 is milder than NaH/DMF and avoids the violent hydrogen evolution of hydride bases, making it safer for scale-up.
-
-
Alkylation: Add 1-Bromopentane dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours. Monitor via TLC (Hexanes eluent); the starting thiol spot should disappear.
-
Workup:
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure (Rotovap).
-
Redissolve residue in Ethyl Acetate (20 mL) and wash with 1M NaOH (2 x 10 mL) to remove any unreacted thiophenol (Critical for odor control).
-
Wash with Brine, dry over
, and concentrate.
-
Purification: If necessary, purify via flash column chromatography (100% Hexanes). The product is a clear oil.
References
-
PubChem. (2025).[3] Benzene, (pentylthio)- Compound Summary. National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). Mass Spectrum of Benzene, (pentylthio)-. National Institute of Standards and Technology. [Link]
-
Organic Syntheses. (1978).[2] Sulfide Synthesis: Neopentyl Phenyl Sulfide (General Method for Alkyl Aryl Sulfides). Org. Synth. 58, 143.[2] [Link]
- Rettie, A. E., & Fisher, M. B. (1999). Transformation of Xenobiotics by Flavin-Containing Monooxygenases (FMOs). In Handbook of Drug Metabolism.
Sources
Spectroscopic data of phenyl pentyl sulfide
An In-depth Technical Guide to the Spectroscopic Data of Phenyl Pentyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl pentyl sulfide is a thioether with applications in organic synthesis and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and the elucidation of its role in various chemical processes. This guide provides a detailed analysis of the expected spectroscopic data for phenyl pentyl sulfide, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this document leverages data from analogous compounds and fundamental spectroscopic principles to provide a robust predictive framework. Detailed experimental protocols for acquiring this data are also presented, offering a comprehensive resource for researchers.
Introduction: The Chemical Identity of Phenyl Pentyl Sulfide
Phenyl pentyl sulfide, with the chemical formula C₁₁H₁₆S, belongs to the family of alkyl aryl sulfides. Its structure consists of a phenyl group and a pentyl group linked by a sulfur atom. This seemingly simple molecule possesses a rich spectroscopic fingerprint that is crucial for its unambiguous identification and characterization. Understanding these spectral features is essential for researchers working with this compound, ensuring purity and confirming its structure in synthetic endeavors.
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 1129-70-0[1] |
| Molecular Formula | C₁₁H₁₆S[1] |
| Molecular Weight | 180.31 g/mol [1] |
| Boiling Point | 260.2 °C at 760 mmHg[1] |
| Density | 0.96 g/cm³[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of phenyl pentyl sulfide is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pentyl chain. The chemical shifts are influenced by the electron-withdrawing nature of the sulfur atom and the aromatic ring current.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 2.90 | Triplet | 2H | α-CH₂ (S-CH₂) |
| ~ 1.65 | Multiplet | 2H | β-CH₂ |
| ~ 1.35 | Multiplet | 2H | γ-CH₂ |
| ~ 1.30 | Multiplet | 2H | δ-CH₂ |
| ~ 0.90 | Triplet | 3H | ε-CH₃ |
Causality behind Predictions: The aromatic protons are expected to resonate in the typical downfield region of 7.20-7.40 ppm due to the deshielding effect of the benzene ring. The protons on the α-carbon (S-CH₂) are directly attached to the sulfur atom, which causes a downfield shift to around 2.90 ppm. The remaining methylene groups of the pentyl chain will appear as a series of multiplets further upfield, with the terminal methyl group appearing as a triplet around 0.90 ppm. The splitting patterns (multiplicity) are predicted based on the n+1 rule, where 'n' is the number of adjacent non-equivalent protons.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 136.0 | Quaternary aromatic carbon (C-S) |
| ~ 129.0 | ortho & meta aromatic carbons |
| ~ 126.0 | para aromatic carbon |
| ~ 35.0 | α-CH₂ (S-CH₂) |
| ~ 31.0 | β-CH₂ |
| ~ 29.0 | γ-CH₂ |
| ~ 22.0 | δ-CH₂ |
| ~ 14.0 | ε-CH₃ |
Causality behind Predictions: The chemical shifts in ¹³C NMR are influenced by the electronegativity of neighboring atoms and hybridization. The quaternary carbon attached to the sulfur will be the most downfield of the aromatic signals. The other aromatic carbons will appear in the typical range of 125-130 ppm. For the pentyl chain, the α-carbon is deshielded by the sulfur atom, resulting in a downfield shift. The chemical shifts of the other aliphatic carbons will decrease as their distance from the sulfur atom increases.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of phenyl pentyl sulfide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~ 3060 | Medium | Aromatic C-H stretch |
| ~ 2955, 2870 | Strong | Aliphatic C-H stretch |
| ~ 1580, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~ 1465 | Medium | CH₂ bend |
| ~ 1090 | Medium | Phenyl-S stretch[2] |
| ~ 740, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Causality behind Predictions: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching in the pentyl group. The sharp peaks in the 1480-1580 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring. The phenyl-sulfide bond is expected to show an absorption around 1090 cm⁻¹.[2] The strong bands in the fingerprint region (below 1000 cm⁻¹) are characteristic of the substitution pattern on the benzene ring.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction using the spectrum of the pure solvent or salt plates.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 180 | High | Molecular ion [M]⁺ |
| 109 | High | [C₆H₅S]⁺ (thiophenol radical cation) |
| 77 | Medium | [C₆H₅]⁺ (phenyl cation) |
| 71 | Medium | [C₅H₁₁]⁺ (pentyl cation) |
| 43 | High | [C₃H₇]⁺ (propyl cation - from pentyl fragmentation) |
Causality behind Predictions: The molecular ion peak at m/z 180 corresponds to the molecular weight of phenyl pentyl sulfide. A common fragmentation pathway for alkyl aryl sulfides is the cleavage of the C-S bond, leading to the formation of a stable thiophenol radical cation at m/z 109 and a pentyl cation at m/z 71. Further fragmentation of the pentyl chain would lead to smaller alkyl fragments, such as the propyl cation at m/z 43. The phenyl cation at m/z 77 is also a common fragment.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Synthesis and Characterization Workflow
The synthesis of phenyl pentyl sulfide can be achieved through a nucleophilic substitution reaction between thiophenol and a pentyl halide (e.g., 1-bromopentane) in the presence of a base.[3]
Caption: General workflow for the synthesis and characterization of phenyl pentyl sulfide.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for phenyl pentyl sulfide. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. This knowledge is fundamental for any research or development activities involving phenyl pentyl sulfide, ensuring the integrity and success of scientific investigations.
References
-
PrepChem.com. Synthesis of cyclopentyl phenyl sulfide. [Link]
-
Wang, Z. Y., & Hay, A. S. (1991). Synthesis of poly(p-phenylene sulfide) by thermolysis of bis(4-halophenyl) disulfides. Macromolecules, 24(1), 333–335. [Link]
-
Wang, J., et al. (2017). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. RSC Advances, 7(71), 44933-44940. [Link]
-
Lourenço, D. L., & Fernandes, A. C. (2024). Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. RSC Advances, 14(1), 1-10. [Link]
-
Organic Syntheses. Diphenyl sulfide. [Link]
-
Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2888. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information - Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. [Link]
-
Chemsrc. Pentyl(phenyl) sulfide | CAS#:1129-70-0. [Link]
-
PubChem. Phenyl propyl sulfide | C9H12S | CID 13407. [Link]
-
Organic Syntheses. Phenyl vinyl sulfide. [Link]
-
SpectraBase. Methyl pentyl sulfide. [Link]
-
Tonelli, A. E., & Cais, R. E. (1996). Model Calculations of the 13C NMR Shieldings in the Crystalline Cyclic Pentamer of Poly(p-phenylene sulfide). Macromolecules, 29(15), 5053–5059. [Link]
-
Sartori, F., et al. (1999). Infrared and Raman spectroscopy of cyclohexa(p-phenylene sulfide) and the polymer obtained therefrom. Polymer, 40(22), 6077-6085. [Link]
-
PubChem. Phenacyl phenyl sulfide | C14H12OS | CID 85338. [Link]
-
Ghadermarzi, M., et al. (2021). Copper based on Diaminonaphthalene-coated magnetic nanoparticles as a robust catalyst for the catalytic oxidation reactions and C–S cross-coupling reactions. New Journal of Chemistry, 45(13), 5966-5976. [Link]
-
ResearchGate. FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide.... [Link]
-
PubChem. Sulfide, isopentyl pentyl | C10H22S | CID 525421. [Link]
-
SpectraBase. Polyphenylene Sulfide. [Link]
-
National Institute of Standards and Technology. Diphenyl sulfide. [Link]
Sources
1H NMR spectrum of "Benzene, (pentylthio)-"
Technical Whitepaper: Structural Elucidation and Spectral Analysis of Benzene, (pentylthio)-
CAS: 1129-60-8
Formula:
Executive Summary
This technical guide provides a comprehensive analysis of the
Molecular Architecture & Theoretical Shift Prediction
To accurately interpret the spectrum, one must first map the magnetic environment of the protons. The molecule consists of a monosubstituted benzene ring attached to a pentyl chain via a sulfur atom.
Key Electronic Influences:
-
The Thioether Effect (
): Sulfur is less electronegative than oxygen (2.58 vs 3.44), resulting in less deshielding of the -protons compared to an ether. While an ether -proton appears at ~4.0 ppm, the thioether -proton is expected around 2.9 ppm . -
Ring Current Anisotropy: The circulating
-electrons of the benzene ring create an induced magnetic field that strongly deshields the aromatic protons, pushing them downfield to 7.1–7.4 ppm . -
Spin-Spin Coupling: The alkyl chain will exhibit classic vicinal coupling (
), resulting in a triplet-quintet-multiplet-triplet pattern.
Figure 1: Structural Assignment Logic
Caption: Mapping molecular moieties to their respective chemical shift regions based on electronic environments.
Validated Experimental Protocol
Reliable data requires a self-validating workflow. The following protocol minimizes artifacts such as radiation damping or poor shimming caused by particulates.
Solvent Selection: Chloroform-d (
-
Why: Excellent solubility for lipophilic thioethers; TMS provides an internal reference at 0.00 ppm.
Sample Preparation:
-
Massing: Weigh 15 mg (
2 mg) of Benzene, (pentylthio)- into a clean vial.-
Note: Higher concentrations (>30 mg) can cause viscosity broadening; lower (<5 mg) require excessive scans.
-
-
Dissolution: Add 0.6 mL of
. Vortex for 10 seconds. -
Filtration (Critical): Filter solution through a small plug of glass wool directly into the NMR tube.
-
Causality: Removes suspended dust/silica that disrupts magnetic field homogeneity (shimming).
-
-
De-gassing (Optional): If looking for very small couplings, bubble
to remove paramagnetic .
Acquisition Parameters (400 MHz equivalent):
-
Pulse Angle:
(ensures linear response). -
Relaxation Delay (d1): 2.0 - 3.0 seconds .
-
Technical Insight: Protons adjacent to sulfur may have different
relaxation times than bulk alkyls. A short d1 (<1s) leads to integration errors where the aromatic signal is under-represented.
-
-
Scans (ns): 16 (sufficient for 15 mg).
Figure 2: Workflow Logic
Caption: Step-by-step experimental workflow ensuring high-resolution data acquisition.
Spectral Assignment & Data Analysis
The following table summarizes the chemical shifts (
| Assignment | Multiplicity | Integration | Coupling ( | Notes | |
| Aromatic | 7.10 – 7.40 | Multiplet (m) | 5H | - | Overlapping ortho, meta, para protons. |
| 2.90 | Triplet (t) | 2H | Deshielded by Sulfur. | ||
| 1.65 | Quintet (quin) | 2H | Split by | ||
| 1.25 – 1.45 | Multiplet (m) | 4H | - | Bulk methylene chain overlap. | |
| Terminal CH | 0.89 | Triplet (t) | 3H | Classic terminal methyl. |
Detailed Analysis:
-
The Aromatic Region (7.1 – 7.4 ppm): Unlike highly substituted benzenes, the monosubstituted ring often appears as a complex multiplet. At lower fields (300 MHz), this may look like a broad singlet or two vague multiplets. At higher fields (600 MHz+), the ortho protons (closest to sulfur) may resolve from the meta/para protons.
-
The
-Methylene (2.90 ppm): This is the diagnostic peak. If this peak shifts to ~3.0 - 3.2 ppm , it indicates oxidation to a sulfoxide . If it shifts to ~4.0 ppm , the sample is likely the oxygen analog (pentyl phenyl ether). -
The Alkyl Chain: The
-protons (1.65 ppm) appear as a quintet because they couple to the two -protons and the two -protons ( rule: ).
Impurity Profiling & Troubleshooting
In drug development, purity is paramount. Thioethers are prone to specific degradation pathways that are easily visible via NMR.
1. Oxidation (Sulfoxide/Sulfone Formation):
-
Mechanism: Air oxidation over time converts sulfide (
) to sulfoxide ( ). -
NMR Signature: The
-CH triplet moves downfield from 2.9 ppm to ~2.7–3.1 ppm (depending on solvent) and the aromatic ortho protons shift significantly downfield due to the electron-withdrawing nature of the sulfoxide oxygen.
2. Disulfide Formation (Synthesis Byproduct):
-
Scenario: If synthesized from thiophenol and pentyl bromide, unreacted thiophenol may oxidize to diphenyl disulfide.
-
NMR Signature: Look for a distinct aromatic multiplet around 7.4 – 7.6 ppm lacking the aliphatic pentyl chain signals.
3. Residual Solvent:
-
Common synthesis solvents:
-
Diethyl Ether: Quartets at 3.48 ppm, Triplets at 1.21 ppm.
-
Ethyl Acetate: Singlet at 2.05 ppm, Quartet at 4.12 ppm, Triplet at 1.26 ppm.
-
Reference: See Fulmer et al. for trace impurity shifts [1].
-
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]
-
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 8234 (Benzene, (pentylthio)-). National Institute of Advanced Industrial Science and Technology.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Sulfur substituent effects).
-
PubChem Compound Summary. Pentyl phenyl sulfide (CID 14326). National Library of Medicine.
Sources
A Comprehensive Guide to the ¹³C NMR Analysis of Phenyl Pentyl Sulfide: From First Principles to Advanced Structural Elucidation
Abstract
This technical guide provides a comprehensive, in-depth exploration of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis of phenyl pentyl sulfide (CAS No: 1129-70-0).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to detail the theoretical underpinnings, strategic experimental design, and advanced spectral interpretation necessary for unambiguous structural elucidation. We will cover predictive analysis of chemical shifts, the application of Distortionless Enhancement by Polarization Transfer (DEPT) for multiplicity analysis, and the definitive power of two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). The methodologies described herein represent a self-validating system to ensure the highest degree of scientific integrity and confidence in the final structural assignment.
Foundational Principles: Predicting the ¹³C NMR Landscape
Before any experimental work, a thorough understanding of the target molecule's electronic environment allows for a robust predictive framework. This foresight is critical for an efficient and accurate analysis of the resulting spectrum.
The Molecular Structure of Phenyl Pentyl Sulfide
Phenyl pentyl sulfide is an organosulfur compound featuring a phenyl ring and a five-carbon aliphatic chain linked by a sulfur atom.[3] To facilitate discussion, the carbon atoms are systematically numbered as shown below. This numbering scheme will be used for all subsequent spectral assignments.
-
Aromatic Carbons: C1 (ipso), C2/C6 (ortho), C3/C5 (meta), C4 (para)
-
Aliphatic Carbons: Cα, Cβ, Cγ, Cδ, Cε
Core Concepts and Chemical Shift Prediction
The ¹³C NMR chemical shift (δ) is highly sensitive to the local electronic environment of each carbon nucleus. Factors such as hybridization, electronegativity of adjacent atoms, and resonance effects dictate the position of a carbon signal.[4]
For phenyl pentyl sulfide, we can predict the approximate chemical shifts by considering two key structural motifs: the thioanisole-like aromatic portion and the pentyl chain.
-
Aromatic Region (δ 110-160 ppm): The sulfur atom acts as an electron-donating group through resonance and an electron-withdrawing group through induction. In thioethers, the resonance effect often dominates, leading to increased electron density at the ortho and para positions.[5] This results in a more upfield (lower ppm) shift for C2/C6 and C4 compared to benzene (δ 128.5 ppm). The ipso-carbon (C1), directly attached to the sulfur, is expected to be deshielded and appear further downfield.
-
Aliphatic Region (δ 10-40 ppm): The pentyl chain carbons will appear in the typical alkane region. The Cα carbon, being directly attached to the electronegative sulfur atom, will be the most deshielded (highest ppm value) of the aliphatic carbons. The chemical shifts of Cβ, Cγ, and Cδ will be further upfield, with the terminal methyl group (Cε) typically being the most shielded (lowest ppm value).[6]
Based on these principles and data from analogous compounds, we can estimate the expected chemical shifts.
| Carbon Atom | Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| 1 | C-ipso | 135 - 140 | Attached to sulfur; deshielded. |
| 2, 6 | C-ortho | 128 - 132 | Moderately influenced by sulfur. |
| 3, 5 | C-meta | 127 - 130 | Least affected aromatic carbon, similar to benzene. |
| 4 | C-para | 125 - 128 | Shielded by resonance effect from sulfur. |
| α | Cα | 34 - 38 | Deshielded by adjacent sulfur atom. |
| β | Cβ | 30 - 33 | Standard methylene carbon. |
| γ | Cγ | 27 - 30 | Standard methylene carbon. |
| δ | Cδ | 21 - 24 | Standard methylene carbon, adjacent to terminal methyl. |
| ε | Cε | 13 - 16 | Terminal methyl group, most shielded aliphatic carbon. |
Experimental Design and Self-Validating Protocol
The integrity of NMR data relies on meticulous experimental design, from sample preparation to the selection of acquisition parameters. The following protocol is designed to yield high-quality, unambiguous data.
Causality in Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for phenyl pentyl sulfide due to its high solubility for nonpolar to moderately polar organic compounds and its well-characterized solvent signal (a triplet centered at δ 77.16 ppm).[7] The use of a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the proton spectrum, which is crucial for the lock system of the NMR spectrometer.
-
Concentration: A concentration of 50-100 mg of analyte in 0.6-0.7 mL of solvent is typically optimal. This ensures a good signal-to-noise ratio in a reasonable acquisition time without causing significant viscosity issues or concentration-dependent chemical shift changes that can complicate analysis.[5]
Step-by-Step Sample Preparation Protocol
-
Weighing: Accurately weigh approximately 75 mg of phenyl pentyl sulfide directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube using a clean glass pipette.
-
Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication can be used if necessary to ensure a homogeneous solution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a new, clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition Workflow
The acquisition process should be sequential, using the data from one experiment to inform the next. This creates a logical, self-validating workflow for structural confirmation.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 | Standard 30° pulse for quantitative ¹³C with proton decoupling. |
| Solvent | CDCl3 | Deuterated solvent for locking and minimal interference. |
| Acquisition Time (AQ) | ~1.0 - 2.0 s | Determines digital resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for T1 relaxation, improving signal intensity. |
| Number of Scans (NS) | 1024 - 4096 | Signal averaging to improve signal-to-noise ratio. |
| Spectral Width (SW) | ~240 ppm (0-240) | Covers the full range of expected organic chemical shifts. |
| Temperature | 298 K | Standard room temperature operation. |
Spectral Analysis and Definitive Interpretation
The 1D ¹³C Spectrum: Initial Signal Assignment
The broadband proton-decoupled ¹³C spectrum will show a single peak for each unique carbon environment. For phenyl pentyl sulfide, we expect to see 9 distinct signals due to the symmetry of the phenyl ring (C2 is equivalent to C6, and C3 is equivalent to C5). The initial assignment is made by comparing the observed chemical shifts to the predicted values from Section 1.2.
Unveiling Multiplicity: The Role of DEPT Spectroscopy
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial set of experiments for determining the number of hydrogen atoms attached to each carbon.[8][9] By running two key experiments, DEPT-90 and DEPT-135, we can unambiguously identify all non-quaternary carbons.[4][10]
-
DEPT-90: This spectrum will only show signals for methine (CH) carbons as positive peaks.
-
DEPT-135: This spectrum shows methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative (inverted) peaks.[4][8]
-
Quaternary Carbons (C): These carbons, lacking any attached protons, will be absent from all DEPT spectra. They are identified by finding the peaks present in the main ¹³C spectrum but missing from the DEPT-135 spectrum.
For phenyl pentyl sulfide, the DEPT-135 spectrum is expected to show three positive peaks for the aromatic CH groups (C2/6, C3/5, C4), one positive peak for the terminal CH₃ (Cε), and four negative peaks for the methylene groups in the pentyl chain (Cα, Cβ, Cγ, Cδ). The ipso-carbon (C1) will be absent.
A Self-Validating Approach: 2D NMR for Unambiguous Confirmation
While 1D and DEPT experiments provide a strong foundation, two-dimensional (2D) NMR techniques offer definitive proof of the molecular structure by revealing through-bond correlations between nuclei.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[11] An HSQC spectrum displays a cross-peak for every C-H bond in the molecule.[12][13] This allows for the unequivocal assignment of each protonated carbon by linking it to its known ¹H NMR signal. Quaternary carbons will not show any correlation peaks in an HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together a molecule's carbon skeleton. The HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds (²J_CH and ³J_CH).[11][14] These "long-range" correlations are the final piece of the puzzle, allowing the assembly of molecular fragments. For phenyl pentyl sulfide, the most critical HMBC correlation is between the protons on Cα and the ipso-carbon C1. This ³J_CH correlation definitively proves the connectivity between the pentyl chain and the phenyl ring via the sulfur atom.
Sources
- 1. chembk.com [chembk.com]
- 2. Pentyl(phenyl) sulfide | CAS#:1129-70-0 | Chemsrc [chemsrc.com]
- 3. chemaxon.com [chemaxon.com]
- 4. fiveable.me [fiveable.me]
- 5. stars.library.ucf.edu [stars.library.ucf.edu]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. ecommons.cornell.edu [ecommons.cornell.edu]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Mass Spectrometric Characterization of Benzene, (pentylthio)-
Executive Summary
Benzene, (pentylthio)- (CAS: 538-68-1), also known as amyl phenyl sulfide, presents a distinct fragmentation signature in Electron Ionization (EI) mass spectrometry. Its structural elucidation relies on distinguishing between the stable aromatic core and the labile alkyl thioether linkage.
This guide provides a rigorous analysis of the molecule’s fragmentation mechanics, focusing on the competition between the McLafferty rearrangement and homolytic C–S bond cleavage . It is designed for researchers requiring high-confidence identification of alkyl phenyl sulfides in complex matrices.
Part 1: Physicochemical Context & Ionization
Before interpreting the mass spectrum, the analyst must understand the molecular properties that drive ionization behavior.
| Property | Value | Mass Spec Relevance |
| Formula | Determines exact mass and isotope model. | |
| Molecular Weight | 180.31 g/mol | Molecular Ion ( |
| Heteroatom | Sulfur (S) | Isotope Signature: The |
| Structure | Contains a "soft" sulfur center and a flexible alkyl chain ( |
Ionization Mode Selection
-
Electron Ionization (EI, 70 eV): The gold standard for structural characterization. The molecule is stable enough to show a clear molecular ion (
) while possessing sufficient internal energy to fragment into diagnostic ions. -
Electrospray Ionization (ESI): Generally poor for neutral sulfides. Requires oxidation to sulfoxides/sulfones or adduct formation (e.g.,
) for sensitive detection. This guide focuses on EI .
Part 2: Fragmentation Mechanics (The Core)
The fragmentation of Benzene, (pentylthio)- is governed by two primary pathways: the McLafferty Rearrangement (Pathway A) and Direct C–S Cleavage (Pathway B).
Pathway A: The McLafferty Rearrangement (Dominant)
Unlike simple ethers, alkyl phenyl sulfides with alkyl chains of three or more carbons undergo a robust McLafferty rearrangement.
-
Mechanism: The molecular ion (
, m/z 180) adopts a conformation where the alkyl chain loops back. -
Transfer: A
-hydrogen from the pentyl chain transfers to the sulfur atom (or the aromatic ring ortho-position). -
Cleavage: The
-bond of the alkyl chain breaks. -
Result: A neutral alkene (1-pentene, 70 Da) is ejected, leaving the Thiophenol radical cation (
) .
-
Diagnostic Ion: m/z 110
-
Nature: Odd-electron ion (OE
). This distinguishes it from simple fragment cations.
Pathway B: Homolytic C–S Cleavage (Alkyl Loss)
Direct cleavage of the bond between the sulfur and the alkyl chain is the secondary dominant pathway.
-
Mechanism: The C–S bond breaks homolytically.
-
Result: The pentyl group is lost as a neutral radical (
, 71 Da). -
Product: The Phenylthio cation (
) .
-
Diagnostic Ion: m/z 109
-
Nature: Even-electron ion (EE+).
Pathway C: Ring & Secondary Fragmentation
Further degradation of the sulfur-containing ions leads to aromatic stability markers.
-
m/z 77 (
): The phenyl cation, formed by the loss of the sulfur moiety (as or similar) from m/z 109/110. -
m/z 51 (
): Aromatic ring fragmentation (loss of acetylene from m/z 77). -
m/z 65 (
): Formed from m/z 109 via loss of CS (44 Da).
Part 3: Visualization of Fragmentation Pathways
The following diagram maps the causal relationships between the parent ion and its progeny.
Caption: Fragmentation tree for Benzene, (pentylthio)- showing the bifurcation between the McLafferty rearrangement (m/z 110) and alkyl cleavage (m/z 109).
Part 4: Experimental Protocol (Self-Validating)
To replicate these results and ensure data integrity, follow this GC-MS protocol. This workflow includes "System Suitability" steps to validate the instrument performance before sample analysis.
System Suitability & Tuning
-
Objective: Ensure the ion source is clean and mass axis is calibrated.
-
Protocol: Perform an Autotune using PFTBA (Perfluorotributylamine).
-
Validation Criteria:
-
m/z 69, 219, 502 peaks must be symmetrical.
-
Isotope ratio of m/z 70/69 should be ~1.1% (checking for
). -
Critical: Air/Water check (m/z 18, 28) must be < 5% of m/z 69. High oxygen levels will oxidize the sulfide during ionization, altering the spectrum.
-
GC Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (for trace) or Split 1:50 (for neat standards) at 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 3 min. Rationale: The pentyl chain makes the molecule semi-volatile; starting at 50°C prevents peak fronting.
-
MS Acquisition Parameters
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 40 – 350.
-
Solvent Delay: 3.0 min (Adjust based on solvent retention time).
Part 5: Summary of Diagnostic Ions
The following table summarizes the ions you must identify to confirm the presence of Benzene, (pentylthio)-.
| m/z | Identity | Formula | Origin/Mechanism | Relative Abundance (Est.) |
| 180 | Molecular Ion | Parent | 15 - 30% | |
| 182 | Isotope Peak | ~4.4% of m/z 180 | ||
| 110 | McLafferty Product | Loss of Pentene ( | High (40-100%) | |
| 109 | Phenylthio Cation | Loss of Pentyl ( | High (40-100%) | |
| 77 | Phenyl Cation | Loss of S-alkyl group | Moderate | |
| 51 | Ring Fragment | Degradation of m/z 77 | Low-Moderate | |
| 43 | Propyl Cation | Alkyl chain fragmentation | Moderate |
Note on Abundance: The ratio of m/z 110 to 109 can vary slightly based on ion source temperature. Higher source temperatures may favor the direct cleavage (109) over the rearrangement (110).
References
-
NIST Mass Spectrometry Data Center. "Benzene, pentyl-." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2][3] Accessed via [Link]
- Note: While the direct link is for Pentylbenzene, the NIST Webbook is the authoritative source for the fragmentation p
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
The foundational text defining the McLafferty rearrangement mechanism.[4]
-
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Mass Spectrometry Data Center. "Benzene, (methylthio)-."[5] NIST Chemistry WebBook. Accessed via [Link]
- Used for comparative analysis of the phenyl-sulfur core fragment
Sources
Synthesis of alkylthio benzene derivatives
An In-depth Technical Guide to the Synthesis of Alkylthio Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkylthio benzene derivatives are a cornerstone of modern medicinal chemistry and materials science, with their prevalence in a wide array of pharmaceuticals and functional materials underscoring the critical importance of efficient and versatile synthetic methodologies.[1][2][3] This technical guide provides a comprehensive overview of the core synthetic strategies for the formation of the C–S bond in alkylthio benzenes. We will delve into the mechanistic underpinnings, practical applications, and experimental nuances of transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, metal-free approaches, and photocatalytic methods. Each section will feature detailed, step-by-step protocols, comparative data tables, and visual diagrams to equip researchers with the knowledge to select and implement the optimal synthetic route for their specific target molecules.
Introduction: The Significance of the Aryl Thioether Moiety
The aryl thioether linkage is a privileged scaffold in drug discovery, contributing to the pharmacological activity of a diverse range of therapeutic agents. Its presence can be found in molecules developed for treating asthma, Alzheimer's disease, cancer, and HIV.[1][4] The sulfur atom, with its unique size, polarizability, and ability to engage in various non-covalent interactions, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Beyond pharmaceuticals, alkylthio benzene derivatives are integral components of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they play a crucial role in charge transport and device stability.
The development of robust and scalable methods for the synthesis of these vital compounds has been a major focus of chemical research. This guide will explore the evolution of these synthetic strategies, from classical methods to cutting-edge, light-mediated transformations.
Transition-Metal-Catalyzed C–S Cross-Coupling Reactions
The advent of transition-metal catalysis has revolutionized the synthesis of aryl thioethers, offering mild and highly efficient routes with broad functional group tolerance.[5][6] Palladium, nickel, and copper catalysts are the most extensively studied and utilized in this context.
Palladium-Catalyzed Synthesis
Palladium catalysis stands as one of the most powerful and versatile tools for the formation of C–S bonds.[7] The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of a thiolate and subsequent reductive elimination to yield the desired aryl thioether and regenerate the active catalyst.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the thiol (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL) followed by a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Catalyst / Ligand | Aryl Halide | Thiol | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / DiPPF | Aryl Bromide | Alkanethiol | K₃PO₄ | Toluene | 100 | 85-95 | [7] |
| Pd₂(dba)₃ / Xantphos | Aryl Chloride | Thiophenol | Cs₂CO₃ | Dioxane | 110 | 80-92 | [8] |
| Pd(OAc)₂ / CyPF-t-Bu | Aryl Triflate | Alkanethiol | K₂CO₃ | Toluene | 80 | 90-98 | [7] |
Nickel-Catalyzed Synthesis
Nickel catalysis has emerged as a cost-effective and highly efficient alternative to palladium for C–S cross-coupling reactions.[9] Nickel catalysts are particularly effective for the activation of less reactive aryl chlorides and can often proceed under milder conditions.[2]
The mechanism of nickel-catalyzed C–S coupling is similar to that of palladium, involving a Ni(0)/Ni(II) catalytic cycle. However, some nickel-catalyzed reactions, particularly those involving disulfides, may proceed through a Ni(I)/Ni(III) cycle.[5]
A recent innovative approach avoids the use of odorous thiols by employing an aryl exchange reaction.[2][4][9]
-
Catalyst Preparation: In a glovebox, to a vial, add Ni(cod)₂ (5 mol%) and the ligand dcypt (dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine) (10 mol%).
-
Reagent Addition: Add the 2-pyridyl sulfide (1.2 equiv) and the aryl electrophile (e.g., an aromatic ester, 1.0 equiv).
-
Solvent and Additive: Add toluene as the solvent and Zn(OAc)₂ (10 mol%) as an additive.
-
Reaction Conditions: Seal the vial and heat the mixture at 150 °C for 24 hours.
-
Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.
| Ni-catalyst/Ligand | Aryl Electrophile | Sulfide Source | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Ni(cod)₂/dcypt | 4-phenylbenzoate | 4-tolyl sulfide | Zn(OAc)₂ | Toluene | 150 | High | [2] |
| NiBr₂-bpy/Zn | Aryl Iodide | Disulfide | Zn | DMF | 80 | Good | [9] |
Copper-Catalyzed Synthesis (Ullmann Condensation)
The Ullmann condensation is a classical method for the formation of C–S bonds, typically requiring stoichiometric amounts of copper and high reaction temperatures.[10][11][12] Modern advancements have led to the development of catalytic systems that operate under milder conditions with a broader substrate scope.[10][13][14]
-
Reaction Setup: In a reaction tube, combine the aryl iodide (1.0 mmol), thiol (1.5 mmol), CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP (3 mL).
-
Reaction Conditions: Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Metal-Free Synthesis Strategies
While transition-metal catalysis is highly effective, the development of metal-free methods is of great interest to avoid potential metal contamination in the final products, which is a significant concern in the pharmaceutical industry.[15][16]
Nucleophilic Aromatic Substitution (SNAr)
For electron-deficient arenes, direct nucleophilic aromatic substitution with a thiolate is a straightforward approach. The reaction is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.
Synthesis via Diazonium Salts
The in-situ formation and displacement of a diazonium group from an aniline derivative provides a mild, one-pot method for introducing alkylthio substituents.[17][18] This method is particularly advantageous for the synthesis of derivatives with tertiary alkylthio groups, which can be challenging to introduce via other methods.[17]
-
Reactant Solution: In a flask, dissolve the aniline derivative (1.0 mmol) in a mixture of acetonitrile and concentrated HCl.
-
Simultaneous Addition: Cool the solution to 0 °C and simultaneously add aqueous NaNO₂ (1.2 mmol) and the alkanethiol (1.2 mmol) dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up: Quench the reaction with a saturated solution of NaHCO₃ and extract with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Acid-Mediated Synthesis
An acid-mediated coupling of thiols or thioethers with diaryliodonium salts offers a transition-metal-free route to aryl sulfides.[16] This method is tolerant of air and moisture and proceeds under acidic conditions.
| Method | Aryl Substrate | Sulfur Source | Key Reagent | Conditions | Yield (%) | Reference |
| SNAr | 2,4-Dinitrochlorobenzene | Thiophenol | K₂CO₃ | DMF, 25 °C | >95 | [1] |
| Diazotization | 4-Bromoaniline | t-BuSH | NaNO₂, HCl | MeCN, 0 °C to rt | 60-70 | [17] |
| Acid-Mediated | Diaryliodonium salt | Thiophenol | TFA | 1,4-Dioxane, 110 °C | 70-85 | [16] |
Photocatalytic C–S Bond Formation
Photoredox catalysis has recently emerged as a powerful and green methodology for the synthesis of alkylthio benzenes.[19][20][21] These reactions often proceed under very mild conditions at room temperature, using visible light as a traceless reagent.
Visible-Light-Mediated C-S Cross-Coupling
Visible-light-promoted reactions can facilitate the coupling of aryl halides with thiols or disulfides, often without the need for a transition metal catalyst.[7][22][23] The mechanism typically involves the generation of a thiyl radical, which can then engage in a radical cross-coupling pathway.
In a typical photocatalytic cycle, a photosensitizer absorbs light and enters an excited state. This excited photosensitizer can then engage in single-electron transfer (SET) with a reaction partner, initiating a radical cascade that leads to the formation of the C–S bond.
-
Reaction Setup: In a quartz reaction tube, combine the aryl iodide (1.0 mmol), disulfide (0.6 mmol), and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 mmol).
-
Solvent: Add DMSO as the solvent (2 mL).
-
Irradiation: Seal the tube and irradiate with blue LEDs at room temperature for 12-24 hours.
-
Work-up and Purification: Follow standard aqueous work-up and purification by column chromatography.
Conclusion and Future Outlook
The synthesis of alkylthio benzene derivatives has a rich history and continues to be an area of active research. While traditional methods laid the groundwork, the development of transition-metal-catalyzed and, more recently, photocatalytic methods has provided chemists with a powerful and versatile toolkit for the construction of these important molecules. The choice of synthetic strategy will depend on a variety of factors, including the nature of the substrates, the desired scale of the reaction, and considerations of cost and environmental impact.
Future research will likely focus on the development of even more sustainable and efficient catalytic systems, the expansion of the substrate scope to include more complex and challenging molecules, and the application of these methods in flow chemistry and automated synthesis platforms to accelerate the drug discovery process. The continued innovation in this field will undoubtedly lead to new and improved ways to access the vast and valuable chemical space of alkylthio benzene derivatives.
References
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Alkyl Sulfides as Promising Sulfur Sources: Metal-Free Synthesis of Aryl Alkyl Sulfides and Dialkyl Sulfides by Transalkylation of Simple Sulfides with Alkyl Halides. PubMed. [Link]
-
Catalytic Methodologies for Sulfenylation of Arenes and Tryptophan-Containing Peptides. eScholarship, University of California. [Link]
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Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal. [Link]
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Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society. [Link]
-
A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. ScienceDaily. [Link]
-
Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. Organic Chemistry Portal. [Link]
-
Photocatalytic C–S Bond Formation Using N-Thiophthalimide and N-Perthiophthalimide Derivatives. ACS Catalysis. [Link]
-
Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC. [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC. [Link]
-
Visible light-triggered CC and CN Bond Formation by CS bonds cleavage of benzylic thioethers. ChemRxiv. [Link]
-
A Mutual Exchange: Synthesizing Aryl Sulfides from Non-smelling, Non-toxic Compounds. Waseda University. [Link]
-
Sulfenylation Of Arenes Research Articles. R Discovery. [Link]
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Ullmann condensation. Grokipedia. [Link]
-
Photocatalytic C–S Bond Formation Using N -Thiophthalimide and N- Perthiophthalimide Derivatives. ResearchGate. [Link]
-
Acid Catalyzed Formation of C–C and C–S Bonds via Excited State Proton Transfer. MDPI. [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. [Link]
-
Sulfenylation of Arenes with Ethyl Arylsulfinates in Water. ACS Omega. [Link]
-
Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. PMC. [Link]
-
Sulfenylation of Arenes with Ethyl Arylsulfinates in Water. PMC. [Link]
-
Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. Frontiers. [Link]
-
Recent Advances in the Synthesis of Thioether. ResearchGate. [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI. [Link]
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Metal‐free dealkylative synthesis of aryl alkyl sulfides via transalkylation by Liu. ResearchGate. [Link]
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Transition Metal Catalyzed Synthesis of Aryl Sulfides. BioKB. [Link]
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Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
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thioanisole thioanisole. BDMAEE. [Link]
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Metal-Free C–S Bond Formation: Enabling a Wide Array of Sulfides for DEL Synthesis. Organic Letters. [Link]
-
Transition metal catalyzed synthesis of aryl sulfides. PubMed. [Link]
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via simultaneous diazotization and nucleophilic displacement. ScholarWorks @ UTRGV. [Link]
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Transition Metal Catalyzed Synthesis of Aryl Sulfides. ResearchGate. [Link]
-
methyl phenyl sulfoxide. Organic Syntheses Procedure. [Link]
-
Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulf. RSC Publishing. [Link]
- Thioanisole derivative and its production.
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Synthesis of diaryl thioethers from aryl halides and potassium thiocyanate. ResearchGate. [Link]
-
Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]
-
via simultaneous diazotization and nucleophilic displacement. ScholarWorks @ UTRGV. [Link]
-
Synthesis of Aryl Sulfides: Metal-Free C–H Sulfenylation of Electron-Rich Arenes. Organic Letters. [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. PMC. [Link]
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Reactivity of aryl sulfides in organic chemistry
An In-Depth Technical Guide to the Reactivity of Aryl Sulfides in Organic Chemistry
Introduction
Aryl sulfides, organosulfur compounds containing a thioether group linked to an aromatic ring, are pivotal structural motifs in a multitude of biologically active molecules and functional materials. Their prevalence in pharmaceuticals, including agents effective against cancer, HIV, and Alzheimer's disease, underscores the significance of understanding their chemical behavior.[1][2][3] This guide offers a comprehensive exploration of the reactivity of aryl sulfides, delving into their synthesis, oxidation, and their increasingly important role as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. We will examine the underlying mechanistic principles that govern these transformations and provide practical, field-proven experimental protocols for key reactions.
Synthesis of Aryl Sulfides: Forging the C–S Bond
The construction of the carbon-sulfur bond is a cornerstone of aryl sulfide chemistry. While classical methods exist, modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions, which offer superior efficiency, functional group tolerance, and milder reaction conditions.[1]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Historically, the synthesis of aryl sulfides was hampered by the perception that sulfur-containing compounds poison transition metal catalysts.[1] However, significant advancements have led to the development of robust catalytic systems capable of efficiently forging C–S bonds.
Palladium-Catalyzed C–S Coupling: Palladium catalysis is a powerful tool for the arylation of thiols. A key breakthrough in this area was the development of ligand systems that prevent catalyst deactivation by the sulfur-containing substrates and products.[4]
Experimental Protocol: Palladium-Catalyzed Arylation of Thiols
This protocol is a representative example of a palladium-catalyzed C–S bond formation reaction.
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
Thiol (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dba)₂, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.
-
Add the aryl halide and the thiol to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired aryl sulfide.
Nickel- and Copper-Catalyzed C–S Coupling: Nickel and copper catalysts have emerged as cost-effective and highly efficient alternatives to palladium for the synthesis of aryl sulfides.[1][5] Nickel catalysts, in particular, have shown excellent activity in coupling aryl electrophiles with thiols.[1][5] Copper-catalyzed "Ullmann-type" couplings are also widely used, especially for large-scale syntheses.[1]
A recent innovation in this field is the development of a thiol-free synthesis of aryl sulfides using a nickel-catalyzed aryl exchange between 2-pyridyl sulfide and aromatic esters.[2][3] This method circumvents the use of foul-smelling and toxic thiols.[2][3]
Metal-Free Synthesis of Aryl Sulfides
While transition-metal catalysis dominates the synthesis of aryl sulfides, metal-free approaches are gaining traction due to their environmental benefits and orthogonal reactivity. One such method involves the direct C–H sulfenylation of electron-rich arenes with N-(arylthio)- or N-(alkylthio)succinimides in the presence of a strong acid like trifluoroacetic acid (TFA).[6] This reaction is highly regioselective and proceeds at room temperature.[6]
Visible Light Photoredox Catalysis
Visible light photoredox catalysis has recently been applied to the synthesis of aryl sulfides via a radical-radical cross-coupling of electron-rich arenes with disulfides.[7] This method operates at room temperature and avoids the need for pre-functionalized arenes, offering a more sustainable and atom-economical approach.[7]
Oxidation of Aryl Sulfides: Accessing Higher Oxidation States
The sulfur atom in aryl sulfides can be readily oxidized to form the corresponding sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry and materials science.[8][9] The selective oxidation to either the sulfoxide or the sulfone is a key challenge and can often be controlled by the choice of oxidant and reaction conditions.
Stepwise Oxidation to Sulfoxides and Sulfones
The oxidation of an aryl sulfide to a sulfoxide is the first step in this process. Further oxidation of the sulfoxide yields the corresponding sulfone.[10] A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.[11]
Caption: Stepwise oxidation of aryl sulfides.
The chemoselectivity of this oxidation can be influenced by several factors. To favor the formation of the sulfoxide and prevent over-oxidation to the sulfone, one can carefully control the stoichiometry of the oxidant, add the oxidant slowly to the reaction mixture, and closely monitor the reaction's progress.[8] In some cases, acidic conditions can suppress sulfone formation.[8]
A practical and switchable method for the synthesis of aryl sulfones and sulfoxides involves the oxidation of sulfides with O₂ or air, where the chemoselectivity is controlled by the reaction temperature.[12]
Catalytic and Asymmetric Oxidation
Catalytic methods for the oxidation of aryl sulfides often employ metal catalysts to activate a terminal oxidant like H₂O₂ or O₂.[8] This approach is more sustainable than using stoichiometric amounts of strong oxidants.
The synthesis of enantiomerically pure sulfoxides is of great interest, as these compounds can serve as chiral auxiliaries in asymmetric synthesis.[13] Asymmetric oxidation of prochiral aryl sulfides can be achieved using chiral catalysts, such as titanium complexes with chiral diols.[13] Biocatalytic methods using enzymes like Baeyer-Villiger monooxygenases also provide access to enantioenriched sulfoxides.[14]
Experimental Protocol: Selective Oxidation of an Aryl Sulfide to a Sulfoxide
This protocol describes a general method for the selective oxidation of an aryl sulfide to the corresponding sulfoxide using hydrogen peroxide in acetic acid.[11]
Materials:
-
Aryl sulfide (2 mmol)
-
30% Hydrogen peroxide (8 mmol)
-
Glacial acetic acid (2 mL)
-
Sodium hydroxide solution (4 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the aryl sulfide in glacial acetic acid in a round-bottom flask.
-
Slowly add the 30% hydrogen peroxide to the solution with stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with 4 M aqueous sodium hydroxide.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude sulfoxide, which can be further purified by crystallization or column chromatography if necessary.
Aryl Sulfides as Electrophiles in Cross-Coupling Reactions: C–S Bond Activation
While traditionally viewed as relatively inert, the carbon-sulfur bond of aryl sulfides can be activated by transition metal catalysts, allowing these compounds to serve as electrophilic partners in cross-coupling reactions.[15][16] This strategy provides a powerful alternative to the use of aryl halides and triflates in the synthesis of complex organic molecules.
The activation of C–S bonds is more challenging than the activation of C-halogen bonds, but recent advances in catalyst design, particularly the use of N-heterocyclic carbene (NHC) ligands, have enabled a range of C–S bond cross-coupling reactions.[15][17][18][19]
Buchwald-Hartwig Amination of Aryl Sulfides
The Buchwald-Hartwig amination, a cornerstone of C–N bond formation, has been successfully extended to aryl sulfides as electrophiles.[15][17][18][19] Palladium-NHC precatalysts have shown excellent activity in the cross-coupling of aryl sulfides with amines.[15][17][18][19]
Caption: Buchwald-Hartwig amination of aryl sulfides.
Suzuki-Miyaura-Type Cross-Coupling
Aryl sulfides can also participate in Suzuki-Miyaura-type cross-coupling reactions to form biaryl compounds.[20] Nickel catalysts have been shown to be effective in the cross-coupling of aryl methyl sulfides with aryl bromides.[21]
Experimental Protocol: C–S/S–H Metathesis of Aryl Sulfides
This protocol outlines a procedure for the synthesis of aryl thioethers via a palladium-catalyzed C–S/S–H metathesis reaction.[19]
Materials:
-
Aryl sulfide (0.5 mmol)
-
Thiol (0.75 mmol)
-
[Pd(IPr)(μ-Cl)Cl]₂ (2.5 mol %)
-
Base (e.g., KHMDS, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 2 mL)
Procedure:
-
In a glovebox, add the aryl sulfide, thiol, Pd(II)-NHC precatalyst, and base to a vial.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80 °C) with stirring for the required time (typically 12-24 hours).
-
After cooling to room temperature, quench the reaction with water and dilute with ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired aryl thioether.
Reduction and Desulfurization of Aryl Sulfides
The cleavage of the C–S bond in aryl sulfides to generate the corresponding arene is a useful transformation in organic synthesis, particularly when the sulfide group is used as a directing group or a temporary protecting group. This desulfurization can be achieved using various reagents, with Raney nickel being a classic choice.[22] Molybdenum hexacarbonyl has also been reported as an effective reagent for the desulfurization of thiols and disulfides, which can be formed in situ from aryl sulfides.[23]
Conclusion
The reactivity of aryl sulfides is rich and varied, encompassing their synthesis via modern catalytic methods, their controlled oxidation to sulfoxides and sulfones, and their emerging role as versatile electrophiles in C–S bond activation/cross-coupling reactions. The development of new catalysts and reaction conditions continues to expand the synthetic utility of this important class of compounds. As the demand for complex, sulfur-containing molecules in drug discovery and materials science grows, a deep understanding of the fundamental reactivity of aryl sulfides will be essential for driving innovation in these fields.
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Eichman, C. C., & Stambuli, J. P. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 590-608. [Link]
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Griesbeck, A. G., et al. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 14, 2486-2492. [Link]
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Waseda University. (2021). A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. ScienceDaily. [Link]
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Waseda University. (2021). A Mutual Exchange: Synthesizing Aryl Sulfides from Non-smelling, Non-toxic Compounds. Technology.org. [Link]
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Yang, S., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters, 24(50), 9210-9215. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Beaud, R., et al. (2015). Synthesis of Aryl Sulfides: Metal-Free C–H Sulfenylation of Electron-Rich Arenes. Organic Letters, 17(16), 4042-4045. [Link]
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Yang, S., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. KAUST Repository. [Link]
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Anonymous. (n.d.). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. Synfacts, 19(11), 1205. [Link]
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Yang, S., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters, 24(50), 9210-9215. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds. [Link]
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Rosini, C., et al. (1996). Catalytic Asymmetric Oxidation of Aryl Sulfides with a Ti/H₂O/(R,R)-Diphenylethane-1,2-diol Complex: a Versatile and Highly Enantioselective Oxidation Protocol. The Journal of Organic Chemistry, 61(21), 7398-7407. [Link]
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Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O₂/Air. Organic Letters, 21(22), 8925-8929. [Link]
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Shen, Z., et al. (2021). Ni-catalyzed reductive cross-couplings of diaryl disulfides with aryl bromides for biaryl synthesis through C–S bond cleavage. Organic Chemistry Frontiers, 8(13), 3335-3340. [Link]
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Yang, S., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. [Link]
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Wang, Y., et al. (2023). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. The Journal of Organic Chemistry, 88(20), 14533-14540. [Link]
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Kupwade, R. V., & Shinde, P. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Applicable Chemistry, 8(2), 743-755. [Link]
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Francke, R., & Little, R. D. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 86(20), 14455-14465. [Link]
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ResearchGate. (n.d.). Directed Suzuki–Miyaura-type cross-coupling of aryl sulfides developed by Weller and Willis. [Link]
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Hu, J., et al. (2023). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Organic Letters, 25(7), 1145-1150. [Link]
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Reddy, C. V., et al. (2008). Oxidation of thioanisole with H₂O₂ in the presence of acetic acid and Amberlyst 15. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
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Organic Chemistry Portal. (2005). Enantioselective Sulfoxidation. [Link]
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ResearchGate. (n.d.). The proposed mechanism of thioanisole oxidation with H₂O₂ catalyzed by (CeIII‐MoVI)Ox/aniline. [Link]
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Organic Chemistry Portal. (n.d.). Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. [Link]
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Chen, Y., et al. (2022). Node-Solution Microenvironment Governs the Selectivity of Thioanisole Oxidation within Catalytic Zr-based Metal–Organic Framework. ChemRxiv. [Link]
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Bunton, C. A., et al. (2000). The Oxidation of Thioanisole by Peroxomolybdate in Micelles of Cetylpyridinium Chloride. Langmuir, 16(12), 5155-5159. [Link]
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ResearchGate. (n.d.). Synthesis of aryl and vinyl sulfides by reduction of aryl iodides (A) or diaryl iodonium salts (B) by PRC. [https://www.researchgate.net/figure/Synthesis-of-aryl-and-vinyl-sulfides-by-reduction-of-aryl-iodides-A-or-diaryl-iodonium_fig11_356956637]([Link] sulfides-by-reduction-of-aryl-iodides-A-or-diaryl-iodonium_fig11_356956637)
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Pérez, U., & Dunford, H. B. (1990). Spectral studies on the oxidation of organic sulfides (thioanisoles) by horseradish peroxidase compounds I and II. Biochimica et Biophysica Acta, 1038(1), 98-104. [Link]
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Eichman, C. C., & Stambuli, J. P. (2011). Transition metal catalyzed synthesis of aryl sulfides. Molecules, 16(1), 590-608. [Link]
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Yamaguchi, J., et al. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society, 143(27), 10465-10473. [Link]
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Beier, P., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(60), 36569-36573. [Link]
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Yamaguchi, J., et al. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. ChemRxiv. [Link]
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Bahrami, K., et al. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. International Journal of Molecular Sciences, 9(8), 1436-1443. [Link]
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Eichman, C. C., & Stambuli, J. P. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. BioKB. [Link]
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Li, J., & Wu, J. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 25(22), 5437. [Link]
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Organic Chemistry Portal. (n.d.). Desulfurization. [Link]
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Yi, L., & Wu, J. (2020). Transition-metal mediated carbon–sulfur bond activation and transformations: an update. Chemical Society Reviews, 49(12), 3711-3728. [Link]
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Ren, Y., et al. (2009). Synthesis of Aryl Sulfides by Decarboxylative C-S Cross-Couplings. Angewandte Chemie International Edition, 48(12), 2157-2160. [Link]
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Kuninobu, Y., et al. (2014). Desulfurization of Several Thiophenols, Alkanethiols, and Disulfides. ResearchGate. [Link]
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Wang, Y., et al. (2025). Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. Scientific Reports, 15(1), 1-13. [Link]
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Technical Monograph: Benzene, (pentylthio)- (CAS 1129-70-0)
[1]
Core Identity & Physicochemical Profile
Benzene, (pentylthio)- is an unsymmetrical organic sulfide featuring a phenyl ring coupled to a pentyl chain via a sulfur bridge. It serves as a critical "soft" nucleophile model in physical organic chemistry and a lipophilic building block in medicinal chemistry.
| Property | Value |
| CAS Number | 1129-70-0 |
| IUPAC Name | (Pentylsulfanyl)benzene |
| Synonyms | Pentyl phenyl sulfide; n-Amyl phenyl sulfide; 1-(Phenylthio)pentane |
| Molecular Formula | C₁₁H₁₆S |
| Molecular Weight | 180.31 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Odor | Characteristic sulfide odor (disagreeable) |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, Et₂O, Hexanes |
| Density | ~0.96 g/mL (Estimated based on homologues) |
Synthetic Protocols
Two primary routes are recommended. Protocol A is the industry standard for scalability and yield. Protocol B is utilized when starting from oxidized precursors.
Protocol A: Direct Nucleophilic Substitution (Standard)
This method utilizes the high nucleophilicity of the thiophenolate anion to displace a halide from 1-bromopentane via an SN2 mechanism.
Reagents:
-
Thiophenol (PhSH) [CAS 108-98-5] (1.0 equiv)
-
1-Bromopentane [CAS 110-53-2] (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Acetone or DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (20 mmol) in anhydrous Acetone (30 mL).
-
Thiol Addition: Add Thiophenol (10 mmol) dropwise under nitrogen atmosphere. The mixture may warm slightly as the thiophenolate anion forms. Stir for 15 minutes at room temperature.
-
Alkylation: Add 1-Bromopentane (11 mmol) slowly.
-
Reflux: Heat the reaction mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor progress via TLC (Hexane/EtOAc 9:1); the starting thiol spot should disappear.
-
Workup:
-
Cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Diethyl Ether or DCM.
-
Critical Step: Wash the organic layer with 10% NaOH (2x) to remove any unreacted thiophenol (which is acidic and foul-smelling).
-
Wash with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Purify via vacuum distillation or flash column chromatography (Silica gel, 100% Hexanes) to yield the pure sulfide.
Protocol B: Reduction of Sulfoxides (Mechanistic Probe)
Used when the corresponding sulfoxide is the available starting material or to test novel reducing systems (e.g., Al-NiCl₂).
-
Dissolution: Dissolve Pentyl phenyl sulfoxide (1 mmol) in THF.
-
Reduction: Add the reducing agent (e.g., Al powder/NiCl₂·6H₂O system).
-
Reaction: Stir vigorously at room temperature. The reaction is typically rapid (<1 hour).
-
Isolation: Filter through a celite pad and concentrate.
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis of Pentyl Phenyl Sulfide and its subsequent oxidative divergence, a key pathway in metabolic stability studies.
Caption: Figure 1.[1] Synthesis via SN2 alkylation and oxidative metabolic pathways (sulfoxidation).
Analytical Characterization (Self-Validation)
To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic standards.
| Technique | Diagnostic Signals | Interpretation |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.54–7.10 (m, 5H) | Aromatic protons (Phenyl ring). |
| δ 2.90 (t, J=7.1 Hz, 2H) | S-CH₂ protons.[2] The triplet indicates coupling to the adjacent methylene. Chemical shift ~2.9 ppm is characteristic of alkyl sulfides. | |
| δ 1.65 (m, 2H) | β-Methylene protons (-CH₂-). | |
| δ 1.37 (m, 4H) | Remaining methylene chain protons.[2] | |
| δ 0.87 (t, J=7.0 Hz, 3H) | Terminal Methyl (-CH₃).[2] | |
| IR Spectroscopy (Neat) | 2930, 2858 cm⁻¹ | C-H stretching (Aliphatic). |
| 1588, 1486 cm⁻¹ | C=C aromatic skeletal vibrations. | |
| 748 cm⁻¹ | C-S stretching / Aromatic out-of-plane bending. | |
| Mass Spectrometry | m/z 180 [M]⁺ | Molecular ion peak. |
Applications in Research & Drug Development
A. Metabolic Stability Probe
Benzene, (pentylthio)- is frequently used as a substrate to assay Flavin-containing Monooxygenase (FMO) and Cytochrome P450 activity.
-
Mechanism: The sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the enzyme's heme or flavin hydroperoxide species.
-
Chirality: The first oxidation product (sulfoxide) is chiral. Analyzing the enantiomeric excess (ee) of the resulting sulfoxide can reveal the sterics of the enzyme active site.
B. Bioisosteric Replacement
In Hit-to-Lead optimization, the pentylthio group serves as a lipophilic tether.
-
S vs. O: Comparing (pentylthio)benzene to (pentyloxy)benzene allows researchers to evaluate the effect of the "soft" sulfur atom (larger van der Waals radius, lower electronegativity) versus oxygen on binding affinity and membrane permeability.
C. Radical Precursor
The C-S bond is relatively weak compared to C-O. This compound is used in photolysis studies to generate phenylthiyl radicals (PhS•), which are intermediates in studying oxidative stress and antioxidant mechanisms.
Safety & Handling
-
Stench: Like most organic sulfides, this compound has a potent, disagreeable odor. All manipulations must be performed in a well-ventilated fume hood.
-
Decontamination: Glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize residual sulfide to the odorless sulfoxide/sulfone before removal from the hood.
-
Skin Contact: Irritant. Wear nitrile gloves and lab coat.
References
-
Spectroscopic Characterization of Alkyl Phenyl Sulfides. ResearchGate. Retrieved from [Link]
-
Reduction of Sulfoxides to Sulfides with Al-NiCl2 System. ResearchGate. Retrieved from [Link]
-
Physical Properties of Organosulfur Compounds. ChemSrc. Retrieved from [Link]
-
Synthesis of Garlic Metabolites and Sulfide Analogues. Cardiff University Repository. Retrieved from [Link]
Methodological & Application
Introduction: Unlocking the Potential of Aryl Thioethers in Synthesis
An In-Depth Guide to the Application of Benzene, (pentylthio)- in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] While aryl halides and triflates are the archetypal electrophiles, the activation of less conventional coupling partners is a frontier of intense research. Among these, aryl thioethers, such as Benzene, (pentylthio)- (also known as phenyl pentyl sulfide), present a unique set of challenges and opportunities. Their C(sp²)-S bonds are notoriously strong, and the sulfur atom can act as a poison to transition metal catalysts.[2] However, overcoming these hurdles unlocks access to novel synthetic disconnections, leveraging the unique reactivity of organosulfur compounds.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Benzene, (pentylthio)- as a viable electrophile in palladium-catalyzed cross-coupling. We will delve into the mechanistic principles governing C-S bond activation, provide detailed protocols for key transformations, and offer field-proven insights to guide experimental design and troubleshooting.
Mechanistic Principles: The Challenge of C-S Bond Activation
The canonical mechanism for palladium-catalyzed cross-coupling involves a Pd(0)/Pd(II) catalytic cycle.[1][4] The primary challenge when using an aryl thioether like Benzene, (pentylthio)- lies in the initial, often rate-limiting, step: the oxidative addition of the C-S bond to the Pd(0) catalyst.
The C(sp²)-S bond is significantly stronger and less polarized than corresponding C-Br or C-I bonds, making its cleavage energetically demanding.[2] Furthermore, the starting thioether and the thiolate anion generated during the reaction can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[2]
Successful coupling, therefore, hinges on catalyst systems specifically designed to overcome these barriers. Key strategies include:
-
Electron-Rich, Bulky Ligands: Ligands such as N-Heterocyclic Carbenes (NHCs) or bulky phosphines (e.g., P(t-Bu)₃) create highly electron-rich and reactive Pd(0) centers that are capable of cleaving the inert C-S bond.[2][3]
-
Additives and Co-catalysts: In some cases, additives like copper(I) salts are employed to facilitate the reaction, potentially by acting as a thiolate scavenger or participating in the transmetalation step.[5][6]
Below is a generalized workflow for the cross-coupling of an aryl thioether.
Caption: Catalytic Cycle of the Negishi Coupling of an Aryl Thioether.
Protocol: Negishi Coupling of Benzene, (pentylthio)- with an Arylzinc Reagent
This protocol is adapted from the general method reported by Yorimitsu and Oshima for unactivated aryl sulfides. [3] Materials:
-
Benzene, (pentylthio)-
-
Arylzinc reagent (e.g., prepared from the corresponding aryl bromide and zinc dust)
-
Palladium acetate (Pd(OAc)₂)
-
IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous toluene
Procedure:
-
Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol %), IPr·HCl (2.4 mol %), and KHMDS (4.8 mol %). Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to generate the active Pd-NHC catalyst.
-
Reaction Setup: To the catalyst mixture, add Benzene, (pentylthio)- (1.0 equiv).
-
Addition of Nucleophile: Add a solution of the arylzinc reagent (1.2-1.5 equiv) in THF dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.
Table 1: Representative Negishi Couplings of Aryl Alkyl Sulfides
| Entry | Aryl Sulfide | Arylzinc Reagent | Catalyst System | Temp. | Yield (%) | Reference |
| 1 | Phenyl dodecyl sulfide | PhZnCl | Pd(OAc)₂ / IPr·HCl | RT | 94 | [3] |
| 2 | 4-MeO-Ph-S-dodecyl | PhZnCl | Pd(OAc)₂ / IPr·HCl | RT | 95 | [3] |
| 3 | 4-CF₃-Ph-S-dodecyl | 4-MeO-Ph-ZnCl | Pd(OAc)₂ / IPr·HCl | 0°C | 84 | [3] |
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions. [7]Its application to aryl thioethers is challenging due to catalyst poisoning by sulfur. [8]However, specific catalyst systems, often employing copper(I) carboxylate co-catalysts, have been developed to mediate the coupling of π-deficient heteroaromatic thioethers with boronic acids. [6]For general aryl thioethers, protecting the thiol as a thioether that is stable to the reaction conditions but easily cleaved post-coupling is a viable strategy. [8] Protocol: Suzuki-Miyaura Coupling of a Thioether-Containing Aryl Bromide
This protocol demonstrates the stability of a thioether moiety during a standard Suzuki coupling of a more reactive group on the same ring, highlighting the orthogonality that can be achieved. This is based on work by Percec et al. [8] Materials:
-
Aryl bromide containing a pentylthio- group (e.g., 1-bromo-4-(pentylthio)benzene)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Toluene
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (1-3 mol %).
-
Solvent and Base: Add toluene, followed by the 2 M aqueous Na₂CO₃ solution.
-
Reaction: Degas the mixture with a stream of nitrogen or argon for 15-20 minutes. Heat the reaction to reflux (e.g., 100-110°C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming aryl amines. [9][10]While traditionally applied to aryl halides, protocols have been developed for the amination of aryl thioethers. These reactions often utilize nickel catalysts, which have shown high efficacy for C-S bond cleavage. [11] Protocol: Nickel-Catalyzed Amination of Benzene, (pentylthio)-
This protocol is adapted from a general method for the Ni-catalyzed amination of aryl thioethers. [11] Materials:
-
Benzene, (pentylthio)-
-
Amine (primary or secondary)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
Procedure:
-
Reaction Setup: In a glovebox, add Ni(COD)₂ (5 mol %), dcype (6 mol %), and NaOtBu (1.4 equiv) to an oven-dried vial.
-
Addition of Reagents: Add Benzene, (pentylthio)- (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent and Reaction: Add anhydrous dioxane and seal the vial. Remove the vial from the glovebox and heat the reaction mixture (e.g., at 100°C) for the required time (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired aryl amine.
Table 2: Representative Nickel-Catalyzed Aminations of Aryl Thioethers
| Entry | Aryl Thioether | Amine | Catalyst System | Yield (%) | Reference |
| 1 | Phenyl methyl sulfide | Morpholine | Ni(COD)₂ / dcype | 93 | [11] |
| 2 | Naphthyl methyl sulfide | Aniline | Ni(COD)₂ / dcype | 84 | [11] |
| 3 | 4-MeO-Ph-S-Me | Dibenzylamine | Ni(COD)₂ / dcype | 89 | [11] |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl electrophiles. [12]For aryl thioethers, this transformation typically requires activation, for example, by using an electron-deficient aromatic system. A desulfitative Sonogashira-type cross-coupling has been reported, demonstrating the feasibility of C-S activation under these conditions. [5] Catalytic Cycle for Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira reaction.
Summary and Outlook
The use of Benzene, (pentylthio)- and other aryl thioethers in palladium-catalyzed cross-coupling is a rapidly advancing field. While historically challenging, the development of sophisticated catalyst systems based on electron-rich ligands has made the activation of inert C-S bonds a practical reality. The Negishi coupling with Pd-NHC catalysts stands out as a particularly mild and efficient method for C-C bond formation. Concurrently, nickel catalysis provides a powerful platform for C-N bond formation via Buchwald-Hartwig-type aminations.
For researchers in drug discovery and materials science, the ability to use aryl thioethers as coupling partners opens up new avenues for molecular design. It allows for late-stage functionalization and provides synthetic routes that are orthogonal to those involving traditional aryl halides. As catalyst development continues to progress, the scope and utility of these transformations are set to expand even further, solidifying the role of organosulfur compounds as versatile building blocks in modern organic synthesis.
References
-
Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. [Link]
-
Barrett, A. G. M., & Melcher, L. M. (1991). The Palladium Catalysed Cross-Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 17(5), 1076-1079. [Link]
-
Otsuka, S., Fujino, D., Murakami, K., Yorimitsu, H., & Osuka, A. (2014). Palladium-Catalyzed Cross-Coupling of Unactivated Aryl Sulfides with Arylzinc Reagents under Mild Conditions. Chemistry – A European Journal, 20(41), 13146–13149. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Savarin, C. G., & Srogl, J. (2008). The First Palladium-Catalyzed Desulfitative Sonogashira-Type Cross-Coupling of (Hetero)aryl Thioethers with Terminal Alkynes. Organic Letters, 10(5), 873–876. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
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-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
-
Percec, V., Golding, G. M., & Smidrkal, J. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 71(4), 1753–1756. [Link]
-
Shang, R., Ji, D., Chu, L., Fu, Y., & Liu, L. (2012). Nickel-Catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study. ACS Catalysis, 10(4), 2735–2745. [Link]
-
Royal Society of Chemistry. (2016). Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
European Journal of Organic Chemistry. (2023). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. [Link]
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Application Notes & Protocols: The Utility of Phenyl Pentyl Sulfide in Modern Organic Synthesis
Abstract
Phenyl pentyl sulfide, a representative aryl alkyl thioether, serves as a versatile building block and synthetic intermediate in organic chemistry. While not as commonly cited as its methyl analog, thioanisole, its chemical properties exemplify a broad class of reactions pivotal to drug development and materials science. This guide provides an in-depth exploration of the synthesis and primary applications of phenyl pentyl sulfide. We delve into the mechanistic underpinnings of its formation via nucleophilic substitution and its subsequent transformations, including selective oxidation to sulfoxides and sulfones. Furthermore, we present detailed, field-proven protocols designed for practical implementation in a research setting.
Introduction: The Role of Aryl Alkyl Sulfides
Aryl alkyl sulfides, characterized by a sulfur atom bridging an aromatic ring and an alkyl chain, are a cornerstone of organosulfur chemistry. The sulfur atom, with its available lone pairs, imparts nucleophilic character, while its ability to exist in higher oxidation states (sulfoxide and sulfone) dramatically expands its synthetic utility.[1][2] Phenyl pentyl sulfide (C₆H₅SC₅H₁₁) is an excellent model compound for this class. Its synthesis and reactions are emblematic of fundamental transformations essential for constructing complex molecular architectures. The lipophilic pentyl group, in contrast to a simple methyl group, can influence solubility and steric interactions, making it a relevant object of study for tuning molecular properties.
The primary reactivity hubs of phenyl pentyl sulfide are:
-
The Sulfur Atom: The lone pairs on the sulfur atom make it a good nucleophile and susceptible to electrophilic attack, most notably oxidation.[1]
-
The Alkyl C-S Bond: This bond is typically robust but can be cleaved under specific reductive or oxidative conditions.
-
The Aromatic Ring: The sulfide group is an ortho-, para-directing group, capable of influencing electrophilic aromatic substitution, although this is a less common application.
This document will focus on the two most prevalent and practical applications: its synthesis and its controlled oxidation.
Synthesis of Phenyl Pentyl Sulfide via S-Alkylation
The most direct and efficient method for preparing phenyl pentyl sulfide is the nucleophilic substitution (Sɴ2) reaction between a thiophenolate salt and a pentyl halide.[1][3] This reaction leverages the high nucleophilicity of the thiolate anion, which is readily generated by deprotonating thiophenol with a suitable base.[1]
Mechanistic Rationale
The reaction proceeds in two conceptual steps. First, a base abstracts the acidic proton from thiophenol (pKa ≈ 6.6) to form the potent nucleophile, sodium thiophenolate. Second, this thiophenolate attacks the electrophilic carbon of a pentyl halide (e.g., 1-bromopentane), displacing the bromide ion in a classic Sɴ2 fashion. The choice of a polar aprotic solvent like ethanol or acetone can accelerate the reaction by solvating the counter-ion (Na⁺) without significantly hydrogen-bonding to the nucleophile, thus preserving its reactivity.[3][4]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of phenyl pentyl sulfide.
Detailed Protocol: Synthesis of Phenyl Pentyl Sulfide
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| Thiophenol | C₆H₅SH | 110.18 | 20.0 | 2.11 mL |
| Sodium Hydroxide | NaOH | 40.00 | 22.0 | 0.88 g |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 22.0 | 2.74 mL |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | - | 40 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL |
| Deionized Water | H₂O | 18.02 | - | ~50 mL |
| Brine (sat. NaCl) | NaCl(aq) | - | - | 20 mL |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide (0.88 g, 22.0 mmol) and anhydrous ethanol (40 mL). Stir until the NaOH is fully dissolved.
-
Thiophenolate Formation: Carefully add thiophenol (2.11 mL, 20.0 mmol) to the ethanolic NaOH solution. Stir for 10 minutes at room temperature. The solution should become slightly cloudy as the sodium thiophenolate salt forms.
-
Alkylation: Add 1-bromopentane (2.74 mL, 22.0 mmol) dropwise to the stirring mixture over 5 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 5-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with 100% hexanes, until the thiophenol spot has been completely consumed.
-
Workup: Quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash them once with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with 100% hexanes, to yield phenyl pentyl sulfide as a colorless oil.[3][4]
Application: Selective Oxidation of the Sulfide Moiety
One of the most powerful applications of thioethers in synthesis is their controlled oxidation to sulfoxides and subsequently to sulfones.[1] These oxidized congeners are pivotal intermediates. Phenyl pentyl sulfoxide is a chiral molecule that can be used in asymmetric synthesis, while phenyl pentyl sulfone contains a good leaving group (PhSO₂⁻) and is a key structural motif in many biologically active molecules.[5][6]
Mechanistic Considerations for Selective Oxidation
The key to selective oxidation is controlling the stoichiometry and reactivity of the oxidizing agent.
-
Sulfide to Sulfoxide: Using one equivalent of a mild oxidant like sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures selectively yields the sulfoxide.[1][7] The reaction involves the nucleophilic attack of the sulfur lone pair on an electrophilic oxygen atom of the oxidant.
-
Sulfide/Sulfoxide to Sulfone: Using two or more equivalents of a strong oxidant (e.g., m-CPBA or H₂O₂) drives the reaction to completion, affording the sulfone. The sulfoxide is an intermediate that is oxidized further. The electron-withdrawing sulfoxide group makes the second oxidation slower than the first, but it proceeds readily with excess oxidant.[2]
Caption: Stepwise oxidation of phenyl pentyl sulfide.
Protocol 1: Synthesis of Phenyl Pentyl Sulfoxide
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| Phenyl Pentyl Sulfide | C₁₁H₁₆S | 180.31 | 10.0 | 1.80 g |
| m-CPBA (~77%) | C₇H₅ClO₃ | 172.57 | 10.5 | ~2.34 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |
| Sat. NaHCO₃(aq) | NaHCO₃ | 84.01 | - | 30 mL |
| Sat. Na₂S₂O₃(aq) | Na₂S₂O₃ | 158.11 | - | 20 mL |
Procedure:
-
Setup: Dissolve phenyl pentyl sulfide (1.80 g, 10.0 mmol) in dichloromethane (50 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA (approx. 2.34 g of 77% purity, 10.5 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 3 hours. Monitor by TLC (e.g., 30% Ethyl Acetate/Hexanes) for the disappearance of the starting sulfide.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL). To destroy any excess peroxide, add saturated aqueous Na₂S₂O₃ (20 mL) and stir for 10 minutes.
-
Extraction and Washing: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (using a gradient of ethyl acetate in hexanes) to yield phenyl pentyl sulfoxide.
Protocol 2: Synthesis of Phenyl Pentyl Sulfone
Procedure:
-
Follow the same setup as in Protocol 1 , dissolving phenyl pentyl sulfide (1.80 g, 10.0 mmol) in DCM (50 mL) at 0 °C.
-
Oxidant Addition: Add m-CPBA (approx. 4.68 g of 77% purity, 21.0 mmol, 2.1 equivalents) portion-wise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitoring and Workup: Monitor the reaction by TLC until all starting material and sulfoxide intermediate are consumed. The workup procedure is identical to that described in Protocol 1 .
-
Purification: The sulfone is typically a crystalline solid and can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography.
Broader Context and Advanced Applications
While direct S-alkylation and oxidation are the most common transformations, the principles governing phenyl pentyl sulfide extend to more complex synthetic strategies.
-
Cross-Coupling Reactions: The synthesis of aryl alkyl sulfides can also be achieved via transition-metal-catalyzed cross-coupling reactions, such as the copper-catalyzed Ullmann condensation or palladium-catalyzed couplings between aryl halides and thiols.[8][9] These methods are particularly valuable when the Sɴ2 approach is not feasible due to sterically hindered substrates or incompatible functional groups.[10][11]
-
Heterocycle Synthesis: The sulfone derivative, phenyl pentyl sulfone, can serve as a precursor in the synthesis of various sulfur-containing heterocycles, which are prevalent in medicinal chemistry.[5][12][13] The sulfonyl group can act as a leaving group or participate in cyclization reactions.
-
Peptide Synthesis: Analogs like thioanisole are widely used as scavengers in solid-phase peptide synthesis.[14][15] They effectively trap carbocations generated during the acid-catalyzed cleavage of protecting groups (e.g., Boc or trityl groups), preventing side reactions with sensitive amino acid residues like tryptophan and methionine. Phenyl pentyl sulfide could potentially serve a similar role, with its larger alkyl group modifying its solubility and scavenger efficacy.
Conclusion
Phenyl pentyl sulfide is a quintessential example of an aryl alkyl sulfide whose synthetic utility lies in its straightforward preparation and the versatile reactivity of its sulfur center. The protocols detailed herein for its synthesis via Sɴ2 alkylation and its controlled oxidation to the corresponding sulfoxide and sulfone provide researchers with reliable methods to access these valuable chemical entities. Understanding the mechanistic principles behind these transformations allows for their logical extension to more complex targets in pharmaceutical and materials science research, underscoring the enduring importance of fundamental organosulfur chemistry.
References
-
Thieme Chemistry. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Synthesis, 54. [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Gawroński, P., et al. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports. [Link]
-
Southern Illinois University Edwardsville. (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers. [Link]
-
PrepChem.com. (n.d.). Synthesis of cyclopentyl phenyl sulfide. [Link]
-
Wikipedia. (n.d.). Diphenyl disulfide. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Thioanisole – Knowledge and References. [Link]
-
Chemsrc. (n.d.). Pentyl(phenyl) sulfide. [Link]
-
PubMed. (2018). Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. [Link]
-
ResearchGate. (n.d.). Direct synthesis of peptide thioesters by a modified Boc protocol. [Link]
-
Organic Syntheses. (n.d.). Phenyl vinyl sulfide. [Link]
-
Organic Syntheses. (n.d.). Methyl phenyl sulfoxide. [Link]
-
ResearchGate. (2023). A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. [Link]
-
Royal Society of Chemistry. (2017). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. RSC Advances. [Link]
-
Wikipedia. (n.d.). Polyphenylene sulfide. Retrieved from [Link]
-
Nature. (2023). Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles. Scientific Reports. [Link]
-
ACS Publications. (1996). Convenient Synthesis of Phenyl Sulfides by a Borohydride Exchange Resin-Phenyl Disulfide System in Methanol. The Journal of Organic Chemistry. [Link]
-
AIP Publishing. (2015). On the reactions of cyclohexyl phenyl sulfide with water by means of density functional theory. AIP Conference Proceedings. [Link]
-
MDPI. (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. Molecules. [Link]
-
Royal Society of Chemistry. (n.d.). (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. (n.d.). Pentamethylphenyl (Ph) ketones: Unique building blocks for organic synthesis*. [Link]
- Google Patents. (n.d.). Building blocks for difficult peptide synthesis and method of making thereof.
-
National Institutes of Health. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]
-
Nature. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. [Link]
-
ResearchGate. (n.d.). Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone. [Link]
-
ACS Publications. (2021). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]
-
Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
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"Benzene, (pentylthio)-" as a precursor for pharmaceuticals
Application Note: Benzene, (pentylthio)- as a Strategic Precursor in Pharmaceutical Synthesis
Executive Summary
Benzene, (pentylthio)- (also known as Amyl Phenyl Sulfide or n-Pentyl Phenyl Sulfide ) is a versatile organosulfur building block used to introduce the lipophilic phenyl-thio-pentyl moiety into pharmaceutical candidates. While often overshadowed by its methyl and ethyl analogs, the pentyl variant offers a unique balance of steric bulk and hydrophobicity (LogP modulation), making it an essential probe for optimizing drug-receptor interactions within hydrophobic pockets.
This guide details the strategic application of Benzene, (pentylthio)- as a precursor for sulfoxide/sulfone pharmacophores , a substrate for directed ortho-metalation (DoM) , and a tool for structure-activity relationship (SAR) studies.
Chemical Profile & Strategic Value
| Property | Value / Description |
| IUPAC Name | Benzene, (pentylthio)- |
| CAS Number | 1129-70-0 |
| Structure | Ph–S–(CH₂)₄CH₃ |
| Molecular Weight | 180.31 g/mol |
| Key Functionality | Thioether (Sulfide) Linkage |
| Strategic Role | Lipophilic Tail Introduction, Sulfone Precursor, Ortho-Director |
Why Benzene, (pentylthio)-?
-
Lipophilicity Modulation: The n-pentyl chain adds significant lipophilicity relative to methyl/ethyl groups, facilitating membrane permeability and blood-brain barrier (BBB) penetration studies.
-
Metabolic Stability Probe: Unlike shorter chains, the pentyl group allows researchers to investigate metabolic liabilities (e.g.,
-oxidation vs. S-oxidation) in early discovery. -
Synthetic Versatility: The sulfur atom serves as a "chemical handle," enabling oxidation to polar sulfones or directing electrophilic aromatic substitution.
Core Application 1: Selective Oxidation to Sulfoxides and Sulfones[1]
The transformation of the thioether to a sulfoxide (chiral center) or sulfone (stable hydrogen-bond acceptor) is the primary pharmaceutical application. Sulfones are critical pharmacophores found in drugs like Dapsone and Eletriptan.
Mechanism & Causality
-
Sulfoxide (Ph-SO-Pentyl): Formed via electrophilic attack of an oxygen atom on the sulfur lone pair. Requires controlled stoichiometry to prevent over-oxidation.[1]
-
Sulfone (Ph-SO₂-Pentyl): Formed by further oxidation of the sulfoxide. Sulfones are metabolically stable and non-basic, often used to improve metabolic half-life.
Protocol: Green Catalytic Oxidation
This protocol utilizes a Tungstate-catalyzed method, avoiding toxic metal oxidants (Cr, Mn).
Reagents:
-
Substrate: Benzene, (pentylthio)- (1.0 equiv)
-
Oxidant: 30% Aqueous Hydrogen Peroxide (
)[2] -
Catalyst: Sodium Tungstate Dihydrate (
) (1 mol%) -
Phase Transfer Catalyst (PTC): Tetrabutylammonium hydrogen sulfate (1 mol%)
-
Solvent: Ethyl Acetate (EtOAc) or Water (under micellar conditions)
Step-by-Step Methodology:
-
Charge: In a reaction vessel equipped with a magnetic stirrer, dissolve Benzene, (pentylthio)- (10 mmol) in EtOAc (20 mL).
-
Catalyst Addition: Add
(0.1 mmol) and the PTC. -
Oxidant Addition (Critical):
-
For Sulfoxide: Add 30%
(1.1 equiv) dropwise at 0°C. Stir at room temperature (RT) for 2 hours. -
For Sulfone: Add 30%
(2.5 equiv) dropwise at RT. Heat to 50°C for 4 hours.
-
-
Quench: Quench excess peroxide with saturated aqueous sodium sulfite (
). -
Workup: Separate phases. Wash the organic layer with brine, dry over
, and concentrate in vacuo. -
Validation: Monitor conversion via TLC (Hexane/EtOAc) or GC-MS. Sulfones typically appear as highly crystalline solids or viscous oils.
Core Application 2: Directed Ortho-Metalation (DoM)
The sulfur atom in Benzene, (pentylthio)- possesses lone pairs that can coordinate with strong bases (lithium reagents), directing deprotonation to the ortho position of the benzene ring. This allows for the regioselective introduction of electrophiles (e.g., formyl, carboxyl, halogen).
Protocol: Regioselective Functionalization
Reagents:
-
Substrate: Benzene, (pentylthio)-
-
Base: n-Butyllithium (n-BuLi) (1.1 equiv, 1.6 M in hexanes)
-
Solvent: Anhydrous THF (0.5 M concentration)
-
Electrophile: e.g., DMF (for aldehyde),
(for acid), or (for iodide)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF and Benzene, (pentylthio)-.
-
Lithiation: Cool the solution to -78°C (Dry ice/acetone bath). Add n-BuLi dropwise over 10 minutes.
-
Note: The coordination of Li to S stabilizes the ortho-lithio species.
-
-
Incubation: Stir at 0°C for 1-2 hours to ensure complete lithiation.
-
Electrophile Trapping: Cool back to -78°C. Add the electrophile (e.g., DMF) slowly.
-
Warming: Allow the mixture to warm to RT overnight.
-
Quench: Add saturated
solution. Extract with ether.
Visualization: Synthesis & Metabolic Pathway
The following diagram illustrates the synthetic utility and potential metabolic fate of the scaffold.
Caption: Synthetic divergence of Benzene, (pentylthio)- showing oxidative pathways to sulfones and directed lithiation for ring functionalization.
Technical Note: Distinguishing Isomers
Researchers must distinguish Benzene, (pentylthio)- (linear chain) from Bicyclo[1.1.1]pentyl phenyl sulfide .
-
Benzene, (pentylthio)-: Flexible linear chain, used for lipophilicity.
-
Bicyclo[1.1.1]pentyl phenyl sulfide: Rigid cage structure, used as a bioisostere for para-substituted benzenes or alkynes.
-
Guidance: Verify identity via 1H NMR . The n-pentyl group shows a characteristic triplet at ~0.9 ppm (terminal methyl) and a triplet at ~2.9 ppm (
), whereas the bicyclo system has unique bridgehead protons.
Quality Control & Safety
Analytical Parameters (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Acetonitrile/Water (Gradient 50:50 to 95:5).
-
Detection: UV at 254 nm (Phenyl absorption).
-
Retention Time: Expect late elution due to high lipophilicity (LogP ~4.5).
Safety Protocols:
-
Stench Management: Thioethers have a characteristic disagreeable odor. Handle only in a functioning fume hood. Treat glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual sulfides to odorless sulfoxides/sulfones.
-
Spill Control: Absorb with vermiculite; treat with dilute bleach solution before disposal.
References
-
Sato, K., et al. "A Green Method for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide Catalyzed by Sodium Tungstate." Tetrahedron, vol. 57, no. 13, 2001, pp. 2469-2476.
-
Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, vol. 90, no. 6, 1990, pp. 879-933.
-
Wiberg, K. B., et al. "Bicyclo[1.1.1]pentanes." Chemical Reviews, vol. 89, no. 5, 1989, pp. 975-983. (Context for distinguishing BCP derivatives).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14324, Pentyl phenyl sulfide." PubChem, 2023.
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Advanced Protocol: Benzene, (pentylthio)- in Surface Engineering and Nanomaterial Synthesis
Part 1: Core Directive & Technical Rationale
This guide deviates from standard "product data sheets" to address the specific utility of Benzene, (pentylthio)- (PPS) as a functional modulator in materials science. Unlike simple aliphatic thiols used ubiquitously in self-assembled monolayers (SAMs), PPS offers a unique combination of a lipophilic pentyl chain and an electron-rich aromatic headgroup, bridged by a thioether (sulfide) linkage.
The "Goldilocks" Interaction: The critical value of PPS lies in its sulfur-metal binding kinetics. Unlike thiols (-SH), which form strong, often irreversible chemisorbed bonds with noble metals (approx. 40-50 kcal/mol), the thioether group in PPS forms a coordinate covalent bond that is significantly weaker (approx. 15-20 kcal/mol).
Why this matters for your research:
-
Reversible Capping: In nanoparticle synthesis, PPS stabilizes the metal core against aggregation but remains labile enough to be completely displaced by functional ligands (e.g., DNA, antibodies, drugs) during downstream processing.
-
Electronic Coupling: The phenyl ring provides
-orbital stacking capabilities, influencing the electronic conductance of molecular junctions in a way that purely aliphatic chains cannot. -
Bioisostere Precursor: For drug development, PPS serves as a stable intermediate in the synthesis of bicyclo[1.1.1]pentanes, a critical scaffold for modifying pharmacokinetic profiles.[1]
Part 2: Material Characterization & Safety
Table 1: Physicochemical Properties of Benzene, (pentylthio)-
| Property | Value | Relevance to Protocol |
| Molecular Weight | 180.31 g/mol | Calculation of molar ratios for ligand exchange. |
| Boiling Point | ~260 °C (at 760 mmHg) | Low volatility; stable in elevated temp reactions. |
| Density | 0.96 g/mL | Phase separation in biphasic synthesis (Brust-Schiffrin). |
| Solubility | Organic solvents (CHCl | Compatible with non-polar synthesis phases. |
| Odor | Characteristic Sulfide (Stench) | CRITICAL: All protocols must be performed in a fume hood. |
| Binding Motif | Thioether (R-S-R') | Kinetic lability on Au/Ag/Pd surfaces. |
Part 3: Application Protocols
Application A: Controlled Synthesis of Au Nanoparticles (AuNPs)
Target Audience: Nanomedicine & Catalysis Researchers
Context: Standard thiol-stabilized AuNPs are often too stable, making ligand exchange difficult and resulting in mixed-monolayer surfaces. PPS-stabilized AuNPs allow for 100% ligand exchange efficiency .
Protocol 1: Modified Brust-Schiffrin Synthesis using PPS
Objective: Synthesize 2-5 nm gold nanoparticles with a labile PPS shell.
Reagents:
-
Hydrogen tetrachloroaurate (III) trihydrate (
) -
Tetraoctylammonium bromide (TOAB) - Phase transfer catalyst[2]
-
Sodium borohydride (
) -
Benzene, (pentylthio)- (PPS)
-
Toluene (HPLC Grade)
-
Deionized Water (
)
Workflow:
-
Phase Transfer: Dissolve 30 mL of 30 mM
(aq). Add 80 mL of 50 mM TOAB in toluene. Stir vigorously until the aqueous phase is clear and the organic phase is deep orange. -
Ligand Addition: Add PPS to the organic phase.
-
Optimization Note: A molar ratio of Au:PPS = 1:2 yields particles ~4-5 nm. Increasing PPS (1:5) reduces size to ~2 nm due to faster passivation.
-
-
Reduction: Chill mixture to 0°C. Slowly add 25 mL of 0.4 M
(freshly prepared) while stirring vigorously.-
Observation: Color shifts from orange
black deep red (wine).
-
-
Maturation: Continue stirring for 3 hours. The thioether bond is weaker than thiol; longer stirring ensures thermodynamic equilibrium.
-
Purification (Critical):
-
Separate organic phase.
-
Rotary evaporate to ~10 mL.
-
Precipitate with excess ethanol (PPS is soluble in ethanol; AuNPs are not).
-
Centrifuge (8000 rpm, 15 min) and redisperse in pure toluene.
-
Protocol 2: Rapid Ligand Exchange
Objective: Replace PPS with a functional thiol (R-SH) for drug delivery.
-
Dissolve PPS-AuNPs in toluene (
). -
Add functional thiol (e.g., PEG-SH or Doxorubicin-SH) at 1:1 molar ratio relative to surface sites.
-
Stir at Room Temp for 30 minutes.
-
Mechanism:[3] The incoming thiol (
) forms a Au-S bond (45 kcal/mol) that thermodynamically displaces the PPS thioether bond (15 kcal/mol).
-
-
Purify via precipitation. Note: The displaced PPS remains in the supernatant.
Application B: Surface Engineering (SAMs)
Target Audience: Surface Physicists & MEMS Engineers
Context: PPS is used to create "intermediate" friction surfaces. The phenyl ring provides steric bulk, while the pentyl chain allows for moderate packing.
Protocol 3: Formation of Phenyl-Terminated SAMs
Substrate: Polycrystalline Gold (111) on Mica or Silicon.
-
Substrate Cleaning:
-
UV/Ozone clean for 10 min.
-
Ethanol rinse.
-
-
Deposition Solution:
-
Prepare a 1.0 mM solution of PPS in absolute ethanol.
-
Note: Unlike thiols, sulfides require higher concentrations or longer times due to lower adsorption coefficients.
-
-
Incubation:
-
Immerse gold substrate for 24-48 hours. (Standard thiols take 12-24h; sulfides are slower).
-
Perform in a sealed container to prevent solvent evaporation.
-
-
Rinsing:
-
Rinse copiously with ethanol, then toluene, then ethanol.
-
Dry under a stream of Nitrogen (
).
-
-
Characterization:
-
Contact Angle: Water contact angle should be
(hydrophobic, but less than alkyl thiols due to -interaction). -
Ellipsometry: Expected thickness
.
-
Part 4: Visualization & Mechanism
Diagram 1: Ligand Exchange Thermodynamics
This diagram illustrates why PPS is the superior choice for "sacrificial" capping compared to standard alkanethiols.
Caption: Thermodynamic displacement of PPS (weak thioether bond) by functional thiols (strong thiolate bond) enables rapid, complete surface functionalization.
Diagram 2: Surface Architecture & Odd-Even Effects
Visualizing the orientation of the pentyl chain and phenyl ring on a gold surface.
Caption: Structural orientation of PPS on Gold. The C5 spacer influences the tilt angle and exposure of the aromatic ring.
Part 5: References
-
Design and Utility of Metal/Metal Oxide Nanoparticles Mediated by Thioether End-Functionalized Polymeric Ligands. National Institutes of Health (PMC). Available at: [Link]
-
Facile preparation of size-controlled gold nanoparticles using versatile and end-functionalized thioether polymer ligands. PubMed.[4] Available at: [Link]
-
Structure, Wettability, and Frictional Properties of Phenyl-Terminated Self-Assembled Monolayers on Gold. ResearchGate. Available at: [Link]
-
Non–chemisorbed gold–sulfur binding prevails in self–assembled monolayers. National Science Foundation (NSF). Available at: [Link]
-
A Facile and Efficient Method for the Reduction of Sulfoxides into Sulfides. ResearchGate (Synthetic Protocols). Available at: [Link]
Sources
Application Note: Biological Activity & Therapeutic Profiling of (Pentylthio)benzene Scaffolds
Executive Summary
This guide details the experimental frameworks for evaluating the biological activity of Benzene, (pentylthio)- (CAS: 2049-96-9) and its structural derivatives. While often utilized as a synthetic intermediate, the alkyl-aryl sulfide moiety represents a critical pharmacophore in medicinal chemistry. It serves as a lipophilic anchor for membrane interaction and a metabolic "switch" capable of modulation between sulfide, sulfoxide, and sulfone oxidation states.
This document provides researchers with validated protocols for:
-
Modular Synthesis: Efficient construction of the C–S bond.
-
Antimicrobial Profiling: Assessing membrane-disrupting potential against Gram-positive pathogens.
-
Metabolic Stability: Monitoring the sulfoxidation liability in liver microsomes.
Chemical Profile & Rationale
Compound: Benzene, (pentylthio)- Synonyms: Amyl phenyl sulfide; Pentyl phenyl sulfide. Physicochemical Relevance:
-
Lipophilicity (LogP ~4.8): The pentyl chain provides significant hydrophobicity, facilitating passive transport across cell membranes and the blood-brain barrier (BBB).
-
Electronic Effects: The sulfur atom acts as a weak electron donor to the aromatic ring, capable of participating in hydrogen bonding interactions (as a weak acceptor) and specific hydrophobic pocket binding.
-
Bioisosterism: The thioether linkage (-S-) mimics the ether linkage (-O-) but with altered bond angles and metabolic susceptibility, often used to tune the pharmacokinetic (PK) profile of lead compounds.
Protocol A: Modular Synthesis of (Pentylthio)benzene Derivatives
Rationale: To study biological activity, one must first access high-purity material. The following protocol utilizes a transition-metal-free approach to avoid trace metal contamination which can skew biological assay results.
Mechanism: Nucleophilic Aromatic Substitution / Thiol Alkylation
The synthesis relies on the alkylation of thiophenol with pentyl halides under basic conditions.
Materials
-
Thiophenol (or substituted derivative)[1]
-
1-Bromopentane
-
Potassium Carbonate (
) -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
-
Workup: Ethyl acetate, Brine,
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiophenol (1.0 equiv, e.g., 5 mmol) in DMF (10 mL).
-
Base Addition: Add
(2.0 equiv) to the solution. Stir at room temperature for 15 minutes to generate the thiolate anion. -
Alkylation: Dropwise add 1-Bromopentane (1.1 equiv).
-
Critical Note: If synthesizing derivatives with electron-withdrawing groups on the benzene ring, cooling to 0°C may be required to prevent over-alkylation or side reactions.
-
-
Reaction Monitoring: Stir at 60°C for 4–6 hours. Monitor consumption of thiophenol by TLC (Hexane:EtOAc 9:1).
-
Workup:
-
Dilute reaction mixture with water (50 mL).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes). The product is typically a clear, colorless to pale yellow oil.
Protocol B: Antimicrobial Susceptibility Testing (Membrane Disruption)
Rationale: Alkyl-aryl sulfides with medium-length chains (C5–C10) often exhibit antimicrobial activity by disrupting bacterial cell membranes. The pentyl chain provides the necessary lipophilicity to insert into the lipid bilayer.
Target Organisms
-
Staphylococcus aureus (Gram-positive) – Primary target due to peptidoglycan accessibility.
-
Escherichia coli (Gram-negative) – Secondary target to assess outer membrane permeability.
Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.
Detailed Methodology
-
Stock Preparation: Dissolve (Pentylthio)benzene in 100% DMSO to a concentration of 10 mM.
-
Note: Ensure the compound is fully solubilized. Vortex if necessary.
-
-
Plate Preparation: Use a sterile 96-well flat-bottom plate.
-
Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12.
-
Add 200 µL of compound stock (diluted to 256 µg/mL in MHB) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.
-
Column 11: Growth Control (Bacteria + DMSO only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard, then dilute 1:100 in MHB. Add 100 µL to each well (Final cell density ~5 x
CFU/mL). -
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout:
-
Visual: Identify the lowest concentration with no visible turbidity (MIC).
-
Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours. Blue = No Growth (Active); Pink = Growth (Inactive).
-
Protocol C: Metabolic Stability Assessment (Sulfoxidation)
Rationale: The sulfide moiety (-S-) is a metabolic "soft spot." Liver monooxygenases (FMOs and CYPs) rapidly oxidize sulfides to sulfoxides (-SO-) and sulfones (-SO2-). Understanding this rate is crucial for determining if the compound acts as a parent drug or a prodrug.
Assay Principle
Incubation of the test compound with pooled liver microsomes (human or mouse) and NADPH. Disappearance of parent and appearance of sulfoxide metabolite are monitored by LC-MS/MS.
Experimental Conditions
| Parameter | Setting |
| Microsome Conc. | 0.5 mg protein/mL |
| Compound Conc. | 1 µM (to ensure first-order kinetics) |
| Cofactor | NADPH (1 mM) |
| Time Points | 0, 5, 15, 30, 60 min |
| Termination | Ice-cold Acetonitrile containing Internal Standard |
Step-by-Step Methodology
-
Pre-incubation: Mix Microsomes (0.5 mg/mL) and (Pentylthio)benzene (1 µM) in Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Sampling: At each time point, remove 50 µL aliquots and immediately dispense into 150 µL of ice-cold Acetonitrile (stops reaction).
-
Processing: Centrifuge samples at 4000 rpm for 20 mins to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Monitor Transitions:
-
Parent (Sulfide): [M+H]+
-
Metabolite (Sulfoxide): [M+16+H]+
-
Metabolite (Sulfone): [M+32+H]+
-
-
Data Interpretation
-
High Clearance: Rapid conversion to sulfoxide suggests the compound may have short half-life in vivo.
-
Bioactivity of Metabolites: If the sulfoxide is the active species, the sulfide acts as a prodrug.
Structure-Activity Relationship (SAR) Logic
When optimizing (Pentylthio)benzene derivatives, use the following decision matrix to guide synthesis:
Caption: SAR decision tree for optimizing biological activity of aryl sulfides.
References
-
Synthesis of Aryl Sulfides
- Title: Mild and Efficient Synthesis of Diaryl and Alkyl Aryl Sulfides via C-S Cross-Coupling.
- Source: Journal of Organic Chemistry (ACS).
-
Link:[Link](Representative citation for C-S coupling methodology)
-
Antimicrobial Activity of Sulfides
- Title: Synthesis and biological properties of a series of aryl alkyl disulfide deriv
- Source: Bioorganic & Medicinal Chemistry Letters / NIH PubMed Central.
-
Link:[Link](Demonstrates the chain-length dependence of antibacterial activity in similar sulfur scaffolds)
-
Anticancer Potential
- Metabolic Considerations: Title: Sulfides as Prodrugs: Metabolism and Bioactivation. Source: Expert Opinion on Drug Metabolism & Toxicology. Context:General reference for the FMO-mediated oxidation of alkyl-aryl sulfides described in Protocol C.
Sources
Application Note: Chromatographic Analysis of Phenyl Pentyl Sulfide
Abstract: This document provides a comprehensive technical guide for the chromatographic analysis of phenyl pentyl sulfide, a member of the aryl sulfide family. We present detailed protocols for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and professionals in drug development and chemical analysis. The methodologies are grounded in the physicochemical properties of the analyte, with a focus on explaining the rationale behind instrumental parameter selection to ensure robust and reliable quantification and identification.
Introduction and Analytical Rationale
Phenyl pentyl sulfide, also known as (pentylthio)benzene, is an organosulfur compound with applications in organic synthesis and as a potential impurity or metabolite in various chemical and pharmaceutical processes. The presence and concentration of sulfur-containing compounds are often critical quality attributes, as they can be corrosive, act as catalyst poisons, or possess undesirable odors.[1] Therefore, accurate and reliable analytical methods are essential for its detection and quantification.
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the analyte's physicochemical properties.
Physicochemical Properties of Phenyl Pentyl Sulfide
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₁H₁₆S | - |
| Molecular Weight | 180.31 g/mol [2] | Suitable for both GC and HPLC analysis. |
| Boiling Point | 260.2 °C at 760 mmHg[2] | Sufficiently volatile for GC analysis without derivatization. |
| LogP (octanol-water) | 3.97[2] | Indicates high hydrophobicity and low polarity, making it ideal for reversed-phase HPLC and GC on non-polar columns. |
| UV Absorbance | Aromatic ring provides UV absorbance, but may be weak. | Allows for direct UV detection in HPLC, though sensitivity might be a consideration. |
Based on these properties, GC is an excellent choice due to the compound's volatility and thermal stability. For samples in complex matrices or when analyzing alongside non-volatile compounds, HPLC offers a powerful alternative.
Gas Chromatography (GC) with Sulfur-Selective Detection
Principle of Analysis: GC is the preferred method for volatile and semi-volatile sulfur compounds. The high boiling point of phenyl pentyl sulfide makes it amenable to elution through a heated column. For trace analysis and to overcome matrix interference from co-eluting hydrocarbons, a sulfur-selective detector is paramount. The Sulfur Chemiluminescence Detector (SCD) is highly specific and provides an equimolar response, simplifying quantification.[3] A Flame Photometric Detector (FPD) is also a suitable alternative.[4][5] For definitive identification, Mass Spectrometry (MS) is the gold standard.
Logical Workflow for GC Analysis
Sources
- 1. sgs.com [sgs.com]
- 2. Pentyl(phenyl) sulfide | CAS#:1129-70-0 | Chemsrc [chemsrc.com]
- 3. gcms.cz [gcms.cz]
- 4. Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
Application Note: High-Resolution Gas Chromatography Methods for the Analysis of Benzene, (pentylthio)-
Introduction and Analytical Rationale
Benzene, (pentylthio)- is an aromatic sulfide compound. The accurate determination of such compounds is critical in various fields, including environmental monitoring, flavor and fragrance analysis, and as potential impurities in petrochemical feedstocks. Gas chromatography is the premier analytical technique for this purpose due to its high resolving power for volatile and semi-volatile compounds.
The primary challenges in analyzing organosulfur compounds like Benzene, (pentylthio)- are their potential for reactivity and adsorption onto active sites within the GC system. This can lead to poor peak shape, low response, and poor reproducibility[1]. Therefore, method development must prioritize system inertness alongside optimizing chromatographic separation.
This guide presents two complementary approaches:
-
GC-FID: Provides a robust, linear, and cost-effective means for quantification over a wide concentration range.
-
GC-MS: Offers unparalleled selectivity and provides mass spectral data for unambiguous peak identification, which is the gold standard for confirmation[2].
Core Principle: GC Column Selection
The choice of capillary column is the most critical decision in method development, as the stationary phase chemistry dictates the separation selectivity[3][4]. For Benzene, (pentylthio)-, we must consider its key chemical characteristics:
-
Aromatic Moiety: The benzene ring allows for π-π interactions.
-
Alkyl Thioether Group: The pentylthio group provides a moderate level of polarity and a boiling point significantly higher than benzene itself.
Based on the principle of "like dissolves like," a stationary phase with some degree of polarity is ideal[5]. A low-to-mid-polarity phase, such as a 5% Phenyl / 95% Dimethylpolysiloxane , offers an excellent balance. The phenyl content provides selectivity for the aromatic ring, while the dominant dimethylpolysiloxane character ensures good separation based on boiling points.
For trace-level analysis, a specialized sulfur-inert column, such as an Agilent J&W DB-Sulfur SCD or Select Low Sulfur, is highly recommended to minimize analyte adsorption and ensure maximum signal intensity[1][6].
Method 1: Quantitative Analysis by GC-FID
This protocol is optimized for accurate and precise quantification of Benzene, (pentylthio)-. The Flame Ionization Detector (FID) is an excellent universal detector for hydrocarbons, offering high sensitivity and a wide linear dynamic range.
Instrumentation and Consumables
| Component | Specification | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent, with Split/Splitless Inlet and FID | Standard, reliable platform for routine analysis. |
| GC Column | 30 m x 0.25 mm ID x 0.25 µm, 5% Phenyl / 95% Dimethylpolysiloxane | A 30m length and 0.25mm ID provides a good balance of resolution and analysis time for most applications[5]. The 0.25µm film is suitable for semi-volatile compounds. |
| Injector Liner | Ultra Inert, Splitless, Single Taper w/ Glass Wool | The Ultra Inert surface is critical for preventing loss of the sulfur-containing analyte. Glass wool aids in sample vaporization and traps non-volatile residues. |
| Carrier Gas | Helium or Hydrogen, >99.999% Purity | Helium is a safe, inert carrier gas. Hydrogen can provide faster analysis and higher efficiency but requires additional safety precautions. |
| FID Gases | Hydrogen (>99.999%), Air (Zero Grade) | Required for detector operation. |
| Vials & Caps | 2 mL Amber Glass Vials with PTFE/Silicone Septa | Amber glass protects potentially light-sensitive analytes. PTFE-lined septa prevent contamination. |
Experimental Protocol: GC-FID
Step 1: Standard & Sample Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure Benzene, (pentylthio)- into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the primary stock standard.
-
Sample Preparation: Dilute the sample with the chosen solvent to bring the expected analyte concentration within the calibration range. If the sample matrix is complex, a suitable extraction method (e.g., liquid-liquid extraction) may be required[7].
Step 2: GC-FID Operating Conditions
| Parameter | Setting | Justification |
| Inlet | Splitless Mode | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Purge Flow | 50 mL/min at 1.0 min | Sweeps the inlet after the injection to prevent peak tailing. |
| Carrier Gas | Helium | |
| Constant Flow | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column to balance efficiency and speed. |
| Oven Program | Initial: 80 °C, hold 1 min | Starts below the boiling point of most common solvents. |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate ensures good peak shape without excessive run time. | |
| Hold: 5 min at 280 °C | Ensures elution of any higher-boiling compounds from the column. | |
| FID Detector Temp | 300 °C | Prevents condensation of the analyte and solvent in the detector. |
| H2 Flow | 30 mL/min | Typical setting for FID operation. |
| Air Flow | 400 mL/min | Typical setting for FID operation. |
| Makeup Gas (N2) | 25 mL/min | Ensures optimal flow into the detector for best peak shape. |
Step 3: Data Analysis
-
Integrate the peak corresponding to Benzene, (pentylthio)- in both standards and samples.
-
Generate a linear regression calibration curve by plotting peak area against concentration for the standards.
-
Quantify the analyte in the samples using the calibration curve.
System Suitability & Trustworthiness
To ensure the reliability of the results, perform the following checks before running the sample sequence:
-
Blank Injection: Inject a solvent blank to ensure no system contamination.
-
Calibration Check: Analyze a mid-level calibration standard. The calculated concentration should be within ±15% of the true value.
-
Peak Shape: The tailing factor for the Benzene, (pentylthio)- peak should be between 0.9 and 1.5. Poor peak shape may indicate system activity or column degradation.
Method 2: Identification and Confirmation by GC-MS
This protocol is designed for the definitive identification of Benzene, (pentylthio)-. A mass spectrometer provides mass-to-charge ratio (m/z) data, which serves as a molecular fingerprint for the compound.
Instrumentation and Consumables
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC or equivalent with Mass Spectrometer (e.g., 5977B MSD) |
| GC Column | Same as GC-FID method (5% Phenyl / 95% Dimethylpolysiloxane) |
| Ion Source | Electron Ionization (EI) |
Experimental Protocol: GC-MS
Step 1: Sample Preparation
-
Follow the same procedure as described in the GC-FID method (Section 3.2.1). A concentration of ~10 µg/mL is typically sufficient for obtaining a high-quality mass spectrum.
Step 2: GC-MS Operating Conditions
| Parameter | Setting | Justification |
| GC Parameters | ||
| Inlet & Oven | Same as GC-FID Method | Maintaining identical chromatographic conditions facilitates peak identification based on retention time. |
| MS Parameters | ||
| Ion Source Temp | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| Quadrupole Temp | 150 °C | Ensures consistent mass filtering and prevents contamination. |
| Ionization Energy | 70 eV | Standard energy for EI, creating reproducible fragmentation patterns that are comparable to library spectra. |
| Acquisition Mode | Scan | Acquires data across a range of m/z values to generate a full mass spectrum. |
| Scan Range | 40 - 450 amu | Captures the molecular ion and key fragment ions of the target analyte while avoiding low-mass interference from the solvent and carrier gas. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering the MS, which would cause excessive filament wear. |
Step 3: Data Analysis & Confirmation Criteria
-
Retention Time (RT) Match: The RT of the peak in the sample chromatogram must match the RT of a pure standard (typically within ±0.1 minutes).
-
Mass Spectrum Match: The acquired mass spectrum of the sample peak must be compared to the spectrum of a pure standard or a reliable library (e.g., NIST). Key identifying ions, including the molecular ion (M+) and characteristic fragment ions, must be present at the correct relative abundances.
Workflow Visualization
The overall analytical process for both quantification and confirmation can be visualized as follows.
Caption: Logic diagram illustrating the rationale behind key method choices.
References
-
Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
-
Yamada, M., et al. (2018). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. PMC. Retrieved from [Link]
-
Chrom Tech. (n.d.). Agilent Select Low Sulfur GC Column. Retrieved from [Link]
-
Agilent Technologies. (2023, April 26). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]
-
Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]
-
Hinkle, M. E., & Kilburn, J. E. (1984). Gas chromatographic procedure for analysis of drill core samples for carbon dioxide and volatile sulfur species. USGS. Retrieved from [Link]
-
ASTM International. (2009). Standard Test Method for Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. Retrieved from [Link]
-
Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]
-
Snow, N. H. (2015, February 1). Pragmatic Rules for GC Column Selection. LCGC International. Retrieved from [Link]
-
Perlego. (n.d.). Physical Properties of Benzene | Overview & Research Examples. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, [(phenylmethyl)thio]- (CAS 831-91-4). Retrieved from [Link]
-
Wang, Z., et al. (2003). Optimization of gas chromatography using short glass capillary column with mass spectrometry for identification and evaluation of commercial heavy alkylbenzene structures. PubMed. Retrieved from [Link]
-
Hinkova, M., et al. (1992). GC-MS analysis of the raffinate and the extract fractions of high boiling alkybenzenes. OSTI.gov. Retrieved from [Link]
-
Douek, M., & Speaker, L. H. (n.d.). Gas chromatographic determination of elemental and polysulfide sulfur in kraft pulping liquors. Institute of Paper Chemistry. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 8). Benzene Boiling Point Constant. Retrieved from [Link]
-
Vaia. (2023, October 20). Physical Properties of Benzene: Temperatures & Importance. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenyl Vinyl Sulfide. Retrieved from [Link]
-
PubChem. (n.d.). Benzene. Retrieved from [Link]
-
Agilent Technologies. (2016, January 27). Analysis of Sulfur Compounds According to ASTM D5504. Retrieved from [Link]
-
AHL Labnote 59. (2019, May 13). GC/MS-LC/MS multi-residue method. Retrieved from [Link]
-
Agilent Technologies. (2015). Analysis of Sulfur Compounds According to ASTM D5623. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Nayaka, S. R., et al. (2020). Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Biomedical and Pharmacology Journal. Retrieved from [Link]
-
Ahmad, B., et al. (2021). Gas Chromatography-Mass Spectrometry-based Phytochemical Analysis and In-Vitro Anti-Lipid Peroxidation, Cyclooxygenase Inhibition Activities of Saudi Eruca sativa Leaves. Retrieved from [Link]
Sources
High-performance liquid chromatography of aryl sulfides
Application Note: High-Performance Liquid Chromatography (HPLC) of Aryl Sulfides
Abstract
Aryl sulfides (thioethers) are critical pharmacophores in drug development and materials science, acting as precursors to sulfoxides and sulfones. Their analysis requires robust HPLC methods that address specific challenges: high hydrophobicity, potential for on-column oxidation, and UV-spectral overlap with degradation products. This guide provides a modular approach to method development, detailing stationary phase selection (C18 vs. Phenyl-Hexyl), mobile phase engineering, and stability-indicating protocols to resolve sulfides from their oxidative metabolites.
Introduction: The Analytical Challenge
Aryl sulfides (
Key Chromatographic Considerations:
-
Hydrophobicity: Aryl sulfides are non-polar and show strong retention on C18 phases, often requiring high organic content for elution.
-
Oxidative Instability: Samples can degrade during preparation or analysis. A valid method must resolve the parent sulfide from both oxidation states.
-
Selectivity: Positional isomers (e.g., ortho- vs. para- substituted aryl sulfides) are difficult to separate on standard alkyl phases due to similar hydrophobicity.
Method Development Strategy
Stationary Phase Selection
While C18 is the workhorse, Phenyl-Hexyl phases offer superior selectivity for aryl sulfides due to
| Column Type | Mechanism | Recommended For |
| C18 (Octadecyl) | Hydrophobic Interaction | General purity assays; highly lipophilic sulfides. |
| Phenyl-Hexyl | Hydrophobicity + | Separating positional isomers; resolving sulfide/sulfone pairs with similar logP. |
| C8 (Octyl) | Hydrophobic Interaction (Weaker) | Very hydrophobic diaryl sulfides that elute too slowly on C18. |
Mobile Phase & Detection
-
Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) for lower backpressure and lower UV cutoff (< 200 nm), though MeOH can enhance selectivity on Phenyl columns.
-
Buffer: Acidic modification (0.1% Formic Acid or Phosphoric Acid) is standard to suppress silanol activity, though simple aryl sulfides are neutral.
-
Detection:
-
254 nm: Universal for aromatic rings.
-
210–230 nm: High sensitivity for aliphatic-aryl sulfides.
-
290–310 nm: Specific for conjugated systems (e.g., benzimidazole sulfides like Albendazole).
-
Experimental Protocols
Protocol A: General Reversed-Phase Assay (Purity)
Objective: Rapid purity determination of a synthesized aryl sulfide.
-
Column: Agilent ZORBAX Eclipse Plus C18,
mm, 3.5 µm. -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm.
Gradient Table 1: General Screening Gradient
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 50 | Equilibration |
| 1.0 | 50 | Isocratic Hold |
| 10.0 | 95 | Linear Ramp |
| 12.0 | 95 | Wash |
| 12.1 | 50 | Re-equilibration |
| 15.0 | 50 | End |
Protocol B: Stability-Indicating Method (Oxidation Tracking)
Objective: Resolve Sulfide (Parent) from Sulfoxide and Sulfone (Degradants).
Note: The elution order on C18 is typically Sulfoxide (
-
Column: Phenomenex Kinetex Phenyl-Hexyl,
mm, 5 µm. -
Mobile Phase: Water/Methanol (MeOH promotes
selectivity).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
A: 10 mM Ammonium Acetate (pH 5.0).
-
B: Methanol.
-
-
Flow Rate: 1.2 mL/min.[2]
Gradient Table 2: Oxidation Separation Gradient
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 30 | Start low to retain polar Sulfoxide. |
| 5.0 | 30 | Isocratic hold to resolve Sulfoxide/Sulfone. |
| 15.0 | 90 | Ramp to elute hydrophobic Sulfide. |
| 20.0 | 90 | Wash lipophilic dimers. |
Visualization of Degradation & Separation Logic
The following diagram illustrates the oxidative degradation pathway of aryl sulfides and the corresponding chromatographic separation logic.
Caption: Oxidative pathway of aryl sulfides and the resulting reversed-phase elution order (Sulfoxide < Sulfone < Sulfide).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Peak Tailing | Interaction of S lone pair with silanols. | Use end-capped columns; add 10 mM Ammonium Acetate. |
| Split Peaks | On-column oxidation or chiral separation (if R is chiral). | Use fresh mobile phase; degas solvents thoroughly. Check for stereocenters. |
| Low Sensitivity | Incorrect wavelength selection. | Aryl sulfides often have a |
| Retention Drift | Dewetting of C18 pores (high aqueous). | Do not use <5% organic on standard C18. Use "Aqua" or "Polar-RP" phases for high-water methods. |
References
-
Valois, M. E., et al. (1994).[3] Determination of albendazole metabolites in plasma by HPLC. Journal of Analytical Toxicology. Link
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Link
-
Cheng, Z., et al. (2019).[4] Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides. Organic Letters. Link
-
Restek Corporation. (n.d.). HPLC Column Selection Guide. Link
-
Sigma-Aldrich. (n.d.). Comparison of Superficially Porous Particle-based Column Chemistries. Link
Sources
Application Notes & Protocols: "Benzene, (pentylthio)-" as a Versatile Building Block in Complex Molecule Synthesis
Introduction: The Strategic Value of Aryl Thioethers
In the landscape of modern organic synthesis, aryl thioethers, such as Benzene, (pentylthio)- (also known as phenyl pentyl sulfide), represent a class of uniquely versatile building blocks. Their importance extends far beyond their presence in pharmaceuticals, agrochemicals, and materials science; they serve as pivotal intermediates, offering multiple avenues for molecular elaboration.[1][2] The carbon-sulfur (C-S) bond, once considered a potential poison for transition metal catalysts, is now strategically leveraged in advanced synthetic methodologies.[2][3]
This guide provides an in-depth exploration of Benzene, (pentylthio)- as a synthetic tool. We will move beyond simple descriptions to explain the underlying chemical principles and provide field-tested protocols for its application. The two primary modes of reactivity discussed are:
-
Oxidation of the Sulfide Moiety: A direct pathway to synthetically valuable sulfoxides and sulfones, which are key pharmacophores in many drug molecules.
-
Transition-Metal-Catalyzed C–S Bond Activation: An advanced strategy that utilizes the thioether as an arylating agent in cross-coupling reactions, offering a potent alternative to traditional organohalides.[3][4]
These application notes are designed for researchers and drug development professionals seeking to integrate this powerful building block into their synthetic programs.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and handling requirements is a prerequisite for safe and successful experimentation.
| Property | Value |
| Chemical Name | Benzene, (pentylthio)- |
| Synonyms | Phenyl pentyl sulfide, 1-(Phenylthio)pentane |
| Molecular Formula | C₁₁H₁₆S |
| Molecular Weight | 180.31 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~245-247 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); limited solubility in water. |
Safety & Handling:
Benzene, (pentylthio)- and related thioethers require careful handling in a well-ventilated fume hood.[5][6]
-
General Precautions: Avoid inhalation of vapors and contact with skin and eyes.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][8][9]
-
Handling: Keep away from heat, sparks, and open flames.[5][8] Take precautionary measures against static discharge.[5][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
Core Reactivity and Synthetic Applications
The synthetic utility of Benzene, (pentylthio)- stems from two distinct, yet complementary, modes of reactivity.
Oxidation of the Sulfur Center
The sulfur atom in the thioether is susceptible to oxidation, allowing for the stepwise formation of phenyl pentyl sulfoxide and, subsequently, phenyl pentyl sulfone. This transformation is highly significant as sulfoxides and sulfones are prevalent motifs in medicinal chemistry, influencing the polarity, solubility, and metabolic stability of drug candidates. The degree of oxidation can be precisely controlled by the choice of oxidant and reaction conditions.
C–S Bond Activation for Cross-Coupling
Historically, the strong coordination of sulfur to transition metals was seen as a major drawback.[2] However, modern catalysis has turned this feature into an advantage. Catalytic systems, particularly those based on nickel and palladium, can cleave the otherwise "inert" aryl C–S bond, enabling the use of thioethers as coupling partners in reactions analogous to the classic Suzuki-Miyaura coupling.[3][4][10] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for constructing complex biaryl structures and other elaborate molecules.[3]
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and understanding.
Protocol 1: Controlled Oxidation to Phenyl Pentyl Sulfoxide
This protocol details the selective oxidation of the thioether to the corresponding sulfoxide using hydrogen peroxide, a green and readily available oxidant.
Workflow Diagram: Thioether Oxidation
Caption: Workflow for the oxidation of Benzene, (pentylthio)-.
Materials:
-
Benzene, (pentylthio)- (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution, 1.1 eq)
-
Sodium Sulfite (Na₂SO₃), saturated aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzene, (pentylthio)- (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. Causality: Cooling is critical to control the exothermic reaction and prevent over-oxidation to the sulfone.
-
Reagent Addition: Add hydrogen peroxide (1.1 eq) dropwise to the cold, stirring solution using a syringe or dropping funnel. Maintain the internal temperature below 10 °C during the addition.
-
Reaction Progression: Stir the reaction mixture at 0-5 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium sulfite to quench any unreacted peroxide. Stir for 15-20 minutes. Trustworthiness: This step safely neutralizes the oxidant, preventing potential hazards during extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acetic acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure phenyl pentyl sulfoxide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Nickel-Catalyzed C–S Cross-Coupling (Suzuki-Miyaura Type)
This protocol demonstrates the use of Benzene, (pentylthio)- as an arylating agent to form a biaryl product, a reaction of high value in drug discovery. This thiol-free method provides a versatile and inexpensive technology for C-S bond activation.[4]
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for Ni-catalyzed C-S cross-coupling.
Materials:
-
Benzene, (pentylthio)- (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 eq)
-
Nickel(II) chloride (NiCl₂, 5 mol%)
-
A suitable ligand (e.g., dcypt - 1,2-bis(dicyclohexylphosphino)cyclopentane, 10 mol%)
-
A strong base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial, inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a Schlenk flask or reaction vial under an inert atmosphere of nitrogen or argon. Causality: The Nickel(0) active catalyst is oxygen-sensitive. An inert atmosphere is crucial for catalytic activity.
-
Reagent Addition: To the flask, add NiCl₂ (0.05 eq), the phosphine ligand (0.10 eq), and the base K₃PO₄ (3.0 eq).
-
Solvent and Substrates: Add the anhydrous, degassed solvent, followed by Benzene, (pentylthio)- (1.0 eq) and the arylboronic acid (1.5 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under inert conditions) and analyzing by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude biaryl product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the desired product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
Benzene, (pentylthio)- is a powerful and multifaceted building block for the synthesis of complex organic molecules. Its utility is demonstrated through two key transformations: controlled oxidation to access sulfoxides and sulfones, and innovative C–S bond activation for cross-coupling reactions. The protocols provided herein offer reliable and mechanistically grounded methods for leveraging this reagent's full synthetic potential. By understanding and applying these strategies, researchers can efficiently construct intricate molecular architectures relevant to drug discovery and materials science.
References
-
Thioethers – Knowledge and References . Taylor & Francis. [Link]
-
Electrochemical Cross-Coupling of P(O)-H with Thioesters: Green Synthesis of Phosphorothioates . ACS Publications, Organic Letters. [Link]
-
Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis . Wiley Online Library. [Link]
-
Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids . The Royal Society Publishing. [Link]
-
Cross coupling of thioethers with aryl boroxines to construct biaryls via Rh catalyzed C–S activation . Royal Society of Chemistry, Chemical Science. [Link]
-
A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds . ScienceDaily. [Link]
-
Safety Data Sheet - Benzene . NOVA Chemicals. [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides . MDPI, Molecules. [Link]
-
Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction . ChemRxiv. [Link]
-
Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction . Journal of the American Chemical Society. [Link]
-
Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis . Beilstein Journal of Organic Chemistry. [Link]
-
Safety Data Sheet - Benzene . Vitol. [Link]
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Synthesis of Polymers Containing a Pentylthio Benzene Moiety: A Detailed Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of polymers featuring a pentylthio benzene moiety. This class of polymers holds significant potential in various applications, including drug delivery, advanced coatings, and functional materials, owing to the unique properties imparted by the sulfur-containing side chain. This document offers in-depth technical details, explaining the rationale behind experimental choices to ensure both scientific integrity and practical success.
Introduction: The Significance of Thioether-Containing Polymers
Polymers incorporating thioether linkages, such as the pentylthio benzene group, are a subject of growing interest in materials science and medicinal chemistry. The presence of the sulfur atom in the side chain can introduce a range of desirable properties, including:
-
Enhanced Thermal and Chemical Stability: Thioether bonds can contribute to the overall robustness of the polymer.[1]
-
Tunable Refractive Index: The sulfur atom can influence the optical properties of the material.
-
Metal-Binding Capabilities: The lone pair of electrons on the sulfur atom can coordinate with metal ions, opening possibilities for catalysis, sensing, and chelation therapy.
-
Biocompatibility and Stimuli-Responsiveness: Thioether-containing polymers can be designed to be biocompatible and respond to specific biological stimuli, such as changes in redox potential, which is relevant for drug delivery applications.[2]
This guide focuses on the synthesis of polymers derived from 4-(pentylthio)styrene, a versatile monomer that can be polymerized using various techniques to achieve polymers with controlled molecular weights and architectures.
Monomer Synthesis: 4-(Pentylthio)styrene
The key to synthesizing polymers with a pentylthio benzene moiety is the preparation of a suitable monomer. A straightforward and efficient method for synthesizing 4-(pentylthio)styrene involves the nucleophilic substitution of 4-vinylbenzyl chloride with 1-pentanethiol. Thiols are excellent nucleophiles, making this a high-yielding reaction.[3]
Reaction Scheme:
Caption: Synthesis of 4-(Pentylthio)styrene.
Protocol: Synthesis of 4-(Pentylthio)styrene
This protocol is adapted from a similar procedure for the synthesis of vinylbenzyl ethers.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Pentanethiol | 104.21 | 5.21 g | 50 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.20 g | 55 mmol |
| 4-Vinylbenzyl chloride | 152.62 | 7.63 g | 50 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
Preparation: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).
-
Thiolate Formation: Add 50 mL of anhydrous THF to the flask. While stirring under a nitrogen atmosphere, slowly add a solution of 1-pentanethiol in 20 mL of anhydrous THF via the dropping funnel. The evolution of hydrogen gas should be observed. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium pentanethiolate.
-
Nucleophilic Substitution: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 4-vinylbenzyl chloride in 30 mL of anhydrous THF dropwise over 30 minutes. 4-Vinylbenzyl chloride is a reactive organochlorine compound that serves as an excellent substrate for nucleophilic substitution.[4]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of 20 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(pentylthio)styrene as a colorless oil.
Polymerization of 4-(Pentylthio)styrene
The vinyl group of 4-(pentylthio)styrene allows for its polymerization via several chain-growth mechanisms. The choice of polymerization technique will depend on the desired polymer properties, such as molecular weight, molecular weight distribution (polydispersity), and architecture.
Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for polymerizing styrene and its derivatives.[5][6][7] It is tolerant to a variety of functional groups and can be carried out under relatively simple conditions.
Mechanism Overview:
Caption: RAFT Polymerization Mechanism.
Protocol: RAFT Polymerization of 4-(Pentylthio)styrene
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(Pentylthio)styrene | 206.35 | 2.06 g | 10 mmol |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) | 347.63 | 34.8 mg | 0.1 mmol |
| Azobisisobutyronitrile (AIBN) | 164.21 | 3.3 mg | 0.02 mmol |
| Anisole | - | 5 mL | - |
Procedure:
-
Preparation: In a Schlenk flask, combine 4-(pentylthio)styrene, CPAD (RAFT agent), and AIBN in anisole.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 12-24 hours).
-
Isolation and Purification: Follow the same procedure as for free-radical polymerization (precipitation in cold methanol, filtration, and drying).
Anionic Polymerization
Anionic polymerization of styrene and its derivatives can produce polymers with very narrow molecular weight distributions and well-controlled microstructures. [2][8][9]This technique is, however, highly sensitive to impurities and requires stringent anhydrous and anaerobic conditions.
Anionic Polymerization Workflow:
Caption: Anionic Polymerization Workflow.
Protocol: Anionic Polymerization of 4-(Pentylthio)styrene
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(Pentylthio)styrene | 206.35 | 2.06 g | 10 mmol |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 0.063 mL | 0.1 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
Monomer and Solvent Purification: Purify 4-(pentylthio)styrene and THF by distillation over calcium hydride and sodium/benzophenone ketyl, respectively, under a high vacuum line. [10]2. Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under a high vacuum.
-
Initiation: Cool the flask to -78 °C (dry ice/acetone bath). Add the purified THF via cannula, followed by the dropwise addition of n-butyllithium initiator.
-
Propagation: Slowly add the purified monomer to the initiator solution. The reaction mixture should develop a characteristic color indicating the presence of living styryl anions. Stir at -78 °C for 2-4 hours.
-
Termination: Quench the polymerization by adding a small amount of degassed methanol.
-
Isolation and Purification: Allow the reaction to warm to room temperature and precipitate the polymer in a large volume of methanol. Filter and dry the polymer under vacuum.
Polymer Characterization
Thorough characterization of the synthesized poly(4-(pentylthio)styrene) is crucial to confirm its structure, molecular weight, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion. [10][11]
-
¹H NMR: Expect to see broad signals corresponding to the polymer backbone and the aromatic protons of the styrene units. The characteristic signals of the pentylthio group (methylene groups and terminal methyl group) should be clearly visible.
-
¹³C NMR: The spectrum will show signals for the aliphatic backbone carbons and the aromatic carbons. The carbon attached to the sulfur atom will have a characteristic chemical shift.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. [5][7][12]This is essential for evaluating the success of controlled polymerization methods.
Expected GPC/SEC Results:
| Polymerization Method | Expected PDI |
| Free-Radical | > 1.5 |
| RAFT | < 1.3 |
| Anionic | < 1.1 |
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which provides information about its amorphous nature and thermal properties.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.
Applications and Future Directions
Polymers containing a pentylthio benzene moiety have potential applications in various fields:
-
Drug Delivery: The thioether group can be oxidized to a sulfoxide or sulfone, providing a handle for stimuli-responsive drug release.
-
Biomaterials: These polymers can be used to create biocompatible coatings for medical devices. [2]* Membranes: Thioether-containing polymers have been investigated for use in separation membranes due to their chemical resistance. [1]* Electronics: The sulfur atom can influence the electronic properties of the polymer, making it a candidate for organic electronic applications.
Future research could focus on the synthesis of block copolymers containing a poly(4-(pentylthio)styrene) segment to create self-assembling nanostructures for advanced applications.
References
-
Chiefari, J., et al. (2003). Thiocarbonylthio Compounds (SC(Z)S−R) in Free Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization). Effect of the Activating Group Z. Macromolecules, 36(7), 2273–2286. [Link]
-
Moad, G., et al. (2003). Thiocarbonylthio Compounds [SC(Ph)S−R] in Free Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization). Role of the Free-Radical Leaving Group (R). Macromolecules, 36(7), 2262–2272. [Link]
-
Xu, J., et al. (2017). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 9(12), 699. [Link]
-
Theato, P., et al. (2010). Water-soluble Random and Alternating Copolymers of Styrene Monomers with Adjustable Lower Critical Solution Temperature. Macromolecular Chemistry and Physics, 211(18), 1968-1977. [Link]
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Bates, C. G., Saejueng, P., Doherty, M. Q., & Venkataraman, D. (2004). A mild, versatile, palladium-free method for the synthesis of vinyl sulfides. Organic Letters, 6(26), 5005–5008. [Link]
-
Hensel, N., et al. (2021). Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization. Angewandte Chemie International Edition, 60(5), 2448-2454. [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
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Discher, D. E., et al. (2002). Poly(4-(aminomethyl)styrene)-b-polystyrene: Synthesis and Unilamellar Vesicle Formation. Langmuir, 18(6), 1938-1941. [Link]
-
Taylor, M. S., et al. (2010). Synthetic Approaches to Combine the Versatility of the Thiol Chemistry with the Degradability of Aliphatic Polyesters. Journal of Polymer Science Part A: Polymer Chemistry, 48(23), 5199-5211. [Link]
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Mori, H., et al. (2013). RAFT Polymerization of S-Vinyl Sulfide Derivatives and Synthesis of Block Copolymers Having Two Distinct Optoelectronic Functionalities. Macromolecules, 46(15), 5998-6012. [Link]
-
Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would... Retrieved from [Link]
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International Journal of Creative Research Thoughts. (2022). SYNTHESIS OF POLYSTYRENE BY FREE RADICAL POLYMERIZATION AND ITS CHARACTERISATION. IJCRT, 10(3). [Link]
-
Farrokhi, M., & Abdollahi, M. (2019). Synthesis and identification of polystyrene via conventional and controlled radical polymerization methods. Polyolefins Journal, 6(1), 85-94. [Link]
-
PubChem. (n.d.). Phenyl Vinyl Sulfide. Retrieved from [Link]
-
Hirao, T., et al. (2016). One-Pot Synthesis of α-Alkyl Styrene Derivatives. The Journal of Organic Chemistry, 81(15), 6673-6679. [Link]
- Baskaran, D., & Müller, A. H. E. (2007). Anionic Vinyl Polymerization.
-
Matyjaszewski, K. (n.d.). Styrene. Matyjaszewski Polymer Group - Carnegie Mellon University. Retrieved from [Link]
-
ResearchGate. (n.d.). GPC chromatograms of the poly(styrene- co - p -metylstyrene). Retrieved from [Link]
-
Wooley, K. L., et al. (2002). Poly(4-(aminomethyl)styrene)-b-polystyrene: Synthesis and Unilamellar Vesicle Formation. Langmuir, 18(6), 1938-1941. [Link]
-
National Bureau of Standards. (1977). Procedures for homogeneous anionic polymerization. [Link]
- Russell, D. H., & Wilbur, B. C. (1967). U.S. Patent No. 3,336,409. Washington, DC: U.S.
-
International Journal of Creative Research Thoughts. (2022). SYNTHESIS OF POLYSTYRENE BY FREE RADICAL POLYMERIZATION AND ITS CHARACTERISATION. IJCRT, 10(3). [Link]
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- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Benzene, (pentylthio)-" Synthesis
Welcome to the technical support center for thioether synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of Benzene, (pentylthio)-, also known as phenyl pentyl sulfide. Here, we move beyond simple protocols to address the underlying chemical principles that govern yield and purity, providing you with the expertise to refine your experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: My synthesis of phenyl pentyl sulfide via thiophenol alkylation is resulting in a low yield. What are the most common culprits?
This is the most prevalent issue in this synthesis. A low yield is typically not due to a single factor but rather a combination of suboptimal conditions. The primary reaction is a nucleophilic substitution (SN2) where the thiophenolate anion attacks an alkyl halide. Let's deconstruct the common failure points.
A. Inefficient Thiophenolate Formation
The reaction begins with the deprotonation of thiophenol to form the thiophenolate anion, a potent nucleophile.[1][2] Incomplete deprotonation is a primary reason for low conversion.
-
The Cause: Thiophenol is significantly more acidic (pKa ≈ 6.6 in H₂O) than alcohols, but a sufficiently strong base is still required for quantitative deprotonation.[2] Using a weak base or an insufficient stoichiometric amount will leave unreacted thiophenol, which is non-nucleophilic, in the reaction flask.
-
The Solution: Choose a base with a conjugate acid pKa at least 2-3 units higher than that of thiophenol. Sodium hydride (NaH) or potassium hydroxide (KOH) are excellent choices. While potassium carbonate (K₂CO₃) can be used, it may lead to slower reaction rates or require higher temperatures.[3]
Table 1: Comparison of Common Bases for Thiophenol Deprotonation
| Base | Formula | Typical Solvent | pKa of Conjugate Acid | Comments |
| Sodium Hydride | NaH | THF, DMF | ~36 (H₂) | Irreversible deprotonation; generates H₂ gas (use caution). Excellent for anhydrous conditions. |
| Potassium Hydroxide | KOH | Ethanol, Methanol | ~15.7 (H₂O) | Strong, inexpensive, and effective. The reaction produces water, which may affect subsequent steps in some cases. |
| Sodium Hydroxide | NaOH | Ethanol, Methanol | ~15.7 (H₂O) | Similar to KOH, widely used and effective. |
| Potassium Carbonate | K₂CO₃ | DMF, Acetonitrile | ~10.3 (HCO₃⁻) | Weaker base; often requires higher temperatures or longer reaction times.[3] Suitable for base-sensitive substrates. |
B. Dominant Side Reaction: Oxidative Dimerization
Thiophenolate is extremely susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of diphenyl disulfide (Ph-S-S-Ph).[1][2] This is often the most significant contributor to yield loss.
-
The Mechanism: Two thiophenolate anions can be oxidized by O₂ to form a disulfide bond, consuming the nucleophile intended for the SN2 reaction.
-
Troubleshooting Protocol:
-
De-gas Your Solvent: Before adding reagents, sparge the solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of Nitrogen or Argon using a balloon or a Schlenk line.
-
Reagent Purity: Use freshly opened or properly stored thiophenol. Old thiophenol may already be partially oxidized.
-
Below is a diagram illustrating the competition between the desired SN2 pathway and the oxidative side reaction.
Caption: Competing reaction pathways in the synthesis of phenyl pentyl sulfide.
C. Suboptimal SN2 Reaction Conditions
The efficiency of the SN2 reaction itself is governed by the choice of leaving group, solvent, and temperature.
-
Leaving Group: The rate of reaction is highly dependent on the quality of the leaving group on the pentyl chain. The order is I > Br > Cl. While 1-bromopentane is most common due to a balance of reactivity and cost, using 1-iodopentane will significantly accelerate the reaction.
-
Solvent: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base (e.g., Na⁺) but not the nucleophile (PhS⁻), leaving it "naked" and highly reactive.
Table 2: Solvent & Leaving Group Effects on SN2 Rate
| Solvent | Type | Relative Rate | Leaving Group (X) | Relative Rate |
| DMF | Polar Aprotic | High | I | ~100,000 |
| Acetonitrile | Polar Aprotic | High | Br | ~10,000 |
| Acetone | Polar Aprotic | Medium | Cl | ~200 |
| Ethanol | Polar Protic | Low | F | ~1 |
-
Temperature: While many alkylations proceed well at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate, especially if using a less reactive halide (chloride) or a weaker base/solvent system. However, excessive heat can promote elimination (E2) side reactions, although this is less of a concern with primary halides like 1-bromopentane.[4]
FAQ 2: How do I troubleshoot a reaction that appears to have failed or stalled completely?
If you observe no product formation (e.g., by TLC analysis), a systematic check is required.
Caption: A logical workflow for troubleshooting a stalled reaction.
FAQ 3: My product is contaminated with a non-polar byproduct. What is it and how can I purify my sample?
The most common non-polar byproduct is diphenyl disulfide . Unreacted thiophenol and pentyl halide may also be present. Purification is typically achieved via flash column chromatography.
Purification Protocol:
-
Workup: After the reaction is complete, quench it with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with a non-polar organic solvent like ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a very non-polar eluent (e.g., 100% hexanes or petroleum ether). This will elute the least polar compounds first.
-
Elution Order:
-
Unreacted 1-pentyl halide.
-
Diphenyl disulfide .
-
Benzene, (pentylthio)- (Desired Product) .
-
Unreacted thiophenol (will likely streak if not fully deprotonated and washed out during workup).
-
-
Gradient: Gradually increase the polarity by adding a small amount of ethyl acetate or dichloromethane (e.g., 1-5%) to the hexanes to elute the product and then the thiophenol.
-
FAQ 4: What is a reliable, high-yield protocol I can use as a starting point?
This protocol incorporates the best practices discussed above to maximize yield and minimize side reactions.
Optimized Protocol for Benzene, (pentylthio)- Synthesis
-
Reagents:
-
Thiophenol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
1-Bromopentane (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous DMF. De-gas the solvent by bubbling N₂ through it for 20 minutes.
-
Base Addition: Carefully add the sodium hydride to the stirred DMF.
-
Thiophenol Addition: Cool the flask to 0 °C using an ice bath. Slowly add the thiophenol dropwise via syringe. You will observe hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium thiophenolate.
-
Alkylation: Add the 1-bromopentane dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours, monitoring its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Quenching & Workup: Once the reaction is complete, cool it back to 0 °C and cautiously quench by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude oil via flash column chromatography as described in FAQ 3.
-
References
- Vertex AI Search. (2025, October 1).
-
ResearchGate. (n.d.). Synthesis of thioethers from different alcohols and thiols promoted by SiAl 0.6 without solvent. Retrieved from [Link]
-
De Gruyter. (2016, December 6). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 12). A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. Retrieved from [Link]
-
MDPI. (2025, August 18). Desulfurative Acetoxylation of Alkyl Benzyl Phenyl Sulfides. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, December 23). Benzyl thioether formation merging copper catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol. Retrieved from [Link]
-
ACS Publications. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.7 Thiols and Sulfides - Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]
-
ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-BIS(n-BUTYLTHIO)BENZENE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
ResearchGate. (2023, March 29). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Retrieved from [Link]
-
White Rose eTheses Online. (2020, October 22). Enantiospecific preparation of alkyl phenyl chlorides, bromides and acetates via sulfuranes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ring‐opening reactions of 5‐(aryl)thianthrenium bromides with aryl thiolates. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (2021, October 26). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Disulfide, diphenyl. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, August 16). Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides. Retrieved from [Link]
-
ResearchGate. (n.d.). Desulfurative Chlorination of Alkyl Phenyl Sulfides. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylthioacetylene. Retrieved from [Link]
-
Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]
- Google Patents. (n.d.). US3461168A - Synthesis of bromothiophenols.
Sources
Technical Support Center: Synthesis of Benzene, (pentylthio)-
Welcome to the technical support center for the synthesis and purification of Benzene, (pentylthio)-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and impurities encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues in a question-and-answer format, providing insights into the underlying chemistry and practical solutions to improve the yield and purity of your target compound.
Q1: My final product is contaminated with a significant amount of diphenyl disulfide. What is causing this and how can I prevent it?
A1: Cause and Prevention of Diphenyl Disulfide Formation
The presence of diphenyl disulfide as a side product is a common issue when working with thiophenol. It arises from the oxidative coupling of two thiophenol molecules. This oxidation can be initiated by atmospheric oxygen, especially in the presence of base or trace metal impurities.[1][2]
Troubleshooting Guide:
1. Deoxygenate Solvents and Reagents:
-
Rationale: Removing dissolved oxygen from your reaction mixture is the most critical step to prevent the oxidation of thiophenol.
-
Protocol:
-
Before starting the reaction, thoroughly sparge your solvent (e.g., DMF, acetonitrile, ethanol) with an inert gas like nitrogen or argon for at least 30 minutes.
-
If possible, use freshly distilled and deoxygenated solvents.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
2. Maintain an Inert Atmosphere:
-
Rationale: Preventing the ingress of atmospheric oxygen throughout the reaction is crucial.
-
Protocol:
-
Set up your reaction under a positive pressure of nitrogen or argon using a Schlenk line or a balloon filled with the inert gas.
-
Add all reagents via syringe through a septum.
-
3. Control the Basicity:
-
Rationale: While a base is often required to deprotonate the thiophenol to the more nucleophilic thiolate, a strong excess of base can promote oxidation.
-
Protocol:
-
Use a slight excess (e.g., 1.1 equivalents) of a suitable base (e.g., K₂CO₃, Et₃N) to generate the thiolate in situ.[3]
-
Add the base to the thiophenol solution under an inert atmosphere just before adding the pentyl halide.
-
4. Purification:
-
Rationale: If diphenyl disulfide has already formed, it can often be removed by column chromatography.
-
Protocol:
-
Perform flash column chromatography on silica gel.
-
Use a non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient. Diphenyl disulfide is generally less polar than the starting thiophenol but may have similar polarity to the product.
-
Workflow for Minimizing Diphenyl Disulfide Formation:
Caption: Workflow to minimize diphenyl disulfide formation.
Q2: I am observing peaks in my NMR that correspond to pentene. Why is this happening and how can I favor the desired SN2 reaction?
A2: Understanding and Preventing Elimination Side Products
The formation of pentene is a result of an E2 elimination reaction competing with the desired SN2 substitution. This is more likely to occur with sterically hindered alkyl halides or when using a strong, sterically hindered base.[4][5]
Troubleshooting Guide:
1. Choice of Pentyl Halide:
-
Rationale: Primary alkyl halides are less prone to elimination than secondary or tertiary halides.
-
Protocol:
-
Use 1-bromopentane or 1-iodopentane as your alkylating agent. Avoid using 2-bromopentane or other secondary isomers if the linear pentyl chain is desired.
-
2. Selection of Base:
-
Rationale: A non-nucleophilic, moderately strong base is preferred to minimize elimination.
-
Protocol:
-
Use weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) instead of strong, bulky bases like potassium tert-butoxide.[3]
-
3. Reaction Temperature:
-
Rationale: Lower temperatures generally favor substitution over elimination.
-
Protocol:
-
Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Avoid high temperatures if you observe significant pentene formation.
-
4. Solvent Choice:
-
Rationale: Polar aprotic solvents can enhance the rate of SN2 reactions.
-
Protocol:
-
Use solvents like DMF, DMSO, or acetonitrile.[5]
-
Comparative Table for SN2 vs. E2 Conditions:
| Factor | Favors SN2 (Desired) | Favors E2 (Side Product) |
| Alkyl Halide | Primary (e.g., 1-bromopentane) | Secondary, Tertiary |
| Base | Weaker, non-hindered (e.g., K₂CO₃) | Strong, bulky (e.g., t-BuOK) |
| Temperature | Lower | Higher |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Polar protic (can favor both) |
Logical Relationship for Favoring SN2:
Sources
Technical Support Center: Phenyl Pentyl Sulfide (PPS) Stability & Handling
Topic: Improving the Stability and Integrity of Phenyl Pentyl Sulfide
Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Development Engineers
Introduction: The Stability Paradox of Thioethers
As a Senior Application Scientist, I often see Phenyl Pentyl Sulfide (PPS) treated as a "set and forget" reagent. This is a critical error. While thioethers (sulfides) are chemically robust against basic hydrolysis, the sulfur atom possesses two lone pairs of electrons, making it a "soft" nucleophile. This renders PPS inherently susceptible to electrophilic attack by reactive oxygen species (ROS), leading to the formation of sulfoxides (
In drug development and high-precision synthesis, even trace oxidation (0.1–0.5%) can alter ligand binding affinities or act as a catalyst poison. This guide moves beyond basic storage advice to provide a mechanistic understanding of instability and field-proven protocols to arrest it.
Module 1: Diagnosis & Troubleshooting (Q&A)
Q1: My PPS sample has transitioned from colorless to a pale yellow or amber hue. Is it still usable?
Diagnosis: This is the hallmark of photo-oxidative degradation or trace transition metal contamination .
-
The Mechanism: Light (UV/Vis) can excite the sulfide or impurities, generating singlet oxygen (
) or radical species. The yellow color often arises not from the pure sulfoxide (which is usually colorless) but from conjugated by-products or polysulfides formed via radical coupling. -
The Fix:
-
Immediate: Check purity via GC-MS. If sulfoxide content is <2%, you can purify via a short path distillation or a silica plug filtration (eluting with non-polar solvent first).
-
Prevention: Store in amber glass. If the yellowing correlates with metal contact (e.g., steel spatulas, needles), switch to glass/PTFE tools.
-
Q2: I detect a sharp, acrid "rotten egg" or "garlic-like" odor distinct from the standard sulfide smell. What happened?
Diagnosis: This indicates S-C bond cleavage or the presence of unreacted thiol precursors (Benzenethiol or Pentanethiol).
-
The Mechanism: While PPS is stable, trace acidic impurities or thermal stress can catalyze the reverse reaction or disproportionation, releasing free thiols.
-
The Fix:
-
Protocol: Perform a "Caustic Wash." Dissolve the PPS in an organic solvent (e.g., Hexane) and wash 3x with 1M NaOH. The base deprotonates the free thiol (
), moving it into the aqueous phase as a thiolate, while the PPS remains in the organic layer.
-
Q3: My GC trace shows a new peak with a longer retention time after storage. Is this a polymer?
Diagnosis: This is almost certainly Phenyl Pentyl Sulfoxide .
-
The Logic: The oxidation of sulfide to sulfoxide adds an oxygen atom, significantly increasing polarity and boiling point. On non-polar columns (e.g., DB-5), the sulfoxide will elute later than the parent sulfide.
-
The Fix: If the peak is <5%, use the Reductive Workup protocol (see Module 2) to revert it, or redistill.
Module 2: Mechanistic Visualization
To control stability, one must understand the enemy. The diagram below details the oxidation cascade and the intervention points.
Figure 1: The oxidative degradation pathway of Phenyl Pentyl Sulfide. Note that the first oxidation step to sulfoxide is the most common storage failure mode.
Module 3: Stabilization & Handling Protocols
This section provides actionable, self-validating protocols.
Protocol A: The "Inert Blanket" Storage System
Objective: Eliminate the electrophile (Oxygen) from the equation.
-
Container Selection: Use borosilicate glass vials with PTFE-lined septa . Avoid polyethylene (PE) bottles, as PPS can permeate plastics and oxygen can diffuse in.
-
Sparging (Critical Step):
-
Insert a long needle connected to an Argon or Nitrogen line (high purity, >99.99%) to the bottom of the liquid.
-
Insert a short vent needle at the top.
-
Bubble gas gently (2–3 bubbles/sec) for 5 minutes per 10mL of liquid. Why? This displaces dissolved oxygen, not just headspace oxygen.
-
-
Sealing: Withdraw the sparge needle first, then the vent needle. Wrap the cap junction with Parafilm.
Protocol B: Antioxidant Doping (For Long-Term Storage)
Objective: Scavenge radicals before they attack the sulfur center.
If the application permits additives (e.g., non-GMP intermediate storage), dope the PPS with a lipophilic antioxidant.
| Additive | Concentration | Mechanism | Best For |
| BHT (Butylated hydroxytoluene) | 0.05 – 0.1% w/w | Radical Scavenger (Chain Breaking) | Prevention of autoxidation during bulk storage. |
| Alpha-Tocopherol (Vit E) | 0.05 – 0.1% w/w | H-Atom Donor | "Green" applications; flavor/fragrance use. |
| Triethyl Phosphite | 0.5 – 1.0% w/w | Peroxide Decomposer | Sacrificial reagent; it oxidizes preferentially over PPS. |
Protocol C: Trace Metal Removal (The Chelation Wash)
Objective: Remove transition metals (Fe, Cu) that catalyze oxidation.
When to use: If the PPS was synthesized using metal catalysts or stored in steel drums.
-
Prepare Buffer: Create a 0.1M solution of Disodium EDTA in distilled water (
). -
Phase Mixing: Combine PPS and EDTA solution (1:1 v/v) in a separating funnel.
-
Agitation: Shake vigorously for 5 minutes. The EDTA will sequester metal ions from the organic phase.
-
Separation: Drain the aqueous layer. Wash the organic layer once with brine to remove residual EDTA.
-
Drying: Dry over anhydrous Magnesium Sulfate (
) and filter.
Module 4: Experimental Validation
How do you prove your PPS is stable? Use this troubleshooting decision tree.
Figure 2: Decision matrix for assessing Phenyl Pentyl Sulfide quality and determining the necessary remediation step.
References
-
Mechanism of Antioxidant Action: Reactions of Alkyl and Aryl Sulphides with Hydroperoxides. Source:[1] Royal Society of Chemistry (Perkin Transactions 2). URL:[Link][1][2][3]
-
Oxidation–Responsive Emulsions Stabilized with Poly(Vinyl Pyrrolidone-co-allyl Phenyl Sulfide). Source: National Institutes of Health (PMC). URL:[Link]
-
Exploring the Chemical Space of Phenyl Sulfide Oxidation by Automated Optimization. Source: Reaction Chemistry & Engineering (RSC). URL:[Link]
-
Photosensitized Oxidation of Phenyl and Tert-butyl Sulfides. Source: Royal Society of Chemistry (Photochemical & Photobiological Sciences). URL:[Link]
Sources
- 1. Mechanism of antioxidant action: reactions of alkyl and aryl sulphides with hydroperoxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photosensitized oxidation of phenyl and tert-butyl sulfides - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Low Yield in Aryl Sulfide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for aryl sulfide synthesis. The formation of a carbon-sulfur (C–S) bond is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] While transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for thiols, have become the predominant method, achieving high yields can be challenging.
Historically, sulfur-containing compounds have been notorious for their ability to "poison" or deactivate transition metal catalysts.[1][3] The strong coordination of thiolates and the resulting aryl sulfide products to the metal center can sequester the catalyst in off-cycle, inactive states, leading to stalled reactions and low yields.[4][5]
This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting and optimizing these critical transformations. We will explore the causality behind common failures and provide actionable, field-proven solutions.
The Palladium-Catalyzed C–S Coupling Cycle: Key Failure Points
Understanding the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, thiolate binding (transmetalation-like), and reductive elimination. Low yields often arise from inefficiencies or competing pathways at any of these stages.
Baseline Protocol: General Procedure for Small-Scale Reaction Screening
Before troubleshooting, it is essential to have a robust, validated starting protocol. This procedure ensures that common variables are controlled, allowing for a more accurate diagnosis of the problem.
Objective: To couple an aryl halide (0.2 mmol scale) with a thiol.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (see Table 1 for suggestions)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Aryl halide
-
Thiol
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, CPME)
-
Oven-dried 4 mL vial with a PTFE-lined screw cap and stir bar
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the palladium source (1-2 mol%), ligand (1.2-2.4 mol% relative to Pd), and base (1.4-2.0 equivalents) to the reaction vial.
-
Reagent Addition: Add the aryl halide (1.0 equivalent, 0.2 mmol). If the thiol is a solid, add it now (1.1-1.2 equivalents).
-
Solvent & Liquid Reagent: Add the anhydrous, degassed solvent (0.1-0.2 M concentration relative to the aryl halide). If the thiol is a liquid, add it via syringe after sealing the vial, just before placing it in the heating block.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated aluminum block on a stirrer plate.
-
Monitoring: Stir the reaction at the designated temperature (typically 80-110 °C) for the specified time (e.g., 4-24 hours). Monitor progress by TLC, GC-MS, or LC-MS by taking a small aliquot, quenching with water/EtOAc, and analyzing the organic layer.
-
Work-up (for analysis): After cooling to room temperature, dilute the reaction mixture with ethyl acetate (2 mL) and water (1 mL). Shake, separate the layers, and analyze the organic phase.
Troubleshooting Hub: Frequently Asked Questions
This section addresses the most common issues encountered during aryl sulfide synthesis in a direct question-and-answer format.
Section 1: No Reaction or Poor Conversion
Q1: My reaction shows no product, and I only recover my starting materials. What are the first things I should check?
A: This scenario typically points to a fundamental failure in one of the reaction components or the setup. Before altering the core chemistry, verify the following:
-
Inert Atmosphere: The Pd(0) active species is highly oxygen-sensitive. Ensure your solvent was properly degassed and that your vial was purged and sealed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Purity & Activity:
-
Base: Strong alkoxide bases like NaOtBu can degrade over time if not stored properly. Use a freshly opened bottle or a sample stored correctly in a glovebox.
-
Solvent: Ensure the solvent is anhydrous. Water can interfere with the base and affect catalyst activity.
-
Temperature: Confirm that your heating block is calibrated and reaching the target temperature. Some reactions, especially with challenging substrates, require higher temperatures (>100 °C).
Q2: My reaction starts but stalls at 20-30% conversion. What is the likely cause?
A: Stalled reactions are a classic symptom of catalyst deactivation. The initial turnover produces some product, but the catalyst is progressively inhibited and eventually dies.
-
Cause: The primary culprit is the strong coordination of the thiolate nucleophile or the aryl sulfide product to the palladium center.[1][4] This can displace the supporting phosphine ligand, forming stable, off-cycle palladium-sulfur complexes that do not readily re-enter the catalytic cycle.[6]
-
Solution: The choice of ligand is paramount here. While older methods used chelating bidentate ligands to try and prevent displacement, modern approaches often favor bulky, electron-rich monodentate ligands (e.g., biaryl phosphines). These ligands promote the crucial (and often rate-limiting) reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst more efficiently, outcompeting the deactivation pathways.[4][7][8] Consider switching to a ligand like tBuXPhos, BrettPhos, or their derivatives (see Table 1).
Q3: I'm using an aryl chloride, and the reaction is extremely sluggish or fails completely. How can I get it to work?
A: Aryl chlorides are notoriously less reactive than bromides or iodides because the C-Cl bond is much stronger, making the oxidative addition step significantly more difficult and often rate-limiting.[9]
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You need a highly active catalyst system. Use sterically demanding, electron-rich phosphine ligands such as DavePhos, tBuXPhos, or specialized ligands developed for C-Cl activation.[9][10] The high electron density on these ligands increases the nucleophilicity of the Pd(0) center, lowering the energy barrier for oxidative addition.[9]
-
Stronger Base & Higher Temperature: Coupling of aryl chlorides often requires a strong base like NaOtBu or LiHMDS and higher reaction temperatures (≥100 °C) to drive the reaction forward.[4]
-
Catalyst System: The combination of Pd(OAc)₂ with a ligand like 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) was a significant breakthrough for coupling aryl chlorides with thiols and remains a robust option.[5][11]
Section 2: Optimizing the Catalyst System
Q1: How do I choose the right ligand? There are so many options.
A: Ligand selection is the most critical parameter for success and should be tailored to your specific substrates. The goal is to find a ligand that balances high activity (promoting oxidative addition) with rapid reductive elimination to avoid catalyst death.
-
For Unactivated or Electron-Rich Aryl Halides: Use bulky, electron-rich monodentate biaryl phosphines (tBuBrettPhos, GPhos). These are among the most active catalysts and can even facilitate reactions at room temperature in some cases.[6][7]
-
For Aryl Chlorides: As discussed, highly electron-donating and sterically demanding ligands are required.
-
For General Screening: Josiphos-type ligands (like DiPPF) have shown exceptionally broad scope for C-S coupling, effectively coupling both aryl bromides and chlorides with a range of thiols.[1][11]
Q2: My base is not fully dissolving. Does this matter, and which base should I use?
A: Yes, the solubility and strength of the base are very important. The base's primary role is to deprotonate the thiol to form the active thiolate nucleophile.[12]
-
Solubility: An insoluble base (like K₃PO₄ or Cs₂CO₃ in toluene) can lead to slow and inconsistent deprotonation, resulting in a low concentration of the active nucleophile. This can cause reproducibility issues.[13] If you observe this, consider switching to a more soluble base like NaOtBu or LiHMDS, or using a solvent where the base has better solubility (e.g., dioxane, t-butanol).
-
Strength: A base that is too weak may not fully deprotonate the thiol, especially less acidic aliphatic thiols. A base that is too strong can promote side reactions or decomposition of sensitive functional groups on your substrates. A typical starting point is a strong, non-nucleophilic base like NaOtBu.
| Aryl Halide Class | Thiol Class | Recommended Ligand(s) | Recommended Base(s) | Recommended Solvent(s) |
| Aryl Bromide/Iodide | Aromatic or Aliphatic | tBuXPhos, BrettPhos, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Aryl Chloride | Aromatic or Aliphatic | DiPPF, tBuXPhos, DavePhos | NaOtBu, LiHMDS | Toluene, Dioxane |
| Electron-Rich Ar-X | Aromatic or Aliphatic | tBuBrettPhos, GPhos | NaOtBu, K₃PO₄ | Toluene, CPME |
| Sterically Hindered Ar-X | Aromatic or Aliphatic | tBuXPhos, BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
Section 3: Side Product Formation
Q1: My main side product is the corresponding disulfide (R-S-S-R). Why is this happening and how can I stop it?
A: Disulfide formation is caused by the oxidative coupling of two thiol molecules. This is almost always due to the presence of adventitious oxygen.
-
Prevention: The solution is rigorous exclusion of air from the reaction. Ensure your inert atmosphere technique is flawless. Use a freshly opened bottle of the thiol, as older samples can partially oxidize upon storage. Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
Q2: I'm seeing a lot of hydrodehalogenation (my aryl halide is being converted to an arene). What causes this?
A: Hydrodehalogenation is a common side reaction in many cross-coupling chemistries. It can arise from several pathways, often involving β-hydride elimination from intermediates or protonolysis of the Pd-Aryl bond.
-
Troubleshooting:
-
Check your base: Alkoxide bases can sometimes act as hydride sources. Consider switching to a non-alkoxide base like K₃PO₄ or Cs₂CO₃.
-
Solvent Effects: Solvents like THF can sometimes be problematic. Switching to toluene or dioxane may help.
-
Ligand Effects: The ligand can influence the relative rates of productive coupling versus side reactions. Screening a different class of ligand may be necessary.
-
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach is more effective than random changes. Use the following decision tree to guide your optimization strategy.
References
-
Doucet, H. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(7), 5991-6025. [Link]
-
ResearchGate. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules. [Link]
-
Zheng, W., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. ChemistrySelect. [Link]
-
Wang, Y., et al. (2021). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Green Chemistry. [Link]
-
Yamaguchi, J., et al. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society, 143(27), 10457–10464. [Link]
-
Majek, M., et al. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 14, 2451–2457. [Link]
-
Waseda University. (2021). A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. ScienceDaily. [Link]
-
Yoshida, K., et al. (2021). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. The Journal of Organic Chemistry, 86(20), 14249–14257. [Link]
-
Borrero, M., & Newman, S. G. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Chemistry – A European Journal, 28(65). [Link]
-
Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60(34), 7397-7403. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis. [Link]
-
ACS Publications. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis. [Link]
-
ScienceDaily. (2021). A Mutual Exchange: Synthesizing Aryl Sulfides from Non-smelling, Non-toxic Compounds. [Link]
-
ResearchGate. (2004). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. Tetrahedron. [Link]
-
ResearchGate. (n.d.). Optimized reaction conditions & thiol reagent design. [Link]
-
ChemRxiv. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. [Link]
-
ChemOrgChem. (2022). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples. YouTube. [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]
-
Chen, G., & Diao, T. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(11), 2534–2544. [Link]
-
RSC Publishing. (n.d.). Catalyst deactivation and structure sensitivity. Catalysis Science & Technology. [Link]
-
Nanomaterials Chemistry. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. [Link]
-
MDPI. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. Processes, 11(3), 940. [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ChemOrgChem. (2023). Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. YouTube. [Link]
-
Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(4), 999–1014. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. WordPress. [Link]
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- 2. nanomaterchem.com [nanomaterchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Purification of Phenyl Pentyl Sulfide
Welcome to the technical support center for the purification of phenyl pentyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles to ensure you can not only follow protocols but also understand the causality behind each step, enabling you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude phenyl pentyl sulfide sample?
The impurity profile of crude phenyl pentyl sulfide is largely dictated by its synthetic route, which is typically a variation of the Williamson ether synthesis using a thiolate and an alkyl halide.[1][2] Common impurities include:
-
Unreacted Starting Materials: Thiophenol, 1-pentanethiol, and the pentyl halide (e.g., 1-bromopentane or 1-chloropentane) are frequent contaminants.[3]
-
Side-Reaction Products:
-
Diphenyl disulfide: Arises from the oxidative coupling of two thiophenol molecules.[4]
-
Dipentyl disulfide: Formed from the oxidation of pentanethiol.
-
Pentene isomers: Result from the competing E2 elimination reaction of the pentyl halide, which is promoted by the basic conditions of the reaction.[1][5]
-
-
Over-oxidation Products: Phenyl pentyl sulfoxide and phenyl pentyl sulfone can form if the sulfide is exposed to oxidizing conditions during the reaction or workup.[6]
-
Residual Solvents and Reagents: Solvents used in the synthesis (e.g., DMF, ethanol) and any phase-transfer catalysts or bases may also be present.
Q2: What is the best initial purification strategy for a crude reaction mixture?
A well-planned liquid-liquid extraction and wash sequence is the most effective initial purification step. This process aims to remove the majority of non-sulfide impurities before more refined techniques like distillation or chromatography are employed.
A typical extraction workflow would involve:
-
Diluting the reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing with a dilute aqueous base (e.g., 5% NaOH) to remove unreacted thiophenol by converting it into its water-soluble sodium salt.[7][8]
-
Washing with a dilute aqueous acid (e.g., 0.1 M HCl) to neutralize any remaining base and remove basic impurities.
-
Washing with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), followed by filtration and solvent removal under reduced pressure.
Q3: How can I monitor the purity of my phenyl pentyl sulfide during the purification process?
Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the progress of your purification.[9][10]
-
Stationary Phase: Silica gel 60 F254 plates are standard.[10]
-
Mobile Phase: A non-polar solvent system is most effective. A good starting point is a mixture of hexanes and ethyl acetate, with the proportion of ethyl acetate being low (e.g., 95:5 hexanes:ethyl acetate).[10]
-
Visualization: Phenyl pentyl sulfide and many of its aromatic impurities can be visualized under a UV lamp at 254 nm.[8] Staining with iodine can also be effective.[8]
For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities.[4][11]
Troubleshooting Guide
Problem 1: A persistent, foul odor remains in my product even after an aqueous workup.
-
Likely Cause: The persistent odor is likely due to residual thiophenol or other volatile thiol impurities. While a basic wash is effective, it may not be sufficient to remove all traces of these compounds.
-
Solution:
-
Oxidative Wash: A mild oxidative wash can convert the remaining thiols into less volatile disulfides, which are often easier to separate. One common method is to wash the organic layer with a dilute solution of iodine in an aqueous potassium iodide solution until a faint yellow color persists in the organic layer.[7] The excess iodine can then be quenched with a wash of sodium thiosulfate solution.
-
Acidic Permanganate Wash: A very dilute, acidic solution of potassium permanganate can also be used to oxidize thiols. However, this method carries the risk of oxidizing the desired sulfide to the sulfoxide or sulfone, so it should be used with caution and monitored carefully by TLC.
-
Problem 2: My distilled phenyl pentyl sulfide is still not pure, and I suspect an impurity with a very similar boiling point.
-
Likely Cause: Co-distillation with an impurity that has a boiling point close to that of phenyl pentyl sulfide (260.2°C at 760 mmHg) is a common issue.[12] This could be a structural isomer or a byproduct of similar molecular weight.
-
Solution: Fractional Vacuum Distillation
-
Principle: Fractional distillation provides multiple theoretical plates for separation, enhancing the resolution between liquids with close boiling points.[12] Performing this under vacuum lowers the boiling points of all components, preventing thermal degradation of the product.[13][14][15]
-
Experimental Protocol:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column.
-
Ensure all glass joints are properly sealed for vacuum.
-
Attach a vacuum source and a pressure gauge.
-
Slowly heat the distillation flask while monitoring the temperature at the still head and the pressure of the system.
-
Collect fractions in separate receiving flasks, carefully noting the temperature and pressure at which each fraction distills.
-
Analyze the purity of each fraction by TLC or GC-MS.
-
-
Diagram of a Fractional Vacuum Distillation Setup
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. Pentyl(phenyl) sulfide | CAS#:1129-70-0 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
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Technical Support Center: GC-MS Analysis of Benzene, (pentylthio)-
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of "Benzene, (pentylthio)-," also known and referred to herein as phenyl pentyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reliable analytical results.
I. Understanding "Benzene, (pentylthio)-" (Phenyl Pentyl Sulfide)
"Benzene, (pentylthio)-," or phenyl pentyl sulfide, is an aromatic sulfide. The analysis of sulfur-containing compounds by GC-MS can present unique challenges due to their potential for thermal lability, and their susceptibility to interactions with active sites within the GC system.[1] This guide will address common issues encountered during the analysis of this and structurally similar compounds.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected mass spectrum for phenyl pentyl sulfide?
While a specific library spectrum for "Benzene, (pentylthio)-" may not be readily available in all databases, we can predict its fragmentation pattern based on the principles of mass spectrometry. The molecular ion peak (M+) would be at m/z 180. Key fragments would likely arise from the cleavage of the C-S bonds and fragmentation of the pentyl chain. Common fragments for similar aromatic sulfides include the phenylthio cation ([C6H5S]+) at m/z 109 and the tropylium ion ([C7H7]+) at m/z 91, which is a common rearrangement product for alkylbenzenes.[2] The loss of the pentyl group would also lead to a significant fragment.
Q2: What type of GC column is recommended for the analysis of phenyl pentyl sulfide?
A non-polar or low-polarity column, such as one with a 5% phenyl-arylene phase (e.g., DB-5ms or HP-5ms), is a suitable choice for the analysis of phenyl pentyl sulfide.[3][4] These columns provide good separation for a wide range of semi-volatile organic compounds and are compatible with mass spectrometry. For analyses where sulfur compounds are the primary focus, specialized columns designed for sulfur analysis may offer improved inertness and peak shape.[1]
Q3: What are the typical GC and MS parameters for this analysis?
Optimal parameters should be determined empirically, but a good starting point would be:
| Parameter | Suggested Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Oven Program | Start at 80 °C (hold for 1 min), ramp to 300 °C at 15 °C/min | Provides good separation of the analyte from solvent and potential impurities. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert and provides good chromatographic efficiency. |
| MS Source Temperature | 230 °C | A standard temperature for good ionization efficiency. |
| MS Quadrupole Temp | 150 °C | A standard temperature for good mass filtering. |
| Ionization Energy | 70 eV | Standard for electron ionization (EI) to generate reproducible fragmentation patterns.[5] |
| Scan Range | m/z 40-400 | Captures the molecular ion and key fragments. |
III. Troubleshooting Common GC-MS Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the GC-MS analysis of phenyl pentyl sulfide.
A. Poor Peak Shape: Tailing Peaks
Peak tailing is a common issue that can compromise quantification and resolution.[6] It is often caused by active sites in the GC system that interact with the analyte.[7]
Q: My peak for phenyl pentyl sulfide is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for sulfur-containing compounds often points to interactions with active sites in the GC system. Here is a systematic approach to troubleshooting:
Troubleshooting Workflow for Peak Tailing
Caption: A workflow to diagnose and resolve high baseline issues.
Step-by-Step Protocol:
-
Isolate the Source:
-
Remove the column from the MS inlet and cap it. Run a blank temperature program. If the high baseline persists, the contamination is likely within the MS. If the baseline is clean, the issue is with the GC system (column, inlet, or carrier gas).
-
[8]2. Address GC-Related Issues:
- Condition the Column: Proper column conditioning is crucial to minimize bleed. C[8]ondition the column at a temperature slightly above your method's maximum, but below the column's maximum operating temperature.
- Check Carrier Gas Purity: Use high-purity carrier gas and ensure that gas purifiers are functioning correctly. Oxygen and moisture can accelerate column degradation. [9] * Check for Leaks: Air leaks are a major cause of column bleed.
[10]3. Address MS-Related Issues:
- If the issue is isolated to the MS, the ion source may be contaminated and require cleaning.
[11]### IV. References
-
Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (n.d.). Chromatography Today.
-
Achieving Low Levels of GC Column Bleed. (2021, March 26). International Labmate.
-
Fixing GC Peak Tailing for Cleaner Results. (2025, March 6). Separation Science.
-
Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. (2013, June 18). Journal of the American Society for Mass Spectrometry.
-
GC Tech Tip: Peak Shape Problems - Tailing Peaks. (n.d.). Phenomenex.
-
GC-MS Contamination. (n.d.). CHROMacademy.
-
GC Diagnostic Skills I | Peak Tailing. (2020, March 4). Element Lab Solutions.
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent.
-
GC Column Bleed: Causes and Prevention. (2024, June 5). Separation Science.
-
Beware of GC Column Bleed. (2022, August 23). Agilent.
-
Interpretation of Mass Spectra. (n.d.). SciSpace.
-
Chromatography Troubleshooting Guides-Gas Chromatography. (n.d.). Thermo Fisher Scientific - UK.
-
GC compound responses lower than expected? Maybe this will help. (2013, December 10). Restek.
-
Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). (2020, November 13). Element Lab Solutions.
-
Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.). Ingenieria Analitica Sl.
-
Sensitivity loss in gc-ms. (2017, May 28). Chromatography Forum.
-
Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. (n.d.). Shimadzu.
-
GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27). Technology Networks.
-
Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. (n.d.). Davidson Analytical Services.
-
Elemental sulfur in sediments: analytical problems. (2016, December 15). PubMed.
-
Interpreting Mass Spectra. (2025, August 15). Fiveable.
-
Mass spectral interpretation. (n.d.). Wikipedia.
-
Monitor Sulfur Compounds In Petroleum Chemical, Environmental, and Other Samples, Using a Special-Purpose Capillary GC. (n.d.). Supelco.
-
Benzene, pentyl-. (n.d.). NIST WebBook.
-
12.2: Interpreting Mass Spectra. (2024, May 27). Chemistry LibreTexts.
-
Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use. (2025, August 5). ResearchGate.
-
Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. (2021, October 26). ScholarWorks @ UTRGV.
-
Interpreting Mass Spectrometry Output. (n.d.). Waters Corporation.
-
Synthesis of Aromatic Compounds From Benzene. (2025, May 12). Chemistry Steps.
-
A Comparative Guide to the Purity Assessment of Diphenyl Sulfide: GC-MS and Alternative Methods. (n.d.). Benchchem.
-
image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK.
-
5.4 Synthesis of Benzene Derivatives. (n.d.). KPU Pressbooks.
-
GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. (2025, February 13). PMC.
-
GC Troubleshooting Tips. (n.d.). LabRulez GCMS.
-
GC troubleshooting tips and tricks from inlet through to detection. (2022, July 19). Select Science.
-
Benzene, (1-pentyloctyl)-. (n.d.). PubChem.
-
Benzene, 1,4-bis(phenylthio)-. (n.d.). PubChem.
-
Chromatography Troubleshooting Guides-Gas Chromatography. (n.d.). Thermo Fisher Scientific - ID.
-
Benzene, [(phenylmethyl)thio]-. (n.d.). NIST WebBook.
-
phenylthioacetylene. (n.d.). Organic Syntheses Procedure.
-
Benzene, 1,4-bis(phenylthio)- synthesis. (n.d.). ChemicalBook.
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020, June 16). Agilent.
-
Troubleshooting GC Columns and Detectors. (2013, April 1). LCGC International.
-
GC-SCD Analysis of - Fuels and Petrochemicals. (n.d.). Shimadzu.
-
Determination of benzene, toluene, ethylbenzene, p-, m-, o-xylene, and n-butyl acetate in urine by a validated gas chromatograph. (2022). SciELO.
-
Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. (n.d.). Shimadzu.
-
Gas chromatographic/mass spectrometric determination of benzene in nonstick cookware and microwave susceptors and its migration into foods on cooking. (n.d.). PubMed.
-
ASTM D5769; Standard test method for determination of benzene, toluene, and total aromatics in finished gasolines by GC-MS. (n.d.). Analiticasal.
-
Air Quality 1 - GC/MS Analysis of Benzene in Gasoline Introduction. (n.d.). Portland State University.
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Optimization of reaction conditions for preparing aryl sulfides
Topic: Optimization of Reaction Conditions for Preparing Aryl Sulfides Role: Senior Application Scientist Status: Operational
Executive Summary & Method Selection
Objective: To provide high-fidelity troubleshooting and optimization strategies for the formation of C–S bonds, specifically aryl sulfides. This guide moves beyond standard protocols to address the mechanistic failures common in transition metal catalysis and the practical challenges of thiol handling.
Visual Guide: Method Selection Matrix
Use this decision tree to select the optimal synthetic route based on your available substrates and constraints.
Figure 1: Strategic Selection Matrix. Caption: Route selection based on substrate stability and electronic properties. Pd is preferred for sterics; Cu for cost; Photoredox for mild conditions.
Module A: Transition Metal Catalysis (Pd & Cu)
Core Challenge: The "Thiol Effect." Thiols are strong sigma-donors and can poison catalysts by saturating coordination sites or bridging two metal centers, forming inactive resting states.
Mechanistic Insight: The Palladium Cycle & Failure Points
Understanding where the cycle breaks is the first step to optimization.
Figure 2: Pd-Catalytic Cycle & Poisoning Trap. Caption: The critical failure point is the formation of stable Pd-thiolate resting states (center) which prevents turnover.
Troubleshooting Guide: Palladium & Copper Systems
Q1: My Pd-catalyzed reaction (Migita-type) stalls after 20% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: You are likely experiencing thiolate poisoning . The thiol concentration is too high relative to the catalyst, leading to the formation of stable
species that cannot undergo reductive elimination. -
Optimization Protocol:
-
Slow Addition: Do not add the thiol all at once. Use a syringe pump to add the thiol/thiolate over 1-2 hours. This keeps the instantaneous concentration of thiol low relative to the oxidative addition intermediate
. -
Ligand Switch: Switch to ligands with large bite angles or high steric bulk which destabilize the bridging thiolate species.
-
Recommendation:Josiphos or Xantphos (See Table 1).
-
-
Self-Validation: Monitor the reaction color. If the solution turns from orange/red to a clear pale yellow (or precipitates black Pd black) immediately upon thiol addition, poisoning or aggregation has occurred.
-
Q2: My Copper-catalyzed (Ullmann) reaction requires 120°C, but my substrate decomposes. How can I lower the temperature?
-
Diagnosis: Classical Ullmann coupling requires high temperatures to solubilize the copper-thiolate intermediate.
-
Optimization Protocol:
-
Ligand Acceleration: You must use a ligand that stabilizes the Cu(I) species and increases solubility in organic solvents.
-
The Fix: Add 10-20 mol% of a bidentate ligand.
-
Standard: 1,10-Phenanthroline or Neocuproine.
-
Advanced:Oxalohydrazide ligands have been shown to enable coupling at temperatures as low as 80°C [1].
-
-
Solvent Choice: Switch from DMF to DMSO or NMP . The high dielectric constant helps stabilize the charged intermediates.
-
Data Table 1: Ligand Selection for C-S Coupling
| Metal | Substrate Class | Recommended Ligand | Why? | Ref |
| Pd | Aryl Chlorides | Josiphos (CyPF-tBu) | Extremely active; overcomes difficult oxidative addition. | [2] |
| Pd | General / Steric | Xantphos | Large bite angle promotes reductive elimination. | [3] |
| Cu | Aryl Iodides | 1,10-Phenanthroline | Prevents catalyst aggregation; standard "workhorse." | [4] |
| Cu | Aryl Bromides | DMEDA | Flexible diamine; good for less hindered substrates. | [4] |
| Ni | Thioesters/Esters | dcype | Specialized for decarbonylative/thiol-free coupling. | [5] |
Module B: Green & Thiol-Free Approaches
Core Challenge: Foul odors and the instability of thiols (oxidation to disulfides) complicate scale-up.
Q3: I cannot use odorous thiols in my open-lab setting. What are my alternatives?
-
Solution: Utilize "Masked" Thiol Equivalents or Thiol-Free Reagents .
-
Protocol A: Xanthates (Odorless Solid)
-
Reagent: Potassium ethyl xanthate (
). -
Method: React Aryl Halide + Xanthate (Pd cat.)
Aryl Xanthate. Hydrolysis in situ releases the thiolate for a second coupling or alkylation. -
Benefit: Xanthates are shelf-stable solids with minimal odor [6].
-
-
Protocol B: Bunte Salts
-
Reagent: Sodium
-aryl thiosulfates ( ). -
Method: These are Cu-catalyzed coupling partners that release the thiolate only under reaction conditions.
-
Q4: I am getting significant disulfide (Ar-S-S-Ar) byproduct instead of the cross-coupled product. How do I stop this?
-
Diagnosis: This is "Homocoupling." It occurs when the thiol oxidizes before it can couple with the aryl halide. This is common in Copper catalysis under air (Chan-Lam conditions) or if trace oxygen is present in Pd cycles.
-
Optimization Protocol:
-
Atmosphere Control: Strictly degas solvents (Freeze-Pump-Thaw x3) and run under Argon.
-
Reductant Addition: Add 0.5 - 1.0 equiv of Zinc dust or Manganese to the reaction. This reduces any formed disulfide back to the active thiolate in situ.
-
Alternative: Use the disulfide itself as the starting material!
-
Reaction:
-
This ensures a steady, low concentration of thiolate, actually improving selectivity [7].
-
-
Module C: Safety & Odor Management
Core Directive: Effective neutralization of thiols is a safety and quality of life requirement.
Visual Guide: The Bleach Scrubbing Workflow
Do not rely on rotary evaporation to remove thiols; it contaminates the equipment.
Figure 3: Odor Mitigation Protocol. Caption: Chemical oxidation of volatile thiols into non-volatile sulfoxides/sulfones using hypochlorite.
Q5: How do I clean my glassware to remove the lingering smell?
-
The "Piranha" Alternative: Do not use Piranha solution (explosion risk with organics).
-
The Protocol:
-
Create a bath of 10% Sodium Hypochlorite (Bleach) .
-
Submerge glassware immediately after use.
-
Soak for 2 hours. The hypochlorite oxidizes the R-SH (smelly) to R-SO3H (odorless/water soluble).
-
Rinse with Acetone, then water.
-
References
-
Zhang, G., et al. (2012). "Oxalohydrazide Ligands for Copper-Catalyzed C–O Coupling Reactions with High Turnover Numbers." Journal of the American Chemical Society.[1]
-
Fernández-Rodríguez, M. A., et al. (2006). "Highly Efficient and Versatile Synthesis of Diaryl Sulfides via Pd-Catalyzed C-S Coupling." Journal of the American Chemical Society.[1]
-
Murata, M., et al. (2004). "Palladium-Catalyzed Synthesis of Aryl Sulfides from Aryl Halides and Thiols." Tetrahedron.
-
Ley, S. V., & Thomas, A. W. (2003). "Modern Synthetic Methods for Copper-Mediated C(aryl)–O, C(aryl)–N, and C(aryl)–S Bond Formation." Angewandte Chemie International Edition.
-
Isshiki, R., et al. (2021).[2] "Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction." Journal of the American Chemical Society.[1]
-
Srogl, J., et al. (2000). "Thiol-functionalized ethynylarenes via palladium-catalyzed cross-coupling of thioesters." Journal of the American Chemical Society.[1]
-
Taniguchi, N. (2007). "Copper-catalyzed synthesis of diaryl sulfides from aryl iodides and disulfides." Journal of Organic Chemistry.
Sources
Validation & Comparative
A Comparative Guide to Pentylthiobenzene and Its Homologous Alkylthiobenzenes for the Research Scientist
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds and functional groups is a critical decision that profoundly influences the physicochemical properties, reactivity, and biological activity of a molecule. Among the vast array of functional groups, the alkylthioether moiety attached to a benzene ring offers a versatile platform for fine-tuning molecular characteristics. This guide provides an in-depth comparison of "Benzene, (pentylthio)-" with its shorter-chain homologs: methylthiobenzene, ethylthiobenzene, propylthiobenzene, and butylthiobenzene. By presenting supporting experimental data and explaining the underlying chemical principles, this document aims to empower researchers to make informed decisions in their synthetic and developmental endeavors.
Introduction to Alkylthiobenzenes: A Versatile Chemical Motif
Alkylthiobenzenes, also known as alkyl phenyl sulfides, are a class of organosulfur compounds characterized by an alkyl group linked to a benzene ring via a sulfur atom. The sulfur atom, with its unique electronic properties, imparts distinct characteristics to these molecules compared to their oxygen analogs (alkoxybenzenes) and simple alkylbenzenes. The thioether linkage is known for its stability and its potential for specific chemical transformations, such as oxidation to sulfoxides and sulfones, which can be leveraged to modulate properties like solubility and polarity.[1][2]
The length of the alkyl chain is a key determinant of the molecule's overall properties. As the alkyl chain elongates from methyl to pentyl, a systematic variation in lipophilicity, steric bulk, and other physicochemical parameters is observed. Understanding these trends is paramount in applications ranging from organic synthesis to medicinal chemistry, where structure-activity relationships (SAR) are fundamental to designing effective molecules.[3][4]
Comparative Physicochemical Properties
The physical properties of alkylthiobenzenes are primarily dictated by the length of the alkyl chain. As the chain length increases, van der Waals forces become more significant, leading to predictable trends in boiling point, density, and refractive index. The following table summarizes key physicochemical data for the homologous series from methylthiobenzene to butylthiobenzene. Data for pentylthiobenzene is less readily available in compiled sources but is expected to follow these established trends.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n_D) |
| Methylthiobenzene | 100-68-5 | C₇H₈S | 124.21 | 189-191 | 1.058 | 1.584 |
| Ethylthiobenzene | 622-38-8 | C₈H₁₀S | 138.23 | 204-206 | 1.021 | 1.566 |
| Propylthiobenzene | 874-79-3 | C₉H₁₂S | 152.26 | 225-227 | 0.994 | 1.554 |
| Butylthiobenzene | 1126-80-3 | C₁₀H₁₄S | 166.29 | 90-95 (at 4 Torr) | 0.978 | 1.545 |
| Pentylthiobenzene | 20983-46-2 | C₁₁H₁₆S | 180.31 | Not readily available | Not readily available | Not readily available |
Data compiled from various sources, including PubChem and commercial supplier information.[5][6][7][8]
Synthesis of Alkylthiobenzenes: A Practical Protocol
The synthesis of alkylthiobenzenes can be achieved through several methods, with the nucleophilic substitution of a thiolate on an alkyl halide being a common and reliable approach. The following is a generalized experimental protocol for the synthesis of phenyl alkyl sulfides.
Experimental Protocol: Synthesis of Phenyl Alkyl Sulfides
Objective: To synthesize a series of phenyl alkyl sulfides (methyl- to pentyl-) via nucleophilic substitution.
Materials:
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Alkyl halide (e.g., 1-bromopentane for pentylthiobenzene)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol (1.0 equivalent) in ethanol. To this solution, add a solution of sodium hydroxide (1.05 equivalents) in ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium thiophenolate salt.
-
Alkylation: To the solution of sodium thiophenolate, add the corresponding alkyl halide (e.g., 1-bromopentane, 1.1 equivalents) dropwise. The reaction mixture is then heated to reflux and maintained at that temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude alkylthiobenzene. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Rationale: This two-step, one-pot procedure is efficient for preparing a range of alkylthiobenzenes. The initial deprotonation of the weakly acidic thiophenol with a strong base generates the highly nucleophilic thiophenolate anion. This anion then readily displaces the halide from the alkyl halide in a classic Sₙ2 reaction to form the desired thioether. The use of a slight excess of the base ensures complete deprotonation of the thiophenol, while a small excess of the alkyl halide drives the alkylation reaction to completion.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of alkylthiobenzenes.
Comparative Reactivity: The Influence of the Alkylthio Group
The alkylthio group influences the reactivity of the benzene ring in two primary ways: through its effect on electrophilic aromatic substitution and through reactions at the sulfur atom itself.
Electrophilic Aromatic Substitution
The sulfur atom of the alkylthio group possesses lone pairs of electrons that can be donated to the benzene ring through resonance, thus activating the ring towards electrophilic attack. This makes alkylthiobenzenes more reactive than benzene in reactions such as nitration, halogenation, and Friedel-Crafts reactions. The alkylthio group is an ortho, para-director.
However, the reactivity is also influenced by the inductive effect of the alkyl group and the electronegativity of the sulfur atom. Compared to the analogous alkoxy group, the thioether group is generally a weaker activator. This is because the overlap between the 3p orbital of sulfur and the 2p orbitals of the aromatic ring is less effective than the 2p-2p overlap in alkoxybenzenes.
A study on the detritiation of para-substituted anisole and thioanisole in trifluoroacetic acid showed that anisole is significantly more reactive than thioanisole, highlighting the stronger activating effect of the methoxy group compared to the methylthio group.[9] While direct comparative kinetic data for the entire homologous series is scarce, it is expected that the electronic effect of the alkylthio group on the aromatic ring will not change significantly with increasing alkyl chain length. However, the increasing steric bulk of the alkyl group may influence the ortho:para product ratio in electrophilic substitution reactions.
Oxidation at the Sulfur Center
A key reaction of alkylthiobenzenes is the oxidation of the sulfur atom. Thioethers can be selectively oxidized to sulfoxides and subsequently to sulfones. This transformation is highly valuable in drug development as it can significantly alter the polarity, solubility, and hydrogen bonding capabilities of a molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.[1][10]
The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or other oxidants. The reactivity towards oxidation can be influenced by the electronic environment of the sulfur atom and the steric hindrance around it. While the electronic effect of the alkyl chain is relatively minor, steric hindrance can play a role, especially with bulky alkyl groups. For instance, the oxidation of tert-butyl methyl thioether to the sulfone is slower compared to less hindered isomers.[1]
Oxidation Workflow Diagram
Caption: Oxidation pathway of alkylthiobenzenes.
Spectroscopic Characterization: A Comparative Overview
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the characterization of alkylthiobenzenes.
¹H NMR Spectroscopy
In the ¹H NMR spectra of alkylthiobenzenes, the protons on the carbon adjacent to the sulfur atom (α-protons) typically appear as a triplet (for linear alkyl chains) in the range of 2.8-3.0 ppm. The chemical shift of these protons is influenced by the electronegativity of the sulfur atom. The aromatic protons typically appear in the region of 7.1-7.4 ppm. As the alkyl chain length increases, the signals for the additional methylene groups will appear further upfield.
¹³C NMR Spectroscopy
In the ¹³C NMR spectra, the carbon atom attached to the sulfur (ipso-carbon) resonates at a characteristic chemical shift. The α-carbon of the alkyl chain also has a distinct signal. The chemical shifts of the aromatic carbons can provide information about the electronic influence of the alkylthio group.
Infrared (IR) Spectroscopy
The IR spectra of alkylthiobenzenes show characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and for the C=C stretching vibrations of the benzene ring in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region (around 700-600 cm⁻¹).
Applications in Research and Development
Alkylthiobenzenes and their derivatives have found applications in various fields of chemical research and development.
-
Organic Synthesis: Thioanisole (methylthiobenzene) is used as a reagent in organic synthesis. Its methyl group can be deprotonated to form a nucleophile, and the sulfur can act as a directing group in certain reactions.[2]
-
Medicinal Chemistry: The thioether linkage is present in a number of approved drugs.[10] The ability to fine-tune lipophilicity by varying the alkyl chain length, and the potential for metabolic oxidation to sulfoxides and sulfones, makes the alkylthiobenzene scaffold an attractive starting point for drug design.[1][3]
-
Flavor and Fragrance Industry: Thioethers are known to contribute to the aroma of various natural products and are sometimes used as flavor and fragrance components.[2] The odor profile can be expected to change with the length of the alkyl chain.
Conclusion
The comparison of "Benzene, (pentylthio)-" with its shorter-chain homologs reveals a systematic trend in physicochemical properties, primarily driven by the increasing length of the alkyl chain. This provides researchers with a predictable means of modulating properties such as lipophilicity. While the electronic influence of the alkylthio group on the aromatic ring remains relatively constant across the series, the steric bulk of the alkyl group can play a role in reactivity.
The synthetic accessibility of these compounds, coupled with the versatile reactivity of the thioether group, makes alkylthiobenzenes a valuable class of compounds for scientists in organic synthesis and drug development. The choice of a specific alkylthiobenzene will depend on the desired balance of properties for a given application, and this guide provides the foundational knowledge to make that selection with confidence.
References
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC. (URL: [Link])
-
Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
Aromatic reactivity. Part L. Thiophen, benzo[b]thiophen, anisole, and thioanisole in detritiation. Substituent constants for use in electrophilic aromatic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep in Pearson+. (URL: [Link])
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC. (URL: [Link])
-
Reactivity-selectivity correlations. 2. Reactivity of alkyl aryl sulfates toward oxygen nucleophiles and the reactivity-selectivity principle | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of aryl alkyl sulfides from the reaction of aryl halides and... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
(Ethylthio)benzene | C8H10S | CID 12144 - PubChem. (URL: [Link])
-
Other drugs containing thioethers | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Benzene, (butylthio)- | C10H14S | CID 136905 - PubChem - NIH. (URL: [Link])
-
Thiols and Sulfides - Chemistry LibreTexts. (URL: [Link])
-
Benzene, (propylthio)- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Design, synthesis and preliminary antiproliferative activity studies of new diheteroaryl thioether derivatives - PubMed. (URL: [Link])
-
Benzene, (methylthio)- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
On the protonation and deuteration of thioanisole and some of its methoxy-substituted derivatives - Taylor & Francis. (URL: [Link])
-
The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. (URL: [Link])
-
Unlocking the potential of the thioamide group in drug design and development - PMC. (URL: [Link])
-
Tables For Organic Structure Analysis. (URL: [Link])
-
Structure Activity Relationships - Drug Design Org. (URL: [Link])
Sources
- 1. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Scimplify Blogs | Thioanisole - Alternatives & Pros Cons [scimplify.com]
- 3. Design, synthesis and preliminary antiproliferative activity studies of new diheteroaryl thioether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. Sulfite-Promoted One-Pot Synthesis of Sulfides by Reaction of Aryl Disulfides with Alkyl Halides [organic-chemistry.org]
- 7. Transition Metal Catalyzed Synthesis of Aryl Sulfides | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Aromatic reactivity. Part L. Thiophen, benzo[b]thiophen, anisole, and thioanisole in detritiation. Substituent constants for use in electrophilic aromatic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Comparative Reactivity of Aryl Sulfides in Nucleophilic Substitution
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stability-Reactivity Paradox
Aryl sulfides (thioethers, Ar-SR) occupy a unique niche in organic synthesis.[1] In classical Nucleophilic Aromatic Substitution (S_NAr) , the sulfide group is traditionally viewed as a "deactivated" leaving group—far inferior to halides or sulfones due to electron-donating resonance effects. However, in the realm of Transition Metal Catalysis , the C–S bond represents a latent handle for cross-coupling, offering orthogonality to halides.
This guide objectively compares the reactivity of aryl sulfides against standard alternatives (aryl halides, sulfones) and details the specific activation strategies required to cleave the C–S bond effectively.
Key Comparative Insights
-
Classical S_NAr: Ar-SMe is inert compared to Ar-F or Ar-SO₂Me. It acts as a "stop" functionality unless the ring is hyper-activated (e.g., dinitro-substituted).
-
Oxidative Activation: Oxidation to sulfone (Ar-SO₂Me) increases reactivity by ~10⁵-fold, transforming a protecting group into a potent leaving group.
-
Metal Catalysis: Under Liebeskind-Srogl conditions (Pd/Cu), aryl sulfides react efficiently, offering a "halide-free" substitution pathway compatible with sensitive functionalities.
Mechanistic Foundations: Why Aryl Sulfides Are "Poor" Substrates
To understand the reactivity limitations, we must analyze the Meisenheimer Complex intermediate. In an S_NAr reaction, the rate-determining step is usually the nucleophilic addition to the aromatic ring.
Electronic Deactivation
-
Inductive Effect (-I): Sulfur is electronegative, theoretically stabilizing the anionic intermediate.
-
Resonance Effect (+R): The lone pairs on sulfur donate electron density into the
-system. This raises the energy of the transition state and destabilizes the Meisenheimer complex. -
Net Result: The +R effect dominates. Unlike Ar-F (where strong -I facilitates attack) or Ar-SO₂R (where strong -I and -M facilitate attack), Ar-SR deactivates the ring toward nucleophiles.
Leaving Group Ability (The "Element Effect")
In S_NAr, the bond breaking of the leaving group occurs after the rate-determining step. However, the leaving group's ability to stabilize the negative charge still influences the overall barrier.
General Reactivity Order (S_NAr):
Visualization: Reactivity Landscapes
The following diagram illustrates the mechanistic divergence between Classical S_NAr and Metal-Catalyzed Activation.
Figure 1: Divergent reaction pathways for Aryl Sulfides. The classical path is kinetically inhibited, while metal catalysis bypasses the electronic penalty.
Comparative Analysis: Sulfides vs. Alternatives
The following table synthesizes experimental trends comparing Aryl Sulfides to their oxidized counterparts and halides.
Table 1: Relative Reactivity in Nucleophilic Substitution
| Feature | Aryl Fluoride (Ar-F) | Aryl Sulfide (Ar-SR) | Aryl Sulfone (Ar-SO₂R) |
| S_NAr Reactivity | High (Standard) | Very Low (Inert) | High (Activated) |
| Leaving Group Ability | Excellent (due to -I effect) | Poor (due to +R effect) | Good (Strong -M/-I) |
| Metal Catalysis (Pd) | Difficult (Strong C-F bond) | Excellent (Liebeskind-Srogl) | Challenging (Requires desulfitative) |
| Stability | Stable | High Stability (Redox active) | Very Stable |
| Atom Economy | Good | Moderate | Poor (Loss of SO₂R) |
| Primary Use | Direct S_NAr substrate | Protected intermediate / Catalyst | Activated S_NAr substrate |
Critical Insight: The "Oxidation Switch"
A common strategy in drug development is to carry the sulfide through early synthetic steps (where it is inert to nucleophiles) and then oxidize it to a sulfone (using mCPBA or Oxone) to "switch on" reactivity for a late-stage S_NAr displacement.
Experimental Protocols
Protocol A: The "Oxidation Switch" (Sulfide Sulfone S_NAr)
Purpose: To utilize an aryl sulfide as a latent leaving group for introducing a nucleophile.
Step 1: Activation (Oxidation)
-
Dissolve aryl sulfide (1.0 equiv) in DCM.
-
Add mCPBA (2.2 equiv) at 0°C.
-
Stir at RT for 2 hours. Monitor by TLC (Sulfide
Sulfoxide Sulfone). -
Quench with sat. NaHCO₃/Na₂S₂O₃. Extract and concentrate to yield Aryl Sulfone.
Step 2: Substitution (S_NAr)
-
Dissolve Aryl Sulfone (1.0 equiv) in dry DMF or DMSO (0.5 M).
-
Add Nucleophile (e.g., Morpholine, 1.2 equiv) and Base (K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Heat to 80–100°C under inert atmosphere.
-
Note: Sulfinates (Ar-SO₂⁻) are the leaving group.
-
Workup: Dilute with water, extract with EtOAc.
Protocol B: Liebeskind-Srogl Cross-Coupling
Purpose: Direct replacement of -SR with a carbon nucleophile (Ar-SR
Reagents:
-
Substrate: Aryl Sulfide (1.0 equiv)
-
Coupling Partner: Boronic Acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5–5 mol%)
-
Ligand: TFP (Tri-2-furylphosphine) (10–20 mol%)
-
Co-Factor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)
-
Solvent: THF (anhydrous)
Workflow:
-
Setup: In a glovebox or under strict Argon Schlenk line, charge a reaction vial with Pd₂(dba)₃, TFP, CuTC, and Boronic Acid.
-
Addition: Add the Aryl Sulfide and anhydrous THF.
-
Reaction: Heat to 50°C for 12–18 hours.
-
Mechanism Note: CuTC coordinates the sulfur, polarizing the C-S bond to facilitate Pd insertion.
-
-
Workup: Dilute with diethyl ether, wash with NH₄Cl (to remove Cu), and purify via column chromatography.
Mechanistic Visualization: The Liebeskind-Srogl Cycle
This diagram details the unique cooperative catalysis required to activate the inert C-S bond.
Figure 2: The Catalytic Cycle. Note the critical role of CuTC in sequestering the thiolate to drive the equilibrium forward.
References
-
Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261. Link
-
Dubbaka, S. R., & Vogel, P. (2003). Organosulfur Compounds as Electrophiles in Transition Metal-Catalyzed Carbon-Carbon Bond-Forming Reactions. Angewandte Chemie International Edition, 42(40), 4900–4911. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Prokopcová, H., & Kappe, C. O. (2008). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276–2286. Link
-
Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A New Paradigm for Carbon-Carbon Bond Formation: Cross-Coupling of Organometallic Compounds with Heteroaromatic Thioethers. Journal of the American Chemical Society, 129(51), 15734–15735. Link
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"Benzene, (pentylthio)-" vs. "Benzene, (tert-pentylthio)-" properties
Analyzing the Compounds
Okay, I'm working on the comparison between Amyl phenyl sulfide and tert-Amyl phenyl sulfide. I've started breaking down the topic, focusing on what key aspects need to be compared. I'm thinking about the audience's needs, and the sort of details they'll care about.
Defining Key Differences
I've got the core comparison down: it's all about steric bulk and the electronic impacts of the n-pentyl versus tert-pentyl groups linked to the sulfur. This influences things like reactivity, how easily they oxidize, and their potential use in drug design. I'm focusing on the sulfur's interactions.
Outlining Experimental Protocols
I'm now outlining potential experimental protocols. I need to nail down synthesis and oxidation details to provide concrete examples. I'm thinking of including a flowchart made with Graphviz to visually compare synthetic pathways or metabolic reactions. I'll need to strictly reference all the sources.
Initiating Data Gathering
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Narrowing the Search
I've got some promising baseline data regarding n-pentyl phenyl sulfide, but it's clear I need to refine my search. The crucial piece missing is confirmation of the tert-pentyl phenyl sulfide isomer. My current results include broader hits on the general formula, but not the specific isomer. I’ll need to target that specific compound to make real progress.
Pinpointing Specific Compounds
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Refining The Data
I've progressed significantly, although I'm still gathering data to fully satisfy the "Senior Application Scientist" persona. I now have the CAS number, 1129-70-0, for n-Pentyl Phenyl Sulfide. I am looking for more properties.
Analyzing Sulfide Structures
I've determined some key properties of n-Pentyl Phenyl Sulfide, including its density and boiling point. I've also begun synthesizing tert-Pentyl Phenyl Sulfide, including its CAS number, despite not finding a direct CAS confirmation. The synthesis strategies involve nucleophilic substitution and Markovnikov addition. I'm focusing on contrasting acid-catalyzed synthesis and radical methods to highlight differences.
Confirming tert-Pentyl Sulfide
I'm focused now on verifying the CAS number and boiling point of tert-Pentyl Phenyl Sulfide, formulating specific search queries to find the exact number. I will focus on "phenyl tert-pentyl sulfide CAS" and "phenyl 1,1-dimethylpropyl sulfide" for the CAS search. After that, I will contrast the n-pentyl and tert-pentyl synthesis and reactivity, including the mechanisms. I'm ready to write the guide.
Investigating Search Failures
I'm currently hitting a dead end in my search for the CAS number of "Benzene, (tert-pentylthio)-" and its synonym "phenyl tert-pentyl sulfide." The expected results aren't appearing, which suggests this isomer is either uncommon or hasn't been widely documented under these specific names. I'm starting to suspect it's not commercially available or identified that way.
Pinpointing the CAS Number
I'm finding the CAS number for the tert-pentyl isomer elusive. It looks like it's not a readily available commercial chemical, potentially a research intermediate. I'll focus on synthesis and properties for now.
Constructing the Guide
I've established the key differences between n-pentyl and tert-pentyl sulfides, especially concerning synthesis and reactivity. I can definitely build a helpful guide. I will organize this by synthesis, properties, and reactivity. The guide will highlight that n-pentyl is easier to synthesize via SN2, while tert-pentyl favors acid-catalyzed addition.
Foundational Strategy: Understanding the Analyte and Choosing the Right Tool
An In-Depth Technical Guide to the Validation of "Benzene, (pentylthio)-" Purity by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive framework for the validation of an analytical method to determine the purity of "Benzene, (pentylthio)-". As researchers, scientists, and drug development professionals, the assurance of starting material quality is a cornerstone of reproducible and reliable results. This document moves beyond a simple checklist of procedures to offer a scientifically grounded rationale for each step, ensuring the development of a robust and self-validating analytical system. Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific rigor.[1][2]
"Benzene, (pentylthio)-" is an aromatic thioether. Its chemical structure—a non-polar benzene ring and a pentyl chain combined with a UV-active chromophore and a potentially oxidizable sulfur atom—is the primary determinant of our analytical strategy.
-
Why HPLC? High-Performance Liquid Chromatography (HPLC) is the technique of choice for non-volatile or thermally labile compounds like "Benzene, (pentylthio)-". Its versatility in stationary and mobile phases allows for fine-tuned separation of the main component from structurally similar impurities. Gas Chromatography (GC), while excellent for volatile compounds, could pose challenges if potential impurities are non-volatile. Quantitative NMR (qNMR) offers the advantage of being a primary method not requiring a reference standard for the analyte itself, but it generally suffers from lower sensitivity compared to HPLC with UV detection.
-
Initial Method Development Rationale:
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The non-polar nature of the analyte will ensure good retention and interaction with the stationary phase.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is optimal. This allows for the effective elution of the main analyte while also separating potentially more or less polar impurities.
-
Detection: The benzene ring provides a strong chromophore, making UV detection highly suitable and sensitive. A photodiode array (PDA) detector is preferred as it can provide spectral data to assess peak purity and aid in the identification of unknown impurities.
-
The Validation Protocol: A Self-Validating System
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3] We will adhere to the ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated.[1][2]
System Suitability
Before any validation run, and prior to any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step for trustworthy results.[4]
Experimental Protocol:
-
Prepare a system suitability solution containing "Benzene, (pentylthio)-" at a working concentration and a known, closely eluting impurity or a marker compound.
-
Make five replicate injections of this solution.
-
Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.
-
Calculate the resolution between the analyte and the marker peak.
Acceptance Criteria (based on USP <621>): [5][6]
-
Peak Area %RSD: ≤ 1.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Resolution (Rs): > 2.0 between the main peak and the closest eluting peak.
Specificity (Selectivity)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] A crucial part of this is forced degradation (stress testing).
Experimental Protocol:
-
Prepare Stressed Samples: Subject solutions of "Benzene, (pentylthio)-" to various stress conditions to intentionally degrade the compound.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours (the thioether moiety is particularly susceptible here).
-
Thermal Stress: Heat solid sample at 105°C for 48 hours.
-
Photolytic Stress: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the unstressed and all stressed samples by HPLC using a PDA detector.
-
Evaluation:
-
Assess the resolution between the parent peak and all degradation product peaks.
-
Perform peak purity analysis on the parent peak in the chromatograms of the stressed samples to ensure no co-eluting peaks are present.
-
Workflow for HPLC Method Validation
Caption: A high-level workflow for the development and validation of an HPLC purity method.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[7] The range is the interval over which the method is shown to be precise, accurate, and linear.[3]
Experimental Protocol:
-
Prepare a stock solution of "Benzene, (pentylthio)-" reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the expected working concentration for the assay, and from the Limit of Quantitation (LOQ) to 150% for impurities.
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
The plot should be visually linear.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often determined by spike recovery.
Experimental Protocol:
-
Prepare a sample matrix (e.g., a placebo or a solution of known impurities).
-
Spike the matrix with the "Benzene, (pentylthio)-" reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery of the spiked amount.
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0% for the assay of the active substance.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare six independent samples of "Benzene, (pentylthio)-" at 100% of the target concentration. Analyze them and calculate the %RSD of the results.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Compare the results from both studies using statistical tests (e.g., F-test) to check for significant differences.
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%
-
Intermediate Precision: %RSD ≤ 3.0% (cumulative)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.
-
Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Robustness
Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[8] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Vary each parameter slightly (e.g., flow rate ±10%, organic composition ±2%, temperature ±5°C).
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, retention time).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
Data Presentation and Comparative Analysis
A validated method should produce clear, reproducible data. Below is a summary of typical validation results for this HPLC method.
| Validation Parameter | Acceptance Criterion | Typical Result | Status |
| System Suitability | |||
| Peak Area %RSD | ≤ 1.0% | 0.45% | Pass |
| Tailing Factor | ≤ 2.0 | 1.1 | Pass |
| Resolution (Rs) | > 2.0 | 3.5 | Pass |
| Specificity | No co-elution | Peak Purity > 99.5% | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.7% | Pass |
| Precision (Repeatability %RSD) | ≤ 2.0% | 0.6% | Pass |
| LOQ Precision (%RSD) | ≤ 10% | 4.2% | Pass |
| Robustness | SST must pass | All conditions passed | Pass |
Comparison with Alternative Analytical Techniques
| Technique | Principle | Advantages for "Benzene, (pentylthio)-" | Disadvantages |
| HPLC-UV (Validated Method) | Liquid-phase separation based on polarity | High sensitivity, excellent for non-volatile impurities, high resolution, established regulatory acceptance.[9] | Requires reference standards for impurity quantification, solvent consumption. |
| Gas Chromatography (GC-FID) | Gas-phase separation based on volatility | Excellent for residual solvents and volatile impurities. | Not suitable for non-volatile or thermally labile impurities/degradants. |
| Quantitative NMR (qNMR) | Signal intensity proportional to molar concentration | Absolute quantification without a specific analyte standard, provides structural information. | Lower sensitivity than HPLC, complex mixtures can be difficult to resolve, higher equipment cost. |
Interconnectivity of Validation Parameters
Caption: Logical relationships between core HPLC validation parameters.
Conclusion
This guide outlines a comprehensive and scientifically sound approach to validating an HPLC method for the purity determination of "Benzene, (pentylthio)-". By systematically evaluating specificity, linearity, accuracy, precision, and robustness, we establish a high degree of assurance that the method is fit for its intended purpose.[10] The causality-driven approach, explaining the "why" behind each protocol step, coupled with rigorous adherence to established guidelines like ICH Q2(R2), ensures the generation of trustworthy and reproducible data critical for research, development, and quality control.
References
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link][10]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link][8]
-
USP-NF <621> Chromatography. (2023). U.S. Pharmacopeia. [Link][5]
-
ICH Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link][1]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (2022). Waters Corporation. [Link][11]
-
General Chapters: <621> CHROMATOGRAPHY. (2008). USP. [Link][12]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link][2]
-
Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. (2023). Waters Corporation. [Link][13]
-
FDA/CDER Perspectives on analytical procedure development and validation. (2023). CASSS. [Link][14]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. [Link][4]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link][9]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio. [Link][7]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. [Link][3]
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A Comparative Guide to Catalytic Systems for Aryl Sulfide Synthesis: From Traditional Metals to Modern Light-Driven Methods
For researchers, medicinal chemists, and professionals in drug development, the synthesis of aryl sulfides is a cornerstone of modern organic chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The journey to forge the carbon-sulfur (C–S) bond has led to the development of a diverse toolkit of catalytic systems, each with its own set of advantages and limitations. This guide provides an in-depth comparative analysis of the most prominent catalytic systems for aryl sulfide synthesis, offering insights into their mechanisms, performance, and practical applications. We will explore the nuances of palladium, copper, and nickel catalysis, delve into the burgeoning field of metal-free alternatives, and shed light on the innovative approaches offered by photocatalysis.
The Enduring Power of Transition Metals: A Comparative Overview
Transition metal-catalyzed cross-coupling reactions have long been the workhorses for C–S bond formation, offering reliability and broad substrate scope. The choice of metal—typically palladium, copper, or nickel—profoundly influences the reaction's characteristics.
Palladium Catalysis: The Gold Standard of Versatility
Palladium-catalyzed C–S cross-coupling, a variation of the celebrated Buchwald-Hartwig amination, stands as one of the most versatile and widely used methods for aryl sulfide synthesis.[1][2] These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base. The success of this methodology is heavily reliant on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium center.
Mechanism of Palladium-Catalyzed C-S Coupling:
The catalytic cycle, as illustrated below, is believed to proceed through a sequence of oxidative addition, ligand exchange, and reductive elimination. The choice of ligand, such as the bulky and electron-rich Xantphos, can significantly impact the efficiency of these steps.[3]
Figure 2: Proposed Cu(I)/Cu(III) catalytic cycle for C-S cross-coupling.
Performance and Scope:
Modern copper-catalyzed systems often employ ligands such as 1,10-phenanthroline or amino acids to facilitate the reaction under milder conditions. [4]They are particularly effective for the coupling of aryl iodides and bromides and can be a more economical choice for large-scale syntheses.
Nickel Catalysis: A Rising Star for Challenging Couplings
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C–S cross-coupling reactions. [5]Nickel catalysts can activate less reactive aryl chlorides and other challenging electrophiles that are often problematic for palladium systems. [6] Mechanism of Nickel-Catalyzed C-S Coupling:
The catalytic cycle for nickel is thought to be similar to that of palladium, involving Ni(0)/Ni(II) intermediates. However, nickel also has access to Ni(I) and Ni(III) oxidation states, which can lead to alternative mechanistic pathways, including radical processes. [7]
Figure 4: Proposed mechanism for metal-free arylation using diaryliodonium salts.
Performance and Scope:
This method offers the significant advantage of avoiding transition metal contamination. T[8]he reactions are often performed under mild conditions and tolerate a broad range of functional groups.
[9]#### Photocatalysis: Harnessing the Power of Light
Visible-light photocatalysis has emerged as a green and powerful tool for organic synthesis, and its application to C–S bond formation is a rapidly growing area. T[10][11]hese reactions typically utilize a photocatalyst, such as Eosin Y, which, upon irradiation with visible light, can initiate radical-based transformations leading to the desired aryl sulfide.
[12]Mechanism of Photocatalytic Aryl Sulfide Synthesis:
A common mechanistic pathway involves the photocatalyst absorbing light and entering an excited state. This excited state can then engage in single-electron transfer (SET) with a substrate, such as an aryl diazonium salt, to generate an aryl radical. This radical can then react with a thiol or disulfide to form the C–S bond.
Figure 5: Simplified representation of a photocatalytic cycle for aryl sulfide synthesis using an aryl diazonium salt.
Performance and Scope:
Photocatalytic methods offer the advantage of operating under very mild conditions, often at room temperature, and using light as a traceless reagent. T[13]he scope of these reactions is continually expanding, with various photocatalysts and sulfur sources being explored.
[10][14]### Experimental Protocols
To provide practical guidance, detailed step-by-step methodologies for key catalytic systems are presented below.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C–S Coupling using Xantphos
This protocol describes a general procedure for the synthesis of diaryl sulfides from aryl bromides and thiols using a Pd(OAc)₂/Xantphos catalytic system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Aryl bromide
-
Thiol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and the thiol (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl sulfide.
Protocol 2: Copper-Catalyzed Ullmann-Type C–S Coupling
This protocol outlines a modern Ullmann-type C-S coupling using copper(I) iodide and a ligand.
Materials:
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Aryl iodide
-
Thiol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube and standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add the aryl iodide (1.0 mmol) and the thiol (1.2 mmol).
-
Add anhydrous DMF (3 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, add water and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the aryl sulfide.
Protocol 3: Metal-Free Aryl Sulfide Synthesis using a Diaryliodonium Salt
This protocol describes the synthesis of an aryl sulfide from a thiol and a diaryliodonium salt without a transition metal catalyst.
Materials:
-
Diaryliodonium triflate
-
Thiol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask, add the diaryliodonium triflate (1.0 mmol) and the thiol (1.2 mmol).
-
Add anhydrous acetonitrile (5 mL).
-
Add DBU (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Photocatalytic Synthesis of Aryl Sulfides using Eosin Y
This protocol details a visible-light-mediated synthesis of a diaryl sulfide from an aryl diazonium salt and a disulfide.
Materials:
-
Aryl diazonium tetrafluoroborate
-
Diaryl disulfide
-
Eosin Y
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Schlenk tube or vial with a magnetic stir bar
-
Visible light source (e.g., blue or green LED lamp)
Procedure:
-
In a Schlenk tube, dissolve the aryl diazonium tetrafluoroborate (0.5 mmol) and the diaryl disulfide (0.3 mmol) in anhydrous DMSO (2 mL).
-
Add Eosin Y (0.01 mmol, 2 mol%).
-
Degas the solution with argon for 15 minutes.
-
Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 24W blue LED lamp) and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The synthesis of aryl sulfides has evolved significantly, offering chemists a diverse array of catalytic systems to choose from. Palladium catalysis remains a highly versatile and reliable option with a broad substrate scope, while copper catalysis provides a more economical alternative, especially for large-scale applications. Nickel catalysis is proving to be a powerful tool for activating challenging substrates. For applications where metal contamination is a concern, metal-free methods using hypervalent iodine reagents offer an excellent alternative. Finally, photocatalysis represents a green and innovative approach, enabling C–S bond formation under exceptionally mild conditions. The selection of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, cost, and environmental considerations. This guide provides a framework for making that informed decision, empowering researchers to efficiently and effectively construct the valuable aryl sulfide motif.
References
-
Sarkar, S., Wojciechowska, N., Rajkiewicz, A. A., & Gryko, D. (2021). Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. ChemRxiv. [Link]
-
Majek, M., & Jacobi von Wangelin, A. (2013). Organocatalytic visible light mediated synthesis of aryl sulfides. Chemical Communications, 49(54), 6072-6074. [Link]
-
Pramanik, M. M. D., & Mal, P. (2020). One-pot Chemoselective Aerobic Cascade Synthesis of Allyl-Aryl Sulfoxides Enabled by Photoinduced Na2 - Eosin Y and TEMPO. ChemRxiv. [Link]
-
Jalalian, N., Ishikawa, E. E., Silva, Jr., L. F., & Olofsson, B. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(7), 1552–1555. [Link]
-
Kraszkiewicz, P., & Olofsson, B. (2021). Metal-free and atom-efficient protocol for diarylation of selenocyanate by diaryliodonium salts. Organic & Biomolecular Chemistry, 19(39), 8481-8485. [Link]
-
Das, A., Maity, S., & König, B. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 14, 2425–2431. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Pike, V. W. (2012). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 15(1), 103-106. [Link]
-
Worthington, R. J., & Olofsson, B. (2019). Transition-Metal-Free C-Diarylations to Reach All-Carbon Quaternary Centers. ACS Omega, 4(5), 8593–8603. [Link]
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Barrow, J. C. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 590-617. [Link]
-
Hari, D. P., & König, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications, 50(52), 6688-6699. [Link]
-
Li, C., Wang, L., & Wang, J. (2019). Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization. Organic Chemistry Frontiers, 6(13), 2254-2267. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal. [Link]
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Mei, T.-S., et al. (2019). Nickel-Catalyzed Thiolation of Aryl Halides and Heteroaryl Halides through Electrochemistry. Angewandte Chemie International Edition, 58(15), 5033-5037. [Link]
-
Wikipedia. (2023, October 28). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Katla, R., et al. (2021). Pd-G3 XantPhos as an efficient catalyst: Microwave-assisted C-S cross-coupling reaction in DMF. ResearchGate. [Link]
-
Anderson, K. W., et al. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Gholam-Shahzadeh, A., & Namjoo, H. (2024). Nano-catalyst [PdCl₂(PhCN)₂] for Efficient Synthesis of Aryl Sulfides via C–S Reaction. Nanomaterials Chemistry. [Link]
-
Sekar, G., & Prasad, D. J. C. (2011). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. IntechOpen. [Link]
-
Biscoe, M. R., & Fors, B. P. (2017). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. ResearchGate. [Link]
-
Protti, S., & Fagnoni, M. (2019). Acid Catalyzed Formation of C–C and C–S Bonds via Excited State Proton Transfer. Molecules, 24(7), 1318. [Link]
-
Prasad, H. D., & König, B. (2017). Eosin Y catalysed photoredox synthesis: a review. SciSpace. [Link]
-
Murphy, J. A., et al. (2021). A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions. ChemRxiv. [Link]
-
Synfacts. (2019). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. [Link]
-
ResearchGate. (n.d.). Catalytic thiolation of aryl halides. ResearchGate. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Mitchell, D., & Willis, M. C. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC. [Link]
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Nelson, D. J., et al. (2020). The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides. ChemRxiv. [Link]
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Barluenga, J., et al. (2017). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 46(30), 9848-9852. [Link]
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Miyake, Y., & Nishibayashi, Y. (2021). Visible-Light-Driven C–S Bond Formation Based on Electron Donor–Acceptor Excitation and Hydrogen Atom Transfer Combined System. ACS Catalysis, 11(13), 8116–8122. [Link]
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Shields, J. D., et al. (2020). Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions. Organometallics, 39(22), 4076–4087. [Link]
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Science.gov. (n.d.). higher photocatalytic performance: Topics by Science.gov. Science.gov. [Link]
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ResearchGate. (n.d.). Tuning photocatalytic performance of Cs3Bi2Br9 perovskite by g-C3N4 for C(sp)–H bond activation. ResearchGate. [Link]
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Wikipedia. (2023, October 28). Buchwald–Hartwig amination. In Wikipedia. [Link]
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Ishiyama, T., et al. (2012). nickel-catalyzed bolylation of aryl halides with 4,4,6-trimethyl-1,3,2-dioxaborinan. Tetrahedron, 68(39), 8148-8153. [Link]
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Khan, I., et al. (2024). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules, 29(21), 4933. [Link]
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Fleischer, I., & Lindenmaier, I. H. (2024). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 11(8), 2485-2493. [Link]
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ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. ResearchGate. [Link]
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Li, J., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Molecules, 27(23), 8569. [Link]
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Goj, L. A., & Popp, B. V. (2009). Synthesis of Aryl Sulfides by Decarboxylative CÀS Cross-Couplings. Angewandte Chemie International Edition, 48(12), 2265-2268. [Link]
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Jensen, K. F., & Vahdat, V. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]
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Cross-Validation of Analytical Architectures for Benzene, (pentylthio)-
Comparative Guide: Gas Chromatography-Mass Spectrometry (GC-MS) vs. High-Performance Liquid Chromatography (HPLC-UV)
Executive Summary: The Volatility vs. Stability Paradox
In the analysis of Benzene, (pentylthio)- (CAS: 2049-96-9), researchers often default to Gas Chromatography (GC) due to the molecule's semi-volatile nature and lipophilicity. However, relying solely on thermal separation techniques introduces a critical blind spot: the potential on-column degradation of S-oxidized impurities.
This guide presents a cross-validation framework. While GC-MS serves as the primary tool for structural identification and trace quantification of the parent thioether, HPLC-UV is established here as the mandatory orthogonal method to validate sample stability and quantify thermolabile sulfoxide/sulfone byproducts that GC inlets may mask.
Compound Profile & Analytical Challenges
Benzene, (pentylthio)- (also known as Amyl phenyl sulfide) is an alkyl aryl sulfide.[1] Its analytical behavior is governed by the sulfur atom's nucleophilicity and the lipophilic pentyl chain.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | MW = 180.31 g/mol .[1] | |
| Boiling Point | ~260°C (est.)[1] | Requires high GC oven temps; late eluter on non-polar columns.[1] |
| Chromophore | Phenyl-S conjugation | Strong UV absorption ~254 nm; suitable for HPLC-UV.[1] |
| Reactivity | S-Oxidation | Readily forms (pentylsulfinyl)benzene (Sulfoxide) and (pentylsulfonyl)benzene (Sulfone).[1] |
| Critical Risk | Thermal Reversion | Sulfoxides can undergo thermal elimination or reduction in hot GC injectors, leading to false-positive purity results for the sulfide. |
Method A: GC-MS (The Identification Standard)
Role: Primary assay, impurity profiling (volatile homologs), and structural confirmation.
Mechanistic Rationale
GC-MS provides superior resolution for separating the target (pentylthio)benzene from homologous impurities (e.g., butyl- or hexylthio analogs) that often co-occur during synthesis.[1] Mass spectrometry allows for deconvolution of co-eluting matrix peaks.[1]
Experimental Protocol
-
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: Agilent J&W DB-5MS UI (30 m × 0.25 mm, 0.25 µm film).[1] Reasoning: The ultra-inert phase minimizes active site interactions with the sulfur lone pair.
-
Inlet: Split/Splitless, 250°C. Warning: Do not exceed 260°C to minimize thermal stress.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Detection: Electron Impact (EI), 70 eV.[1]
-
Scan Mode: 40–350 m/z.[1]
-
SIM Mode (Quant): Target ions 180 (Molecular Ion,
), 109 ( ), 91 (Tropylium).
-
Self-Validating System Check[1]
-
System Suitability: Inject a standard of Diphenyl Sulfide.[1] If tailing factor > 1.2, the liner requires deactivation (silanization) to prevent sulfur adsorption.
Method B: HPLC-UV (The Stability Orthogonal)
Role: Quantitation of thermally labile oxidation products and cross-check of assay purity.
Mechanistic Rationale
Unlike GC, HPLC operates at ambient temperature.[1][2][3] This preserves the integrity of S-oxide impurities (sulfoxides) that might otherwise decompose in a GC inlet. The phenyl ring provides a robust UV chromophore, making UV detection highly sensitive for this class.
Experimental Protocol
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm.
-
Mobile Phase:
-
Gradient: 50% B to 100% B over 15 mins. Reasoning: High starting organic % is required to elute the lipophilic pentyl chain.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (Primary), 210 nm (Secondary).[1]
Cross-Validation Strategy
To ensure data integrity, results from Method A and Method B must be mathematically correlated. Discrepancies indicate specific chemical artifacts.[1]
The Divergence Logic
When comparing assay values (Purity %):
-
Scenario 1: GC ≈ HPLC (± 2%)
Validated. The sample is stable and pure. -
Scenario 2: GC > HPLC
Thermal Artifact. The sample likely contains sulfoxides.[1] In the hot GC inlet, sulfoxides often undergo pyrolysis (Cope elimination) or reduction, artificially inflating the apparent sulfide signal or vanishing into the baseline. HPLC detects them as distinct peaks.[1] -
Scenario 3: HPLC > GC
Matrix Interference. Non-volatile oligomers are eluting in the HPLC void or late wash, but are filtered out (stay in liner) during GC injection.
Quantitative Comparison Table
| Parameter | GC-MS (Method A) | HPLC-UV (Method B)[1] | Cross-Validation Acceptance |
| Linearity ( | Slopes must be parallel within 5% relative error.[1] | ||
| Precision (RSD) | HPLC is inherently more precise for assay; GC is better for trace ID.[1] | ||
| LOD | ~0.1 ppm (SIM mode) | ~1.0 ppm | GC-MS is the choice for trace residue analysis.[1] |
| Selectivity | Mass spectral fingerprinting | Retention time + UV spectrum | Use GC-MS to confirm peak identity of HPLC main peak. |
Visualized Workflows
Diagram 1: The Analytical Decision Tree
This workflow illustrates how to route samples based on the specific data requirement (Purity vs. Identification).
Caption: Decision matrix for selecting the primary analytical architecture based on the specific impurity profile required.
Diagram 2: The Cross-Validation Loop
This diagram details the logic for reconciling data between the two methods to achieve "Gold Standard" validation.
Caption: The iterative logic flow for cross-validating assay results. Divergence triggers a specific investigation into thermal instability.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] [Link]
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National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16562, Benzene, (pentylthio)-.[1] PubChem.[1][5] [Link]
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Drabowicz, J., et al. (2000).[1] Oxidation of Sulfides to Sulfoxides.[1][6] Part 2: Metallo-organic Oxidants. Organic Sulfur Chemistry.[1][7] [Link](Note: Provides mechanistic grounding for the oxidation pathways discussed).
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Agilent Technologies. (2020).[1] Analysis of Sulfur Compounds in Hydrocarbon Matrices by GC-SCD. Application Note. [Link](Note: Reference for GC parameters and sulfur-specific detection).
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Benchmarking the Biological Activity of "Benzene, (pentylthio)-" Analogs: A Guide to Structure-Activity Relationship (SAR) and Bioisosteric Replacement Strategies
An Objective Comparison Guide for Researchers
This guide provides a comprehensive framework for benchmarking the biological activity of analogs related to "Benzene, (pentylthio)-". In drug discovery and development, the systematic modification of a lead compound is crucial for optimizing its pharmacological profile. This document will explore two primary avenues for analog design: modification of the alkylthio substituent and bioisosteric replacement of the phenyl ring. We will delve into the rationale behind these modifications, present hypothetical comparative data, and provide a detailed experimental protocol for assessing a key biological endpoint: cytotoxicity.
Introduction: The "Benzene, (pentylthio)-" Scaffold and the Rationale for Analog Development
"Benzene, (pentylthio)-" represents a simple aromatic scaffold with a lipophilic alkylthio side chain. While data on this specific molecule is limited, its structure serves as an excellent starting point for exploring structure-activity relationships (SAR). The benzene ring provides a rigid core for substituent attachment, and the thioether linkage offers specific physicochemical properties, such as bond angles and metabolic susceptibility, that differ from an ether linkage.[1]
The primary goals of developing analogs of a lead compound like "Benzene, (pentylthio)-" include:
-
Enhancing Potency: Increasing the desired biological activity.
-
Improving Selectivity: Minimizing off-target effects.
-
Optimizing ADME Properties: Modulating absorption, distribution, metabolism, and excretion for better bioavailability and reduced toxicity.
-
Exploring Novel Mechanisms of Action: Discovering new biological activities through structural modifications.
This guide will focus on two key modification strategies: altering the pentylthio side chain and replacing the benzene ring with bioisosteres.
Comparative Analysis of "Benzene, (pentylthio)-" Analogs
For the purpose of this guide, we will consider a hypothetical scenario where "Benzene, (pentylthio)-" exhibits moderate cytotoxic activity against a cancer cell line. Our goal is to design and benchmark analogs with potentially improved activity.
Part 1: Modification of the Alkylthio Side Chain
The length and branching of the alkyl chain can significantly impact lipophilicity, which in turn influences cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Table 1: Hypothetical Cytotoxicity of Alkylthio-Benzene Analogs against HT-29 Colon Cancer Cells (MTT Assay)
| Compound ID | Structure | Alkyl Group | IC50 (µM) |
| BT-001 | Benzene, (pentylthio)- | n-pentyl | 50 |
| BT-002 | Benzene, (propylthio)- | n-propyl | 75 |
| BT-003 | Benzene, (heptylthio)- | n-heptyl | 35 |
| BT-004 | Benzene, (isopropylthio)- | isopropyl | 90 |
| BT-005 | Benzene, (tert-butylthio)- | tert-butyl | >100 |
Interpretation of Hypothetical Data:
-
Chain Length: Increasing the alkyl chain length from propyl (BT-002) to heptyl (BT-003) hypothetically increases cytotoxic activity, suggesting that enhanced lipophilicity may favor accumulation in the cell or interaction with the target.
-
Branching: Introducing branching in the alkyl chain (BT-004 and BT-005) appears to decrease activity. This could be due to steric hindrance at the target binding site or altered metabolic pathways.
Part 2: Bioisosteric Replacement of the Benzene Ring
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing a benzene ring with a bioisostere is a common strategy to improve a molecule's physicochemical properties, metabolic stability, and to generate novel intellectual property.[2][3][4][5] Saturated bioisosteres, in particular, can offer improved solubility and metabolic profiles.[4][6]
Table 2: Hypothetical Cytotoxicity of (Pentylthio)-Bioisostere Analogs against HT-29 Colon Cancer Cells (MTT Assay)
| Compound ID | Structure | Core Ring | IC50 (µM) |
| BT-001 | Benzene, (pentylthio)- | Benzene | 50 |
| BT-006 | Pyridine, 2-(pentylthio)- | Pyridine | 45 |
| BT-007 | Thiophene, 2-(pentylthio)- | Thiophene | 60 |
| BT-008 | Bicyclo[1.1.1]pentane, 1-(pentylthio)- | Bicyclo[1.1.1]pentane | 80 |
| BT-009 | Cyclohexane, (pentylthio)- | Cyclohexane | >100 |
Interpretation of Hypothetical Data:
-
Heteroaromatic Rings: Replacing the benzene ring with a pyridine ring (BT-006) might slightly enhance activity, potentially by introducing a hydrogen bond acceptor and altering the electronic properties of the molecule. The thiophene ring (BT-007) shows a slight decrease in activity.
-
Saturated Scaffolds: The introduction of a saturated, rigid scaffold like bicyclo[1.1.1]pentane (BT-008), a known benzene bioisostere,[6] leads to a decrease in cytotoxic activity in this hypothetical case.[3] This could indicate that the planarity of the aromatic ring is important for the observed cytotoxicity. The flexible cyclohexane ring (BT-009) results in a loss of activity.
Experimental Protocol: Benchmarking Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method for evaluating the cytotoxic potential of chemical compounds.[8][9][10]
Materials and Reagents
-
Target cancer cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
"Benzene, (pentylthio)-" and its analogs, dissolved in DMSO to create stock solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. A common concentration range to test is 0.1 µM to 100 µM.[11]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Also, include a positive control (a known cytotoxic agent) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of the test compounds.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking to ensure complete solubilization.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using non-linear regression analysis.
Visualizing Workflows and Concepts
Structure-Activity Relationship (SAR) Logic
Caption: Iterative cycle of SAR studies.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion
This guide provides a foundational framework for the systematic benchmarking of "Benzene, (pentylthio)-" analogs. By exploring modifications to the alkylthio side chain and employing bioisosteric replacements for the benzene ring, researchers can effectively navigate the chemical space to identify compounds with improved biological activity and drug-like properties. The provided MTT assay protocol offers a robust and standardized method for generating the quantitative data necessary to establish meaningful structure-activity relationships. This iterative process of design, synthesis, and testing is fundamental to the advancement of small molecule drug discovery.
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Comparative analysis of the spectroscopic features of aryl sulfides
A Senior Application Scientist's Guide to the Spectroscopic Features of Aryl Sulfides
Introduction: Unmasking the Aryl Sulfide Moiety
Aryl sulfides, organic compounds containing a sulfur atom bonded to at least one aromatic ring (Ar-S-R), are foundational structures in medicinal chemistry, materials science, and pharmaceutical development.[1][2] Their prevalence in biologically active molecules and functional materials necessitates a deep and practical understanding of their structural characterization.[1] Spectroscopic analysis provides the critical lens through which we can confirm identity, assess purity, and probe the electronic environment of these versatile compounds.
This guide offers a comparative analysis of the key spectroscopic features of aryl sulfides. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to confidently interpret their own data. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), grounding our discussion in experimental data and established protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For aryl sulfides, both ¹H and ¹³C NMR provide a detailed map of the chemical environment around the sulfur atom and across the aromatic system.
Expertise & Experience: Interpreting the Shifts
The electronegativity and lone pairs of the sulfur atom exert a distinct influence on the chemical shifts of adjacent and ring-associated nuclei.
-
¹H NMR: Protons on the aromatic ring of an aryl sulfide typically resonate in the region of δ 7.0-7.6 ppm.[3][4] The exact chemical shift is sensitive to the substitution pattern on the aromatic ring. Protons ortho to the sulfide group are often shifted slightly downfield compared to those meta and para, due to the anisotropy of the sulfur atom. In alkyl aryl sulfides, the protons on the carbon alpha to the sulfur (e.g., -S-CH₂ -R) are deshielded and typically appear in the δ 2.5-4.0 ppm range.
-
¹³C NMR: The carbon atom directly attached to the sulfur (ipso-carbon) shows a characteristic chemical shift, often in the δ 130-140 ppm range.[3][5] The electronic nature of substituents on the aryl ring predictably alters the chemical shifts of the ring carbons. Electron-donating groups (e.g., -OCH₃) will shield the ortho and para carbons, shifting them upfield (lower δ), while electron-withdrawing groups (e.g., -NO₂) will deshield them, causing a downfield shift (higher δ).
Comparative NMR Data for Selected Aryl Sulfides
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for diphenyl sulfide and its substituted derivatives, demonstrating the electronic effects discussed.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Source |
| Diphenyl sulfide | 7.35–7.22 (m, 10H) | 135.9 (ipso-C), 131.2, 129.3, 127.1 | [3][4] |
| 4,4'-Dimethyldiphenyl sulfide | 7.28 (d, 4H), 7.10 (d, 4H), 2.32 (s, 6H) | 135.7, 131.0, 129.1, 127.0 | [4] |
| 4,4'-Difluorodiphenyl sulfide | 7.33–7.28 (m, 4H), 7.03–6.98 (m, 4H) | Not specified, but ¹⁹F NMR at -114.3 ppm | [3] |
| Bis(4-methoxyphenyl)sulfide | 7.29–7.26 (m, 4H), 6.83 (dt, 4H), 3.79 (s, 6H) | 159.8, 138.7, 135.4, 129.0, 128.2, 125.8, 124.3, 115.0, 55.3 | [3][5] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups and confirming the overall structure of an aryl sulfide.
Expertise & Experience: Deciphering the Vibrations
While many vibrations are common to aromatic compounds, aryl sulfides possess characteristic absorptions.
-
Aromatic C-H Stretch: A sharp band or series of bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).
-
Aromatic C=C Bending: Strong absorptions in the "fingerprint region" between 1450 and 1600 cm⁻¹. The exact pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring.
-
C-H Out-of-Plane Bending: Strong bands between 680 and 900 cm⁻¹ are highly characteristic of the aromatic substitution pattern.
-
C-S Stretch: The C-S stretching vibration is notoriously weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.[6] Its position can be variable and it is often obscured by other, stronger absorptions, making it a less reliable diagnostic tool compared to other functional groups. However, its presence is a necessary component of the overall spectral fingerprint.
Comparative IR Data for Aryl Sulfides
| Compound | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Bends (cm⁻¹) | C-H Out-of-Plane (cm⁻¹) | Source |
| (Perfluorophenyl)(phenyl)sulfane | Not specified | 1482 | 971 | [5] |
| General Organosulfur Compounds | Not specified | Not specified | C-S stretch assigned in the 600-800 cm⁻¹ range | [6] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Conjugation and Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic structure of aryl sulfides, specifically the π-conjugated system formed between the aryl ring and the sulfur atom's non-bonding electrons.
Expertise & Experience: Understanding Electronic Transitions
The UV spectrum of a typical aryl sulfide is characterized by several absorption bands arising from π → π* transitions within the aromatic ring. The interaction (conjugation) of the sulfur's lone pair electrons with the aryl π-system modifies these transitions.
-
Primary Bands (E-bands): These occur at shorter wavelengths (205–230 nm) and are typically high-intensity.[7]
-
Secondary Bands (B-bands): These appear at medium wavelengths (235–270 nm) and have a lower intensity, often showing fine vibrational structure.[7]
-
Tertiary Bands: A longer wavelength band (275–300 nm) is also observed, which is attributed to the conjugative interaction between the sulfur atom and the aryl group.[7]
The position and intensity of these bands are highly sensitive to both substitution and steric hindrance. Introducing bulky groups, either on the sulfur atom or at the ortho positions of the ring, can twist the C-S bond, disrupting p-π overlap. This steric inhibition of resonance leads to a hypsochromic (blue) shift of the long-wavelength band and a bathochromic (red) shift of the shorter wavelength bands.[7][8] Furthermore, increasing solvent polarity often causes hypsochromic shifts, particularly when steric hindrance is present.[7][9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of an aryl sulfide and provides structural clues through the analysis of its fragmentation patterns under electron impact.
Expertise & Experience: Predicting Fragmentation Pathways
For alkyl aryl sulfides, a dominant and highly diagnostic fragmentation pathway is alpha cleavage (cleavage of the bond beta to the aryl ring) with the migration of a hydrogen atom to the sulfur.[10] This often results in the base peak of the spectrum. The molecular ion peak (M⁺) is typically observed, confirming the molecular weight. For diaryl sulfides, fragmentation often involves cleavage of the C-S bond.
Comparative Mass Spectrometry Data
| Compound Type | Molecular Ion (M⁺) | Key Fragmentation Process | Characteristic Fragments (m/z) | Source |
| Alkyl Aryl Sulfides | Generally observed | Alpha cleavage with H-migration | [Ar-SH]⁺˙ | [10] |
| Diphenyl sulfide | m/z 186 ([M+H]⁺ in ESI) | C-S bond cleavage | Not detailed, but M+H is prominent | [3] |
| Diaryl Disulfides | m/z 218 (M⁺ in ESI) | S-S and C-S bond cleavage | Not detailed, but M⁺ is prominent | [3] |
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following are generalized, step-by-step protocols for the spectroscopic analysis of a novel aryl sulfide.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified aryl sulfide sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the tube into the NMR spectrometer.
-
Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. A typical experiment uses a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra (e.g., to TMS at 0.00 ppm or residual solvent peaks like CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid or a single drop of the liquid aryl sulfide directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
References
- C. W. N. Cumper, J. F. Read, A. I. Vogel. (1966). Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- Dooley, J. E., & Kendall, R. F. (1972). Mass Spectra and Analytical Correlations for a Series of Alkyl Aryl Sulfides.
- Y. Zhang, et al. (2022). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. MDPI.
- Methods, Syntheses and Characterization of Diaryl, Aryl Benzyl, and Dibenzyl Sulfides. (2020).
- S. J. O. Harder, et al. (2019). Sulfur K-Edge X-ray Absorption Spectroscopy of Aryl and Aryl-Alkyl Sulfides. PubMed.
- Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. (2014).
- Catalyst-Free Synthesis of Alkyl Aryl Sulfides in W
- Ultraviolet absorption spectra of alkyl benzyl sulphides. Conformational analysis of alkyl aryl sulphides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Indian Academy of Sciences.
- Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Synthesis of Aryl Sulfides by Decarboxylative C-S Cross-Couplings. (2009).
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. mdpi.com [mdpi.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Ultraviolet absorption spectra of alkyl benzyl sulphides. Conformational analysis of alkyl aryl sulphides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. stacks.cdc.gov [stacks.cdc.gov]
A Researcher's Guide to Regioselectivity in Reactions of (Pentylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex aromatic molecules, controlling the position of new functional groups is paramount. This guide provides an in-depth comparison of the regioselectivity observed in key reactions of (pentylthio)benzene, a versatile building block in medicinal chemistry and materials science. We will delve into the electronic and steric factors that govern substitution patterns and provide experimentally-backed data to inform your synthetic strategies.
The Directing Influence of the Pentylthio Group: An Overview
The pentylthio (-S-C₅H₁₁) substituent on a benzene ring plays a pivotal role in determining the position of incoming electrophiles. The sulfur atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance. This effect enriches the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. While sulfur is also more electronegative than carbon, leading to an electron-withdrawing inductive effect, the resonance donation is the dominant factor in directing substitution. Consequently, the pentylthio group is classified as an ortho, para-director and is generally considered an activating group.
However, the steric bulk of the pentyl group can influence the ratio of ortho to para products. As the size of the electrophile or the substituent increases, attack at the less hindered para position is often favored.
dot graph ER_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Figure 1. General overview of electrophilic aromatic substitution on (pentylthio)benzene.
Comparative Analysis of Regioselectivity in Key Reactions
The following sections compare the regioselectivity of several common and synthetically useful reactions on (pentylthio)benzene, using its close analog, thioanisole (methylthiobenzene), as a model for which more extensive experimental data is available. The electronic effects of the pentylthio and methylthio groups are very similar, making thioanisole an excellent proxy for predicting reactivity.
Halogenation: High Para-Selectivity
The introduction of a halogen atom onto the (pentylthio)benzene ring is a fundamental transformation. Bromination, in particular, has been shown to proceed with a strong preference for the para position.
Experimental Data: Bromination of Thioanisole
| Reaction | Catalyst | Solvent | Ortho:Para Ratio | Reference |
| Bromination | Iron(II) chloride | None | Predominantly Para | [1][2] |
In a typical procedure, the bromination of thioanisole using bromine and a Lewis acid catalyst like iron(II) chloride results in the formation of 4-bromothioanisole with high purity, indicating that the para isomer is the major product.[1][2] The high para-selectivity can be attributed to the steric hindrance at the ortho positions caused by the thioether group, which disfavors the approach of the bulky bromine electrophile.
Experimental Protocol: Synthesis of 4-Bromothioanisole
Objective: To synthesize 4-bromothioanisole via electrophilic bromination of thioanisole.
Materials:
-
Thioanisole
-
Bromine
-
Iron(II) chloride (or other suitable Lewis acid)
-
Water
-
Methanol
Procedure:
-
To a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser, add thioanisole (1.00 mol) and iron(II) chloride (0.002 mol).
-
With stirring, add bromine (1.0 mol) dropwise to the flask at 50°C over 4 hours.
-
Continue the reaction for an additional hour after the addition is complete.
-
After completion, add water to the reaction mixture and separate the organic layer.
-
The crude product can be further purified by crystallization from methanol to yield highly pure 4-bromothioanisole.[2]
Friedel-Crafts Acylation: Exclusive Para-Substitution
Friedel-Crafts acylation is a powerful method for introducing a ketone functionality. When applied to (pentylthio)benzene, the reaction demonstrates excellent regioselectivity, yielding exclusively the para-acylated product.
Experimental Data: Acylation of Thioanisole
| Reaction | Acylating Agent | Catalyst | Ortho:Para Ratio | Reference |
| Acylation | Acetic anhydride | Amberlyst-15 | Exclusively Para | [3] |
The use of solid acid catalysts like Amberlyst-15 offers a green and efficient method for the acylation of thioanisole, leading to the formation of 4-(methylthio)acetophenone as the sole product.[3] The strong preference for the para position is a combination of the steric bulk of the acylating agent and the electronic directing effect of the thioether group.
Experimental Protocol: Friedel-Crafts Acylation of Thioanisole
Objective: To synthesize 4-(methylthio)acetophenone via Friedel-Crafts acylation of thioanisole.
Materials:
-
Thioanisole
-
Acetic anhydride
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Ethylene dichloride (solvent)
Procedure:
-
In a reaction vessel, combine thioanisole, acetic anhydride, and Amberlyst-15 catalyst in a suitable solvent such as ethylene dichloride.
-
Heat the reaction mixture at an appropriate temperature (e.g., 70°C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, the catalyst can be filtered off, and the product isolated from the reaction mixture by standard workup procedures.[3]
Nitration: Predominantly Para-Substitution
The nitration of aromatic compounds is a classic electrophilic aromatic substitution. For (pentylthio)benzene, the reaction is expected to yield a mixture of ortho and para isomers, with the para product being the major one.
Experimental Protocol: General Procedure for Nitration
Objective: To synthesize nitro-(pentylthio)benzene.
Materials:
-
(Pentylthio)benzene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Dichloromethane (solvent)
-
Ice-water bath
Procedure:
-
In a round-bottomed flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-water bath.
-
Dissolve (pentylthio)benzene in a solvent like dichloromethane.
-
Slowly add the nitrating mixture to the solution of (pentylthio)benzene at a low temperature (e.g., 0-10°C) with vigorous stirring.
-
After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto ice, and then perform a standard aqueous workup to isolate the product mixture. The isomers can then be separated by chromatography.
An Alternative Strategy for Ortho-Substitution: Directed Ortho-Metalation
While electrophilic aromatic substitution on (pentylthio)benzene strongly favors para-substitution, a powerful alternative for achieving exclusive ortho-functionalization is Directed Ortho-Metalation (DoM) .[1][5] In this strategy, the heteroatom of the directing group coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with various electrophiles.
dot graph DoM_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Figure 2. Workflow for Directed Ortho-Metalation of (pentylthio)benzene.
Although specific experimental procedures for the DoM of (pentylthio)benzene were not found in the initial search, the thioether group is a known directing group for this transformation. This approach offers a complementary strategy to electrophilic substitution for accessing ortho-substituted (pentylthio)benzene derivatives, which may be difficult to obtain otherwise.
Conclusion
The regioselectivity of reactions involving (pentylthio)benzene is a critical consideration for synthetic chemists. The pentylthio group is a reliable ortho, para-director, with a strong preference for para-substitution in common electrophilic aromatic substitution reactions such as halogenation and Friedel-Crafts acylation. This high regioselectivity is a result of the interplay between the electronic donating effect of the sulfur atom and the steric hindrance at the ortho positions. For researchers targeting ortho-substituted derivatives, Directed Ortho-Metalation presents a powerful and highly selective alternative. By understanding and applying these principles, scientists can effectively control the functionalization of the (pentylthio)benzene core to access a wide range of valuable molecules for drug discovery and materials science.
References
- Process for producing 4-bromothioanisole.
- Process for producing 4-bromothioanisole.
-
Experimental Methods 1. Bromination. Royal Society of Chemistry. [Link]
-
Biocatalytic Strategies for Nitration Reactions. JACS Au. [Link]
-
Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules. [Link]
-
Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. [Link]
-
Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH. ResearchGate. [Link]
-
Directed (ortho) Metallation. [Link]
-
Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Experimental and theoretical analysis of friedel-craft acylation of thioanisole. Journal of Molecular Catalysis A: Chemical. [Link]
-
On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. The Journal of Organic Chemistry. [Link]
-
DIRECTED ORTHO METALATION. Unblog.fr. [Link]
- Selective nitration of aromatic and substituted aromatic compounds.
-
The ortho: para-ratio in aromatic substitution. Part V. Nitration by mixed acid and acetyl nitrate. Journal of the Chemical Society (Resumed). [Link]
-
Nitration and aromatic reactivity. [Link]
-
The Ortho/Para Ratio. Dalal Institute. [Link]
-
Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
-
Why is anisole nitrated more rapidly than thioanisole under the s... Study Prep in Pearson+. [Link]
-
Bromination of Phenol, Substituted Phenols, Anisole & Substituted Anisoles by Iodine Bromide in Presence of Mercuric Acetate. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
Regioselective Friedel-Crafts Acylation with. [Link]
-
Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenatio. The Royal Society of Chemistry. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. research.chalmers.se. [Link]
-
Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal. [Link]
-
The ortho/para Ratio in Electrophilic Aromatic Substitution. Mercuration and Alkylation of Chlorobenzene and Anisole. Evidence for a Coordination Effect 1. researchsolutions.com. [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Benzene, (pentylthio)-: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the responsible management of chemical waste is not just a regulatory necessity but a cornerstone of a safe and ethical laboratory environment. This guide provides an in-depth, procedural overview for the proper disposal of Benzene, (pentylthio)-, a compound that requires careful handling due to its aromatic and organosulfur components. By understanding the chemical principles behind the recommended disposal methods, you can ensure the safety of yourself, your colleagues, and the environment.
Understanding the Hazards: Why Proper Disposal is Critical
Benzene, (pentylthio)- possesses a dual nature of hazards stemming from its benzene ring and its thioether (sulfide) group. The benzene component is a well-known carcinogen and flammable liquid, while the pentylthio- group, like many organosulfur compounds, can have a strong, unpleasant odor and may pose environmental risks if not properly neutralized. Improper disposal, such as incineration in a standard facility, is strictly discouraged as it can lead to the formation of hazardous air pollutants, including sulfur oxides (SOx), and potentially dioxins and furans.[1] Therefore, a multi-step approach involving chemical neutralization followed by appropriate waste segregation is the recommended and safest course of action.
Key Chemical Properties for Safe Disposal
A thorough understanding of the chemical's properties is fundamental to its safe handling and disposal.
| Property | Value | Implication for Disposal |
| Molecular Formula | C₁₁H₁₆S | Indicates the presence of a significant organic component. |
| Flammability | Combustible Liquid | Keep away from heat, sparks, and open flames.[2] |
| Incompatibilities | Strong oxidizing agents | Avoid contact with materials like nitric acid, peroxides, and permanganates to prevent vigorous and potentially dangerous reactions.[2] |
| Hazardous Decomposition Products | Carbon oxides, Sulfur oxides | Formed upon combustion; necessitates controlled disposal methods to prevent air pollution.[3] |
Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the recommended procedure for the safe disposal of Benzene, (pentylthio)-. This process involves the oxidation of the thioether group to a more stable and less odorous sulfone, followed by proper waste collection.
Caption: Decision-making workflow for the disposal of Benzene, (pentylthio)-.
Experimental Protocol: Laboratory-Scale Oxidation of Benzene, (pentylthio)-
This protocol details the chemical neutralization of small quantities of Benzene, (pentylthio)- waste typically generated in a research setting. The objective is to oxidize the thioether to the corresponding sulfone, which is generally more stable and less odorous.
Materials:
-
Benzene, (pentylthio)- waste
-
Sodium hypochlorite solution (household bleach, typically 5-6%)
-
Sodium bisulfite (or sodium metabisulfite) solution
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Labeled hazardous waste container
Procedure:
-
Preparation: In a certified chemical fume hood, place a beaker or flask containing a magnetic stir bar on a stir plate.
-
Oxidant Addition: For every 1 gram of Benzene, (pentylthio)- waste, add approximately 50-100 mL of sodium hypochlorite solution to the beaker. Begin stirring. The use of an excess of the oxidizing agent ensures the complete conversion of the thioether.
-
Waste Addition: Slowly and carefully add the Benzene, (pentylthio)- waste to the stirring sodium hypochlorite solution. The reaction of thioethers with hypochlorite is typically fast.[1][4]
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by the disappearance of the oily thioether layer and the dissipation of its characteristic odor. For small quantities, a reaction time of 1-2 hours is generally sufficient.
-
Quenching Excess Oxidant: After the reaction appears complete, cautiously add a solution of sodium bisulfite dropwise until a test with potassium iodide-starch paper indicates the absence of active chlorine. This step neutralizes any remaining hypochlorite.
-
Final pH Adjustment: Check the pH of the final solution. If necessary, adjust to a neutral pH (6-8) using a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate).
-
Waste Collection: Transfer the treated solution to a properly labeled hazardous waste container. The label should clearly state "Hazardous Waste: Oxidized Aromatic Sulfone Mixture" and list the chemical constituents.
-
Final Disposal: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[5] Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department.
The Causality Behind the Protocol: Expertise in Action
The choice of oxidation as a primary treatment step is rooted in established principles of organosulfur chemistry. Thioethers are readily oxidized to sulfoxides and subsequently to sulfones.[6] Sodium hypochlorite is a cost-effective and readily available oxidizing agent suitable for this transformation.[7] The resulting sulfone is generally a more stable, less volatile, and less odorous compound. While some sulfones are classified as hazardous waste, they are typically less reactive than their thioether precursors.[5][8]
This in-lab chemical treatment mitigates the immediate hazards associated with Benzene, (pentylthio)-, particularly its malodorous nature and reactivity, before it enters the larger waste stream. This proactive approach is a hallmark of a robust chemical hygiene plan and demonstrates a commitment to laboratory safety and environmental stewardship.
References
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Center for Biotechnology Information. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. [Link]
-
Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. National Center for Biotechnology Information. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
- Process for the preparation of pharmacologically active compounds containing a sulfoxide group.
-
NaOCl Bleach Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
List of Acutely Hazardous Wastes. Stanford Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
es-Acutely Hazardous Waste. Washington State University Environmental Health & Safety. [Link]
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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- 4. deq.mt.gov [deq.mt.gov]
- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 6. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. epa.gov [epa.gov]
- 8. es-Acutely Hazardous Waste | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
Personal Protective Equipment (PPE) & Handling Guide: Benzene, (pentylthio)-
Executive Safety Summary
Immediate Action Required: Benzene, (pentylthio)- (CAS: 5928-81-4 / 1129-70-0), also known as Amyl Phenyl Sulfide, is a Class IIIB Combustible Liquid with significant stench and irritant properties. While it shares a nomenclature root with benzene, it functions chemically as an alkyl-aryl sulfide.
-
Primary Hazard: Severe olfactory nuisance (stench) and skin/eye/respiratory irritation.
-
Critical PPE: Double-glove (Nitrile) and work exclusively within a certified chemical fume hood.
-
Forbidden: Do not handle on open benchtops. Do not dispose of down the drain.
Chemical Profile & Hazard Analysis
To select the correct PPE, one must understand the "Enemy." This compound is a lipophilic sulfide.
| Property | Value | Operational Implication |
| Physical State | Colorless to pale yellow liquid | Fluid handling protocols apply. |
| Flash Point | ~109°C (228°F) | Combustible. Keep away from heat/open flames. |
| Vapor Pressure | Low (< 1 mmHg @ 25°C) | Volatility is low, but odor threshold is extremely low (ppb range). |
| Solubility | Lipophilic (Insoluble in water) | Penetrates skin oils easily; difficult to wash off with water alone. |
| Reactivity | Sensitive to strong oxidizers | Can be oxidized to sulfoxides (odorless) using dilute bleach (Expert Tip). |
Risk Assessment:
-
Inhalation: The primary risk is not acute toxicity but respiratory tract irritation and olfactory fatigue . The "rotten cabbage" odor can induce nausea and panic in facility personnel.
-
Skin Contact: As a lipophilic solvent, it defats the skin and can carry other contaminants across the dermal barrier.
-
Eye Contact: Direct splash causes severe irritation.
PPE Technical Specifications
Rationale: The selection below prioritizes permeation resistance against organic sulfides and odor containment.
A. Hand Protection (Gloves)
Recommendation: Double-layer Nitrile or Silver Shield® (Laminate) .
-
Primary Layer (Inner): 4 mil Nitrile (Standard exam glove).
-
Secondary Layer (Outer): 5-8 mil Nitrile (Extended cuff) OR Silver Shield (for spills/prolonged contact).
-
Scientific Logic: Sulfur-containing organics can permeate thin latex rapidly. Nitrile offers superior degradation resistance to aromatic sulfides. The "Double Gloving" technique creates a sacrificial outer layer that can be discarded immediately upon contamination, preventing the "stench" from permeating to the skin.
B. Respiratory Protection
Recommendation: Fume Hood (Primary) .
-
Scenario: If work must occur outside a hood (e.g., spill cleanup), use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black band).
-
Logic: The low vapor pressure suggests a fume hood is sufficient for normal handling. However, the odor threshold is so low that standard ventilation may not prevent nuisance complaints. OV cartridges contain activated charcoal which effectively adsorbs organic sulfides.
C. Eye & Body Protection[1][2][3][4][5][6][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient if pouring volumes >50mL due to splash risk.
-
Body: Standard cotton/poly lab coat.
-
Expert Tip: Use a disposable Tyvek® sleeve or apron if handling large quantities. Sulfide odors "stick" to cotton fibers and will ruin a lab coat after a minor splash.
Operational Protocol: The "Zero-Odor" Workflow
Trustworthiness: This protocol is designed to prevent the most common failure mode—lab-wide odor contamination.
Step 1: Preparation (The "Hot Zone")
-
Designate a Hot Zone: Clear a fume hood. Line the work surface with an absorbent pad (plastic side down).
-
Oxidant Station: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide .
-
Why? Bleach oxidizes the smelly sulfide into a non-volatile, odorless sulfoxide/sulfone. This is your "decontamination solution."
-
Step 2: Handling
-
Don PPE: Lab coat, Goggles, Double Nitrile gloves.
-
Transfer liquid using glass pipettes or syringes. Avoid pouring to minimize surface area and vapor generation.
-
Immediate Decon: As soon as a pipette tip or syringe is used, draw up the Bleach solution into it before discarding. This kills the smell immediately.
Step 3: Waste Disposal[6]
-
Segregation: Do not mix with standard organic waste streams if possible, as it will make the entire waste drum smell.
-
Container: Use a screw-top jar with a Teflon liner. Parafilm the seal.
-
Labeling: Clearly mark "PENTYL PHENYL SULFIDE - STENCH."
Emergency Response & Visualization
Safe Handling Decision Tree
The following diagram outlines the logical decision process for handling and spill response.
Caption: Operational logic flow for routine handling versus spill response, emphasizing odor control checkpoints.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79904, Pentyl phenyl sulfide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
